Ferrous pyrophosphate
Description
Properties
IUPAC Name |
iron(2+);phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEAWHILRRXHPW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+2].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of Ferrous Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of ferrous pyrophosphate (Fe₂P₂O₇). As an iron source in pharmaceutical and nutraceutical applications, a thorough understanding of its properties is essential for formulation development, bioavailability enhancement, and ensuring product stability and efficacy. This document synthesizes available data on its chemical structure, solubility, stability, and particle size, supported by detailed experimental protocols and visualizations of its absorption pathway.
Core Physicochemical Properties
This compound is an inorganic compound composed of ferrous iron (Fe²⁺) and pyrophosphate anions (P₂O₇⁴⁻). Its fundamental properties are summarized below.
| Property | Data | Source(s) |
| Chemical Formula | Fe₂P₂O₇ | [1] |
| Molecular Weight | 285.63 g/mol | [1] |
| Appearance | White to grayish-white amorphous powder | [2] |
| Iron Content | Theoretically ~38.9% | - |
Solubility Profile
The solubility of this compound is a critical factor influencing its dissolution in the gastrointestinal tract and, consequently, its bioavailability. It is characterized as a poorly water-soluble compound, with its solubility being highly dependent on pH.
pH-Dependent Solubility
This compound exhibits increased solubility under acidic conditions, which is relevant for its dissolution in the stomach. In contrast, it is practically insoluble in the neutral to slightly alkaline environment of the small intestine.
| pH | Soluble Iron Concentration | Condition | Source(s) |
| 1.0 | ~11 mM | Simulated Gastric Fluid | [3] |
| 3.0 - 7.0 | Poorly soluble / Insoluble | Food-relevant pH range | [3] |
| > 7.0 | Solubility may slightly increase | Basic conditions | - |
| Mineral Acids | Soluble | e.g., Dilute HCl | |
| Water | Poorly soluble / Insoluble | Neutral pH |
Note: The presence of other divalent metals, such as calcium, in a mixed pyrophosphate matrix can enhance the dissolution of iron under gastric conditions (pH 1-3)[3].
Stability Characteristics
The stability of this compound under various environmental conditions is crucial for determining its shelf-life in formulations and its integrity during processing.
Thermal Stability
Thermal analysis provides insight into the temperature-dependent physical and chemical changes of the compound. While specific thermogravimetric analysis (TGA) data for this compound is not extensively available in public literature, analysis of similar iron compounds like ferrous oxalate shows decomposition beginning at temperatures around 300-360°C in an inert atmosphere. It is expected that this compound would also decompose at elevated temperatures.
Photostability
Prolonged exposure to light, particularly UV radiation, can potentially induce oxidation of the ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron, which may alter the compound's properties and bioavailability. Therefore, protection from light is recommended during storage.
Particle Size Distribution
The particle size of poorly soluble iron compounds is a key determinant of their dissolution rate and bioavailability. Reducing particle size increases the surface area-to-volume ratio, which can significantly enhance dissolution. While specific data for commercial this compound is limited, related compounds like ferric pyrophosphate are available in various grades, from conventional powders with a mean particle size of approximately 21 µm down to micronized and nano-sized particles (<1 µm) designed for improved absorption.
Cellular Absorption Pathway
The absorption of iron from this compound is governed by the established pathway for non-heme iron. As it contains iron in the readily absorbable ferrous (Fe²⁺) state, the primary steps involve dissolution followed by cellular uptake.
-
Dissolution in Gastric Fluid : In the acidic environment of the stomach (pH 1-3), this compound partially dissolves, releasing Fe²⁺ ions.
-
Transport into Enterocytes : The released Fe²⁺ ions are transported from the intestinal lumen into the duodenal enterocytes primarily via the Divalent Metal Transporter 1 (DMT1) . This transporter is a key protein for the absorption of most non-heme dietary iron.
-
Intracellular Fate : Once inside the enterocyte, the iron joins the labile iron pool. It can then be stored within the protein ferritin or transported out of the cell into the bloodstream via the basolateral transporter, ferroportin.
The diagram below illustrates this proposed absorption pathway.
Key Experimental Protocols
This section details methodologies for characterizing the physicochemical properties of this compound. These protocols are based on standard pharmacopeial methods and procedures used for similar poorly soluble iron compounds.
Solubility Determination (pH-Profile)
This protocol determines the solubility of this compound across a range of pH values relevant to the gastrointestinal tract.
Methodology:
-
Media Preparation : Prepare a series of buffers at various pH levels (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) to simulate gastric and intestinal fluids.
-
Equilibration : Add an excess amount of this compound powder to a known volume of each buffer in separate sealed containers.
-
Incubation : Agitate the suspensions at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Preparation : Withdraw an aliquot from each suspension. Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to separate undissolved solids.
-
Quantification : Analyze the iron concentration in the clear filtrate using a validated analytical technique such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS).
-
Data Analysis : Plot the measured iron concentration (in mg/L or mM) against the pH of the buffer to generate the pH-solubility profile.
In Vitro Dissolution Testing
This protocol assesses the rate and extent of dissolution in a simulated gastric environment, which is a critical predictor of in vivo performance.
Methodology (based on USP Apparatus 2):
-
Apparatus : Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method).
-
Dissolution Medium : Prepare 900 mL of Simulated Gastric Fluid (SGF, typically 0.1 N HCl, pH 1.2) and equilibrate to 37 ± 0.5°C in the dissolution vessel.
-
Sample Introduction : Place a known quantity of this compound powder or a formulated dosage form into the vessel.
-
Agitation : Begin paddle rotation at a constant, specified speed (e.g., 50-75 RPM).
-
Sampling : At predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium. To maintain a constant volume, replace the withdrawn amount with fresh, pre-warmed medium.
-
Analysis : Filter the samples and quantify the dissolved iron concentration using a suitable method (e.g., ICP-AES, AAS, or a validated HPLC method).
-
Profile Generation : Plot the percentage of iron dissolved against time to create a dissolution profile.
Thermal Stability Analysis (TGA/DSC)
This protocol evaluates the thermal stability and decomposition profile of this compound.
Methodology:
-
Apparatus : Use a simultaneous Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
-
Sample Preparation : Accurately weigh a small amount of this compound powder (e.g., 5-10 mg) into an appropriate crucible (e.g., alumina).
-
Heating Program : Heat the sample from ambient temperature to a high temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere : Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.
-
Data Acquisition : Continuously record the sample's mass change (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.
-
Analysis : Analyze the resulting TGA curve for mass loss steps, which indicate dehydration or decomposition events. Analyze the DSC curve for endothermic or exothermic peaks corresponding to phase transitions or decomposition.
In Vitro Permeability Assay (Caco-2 Cell Model)
This protocol provides a method to assess the intestinal permeability of iron from this compound using the Caco-2 cell line, which differentiates into a polarized monolayer mimicking the intestinal epithelium.
Methodology:
-
Cell Culture : Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity : Verify the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
Sample Preparation : Prepare a dispersion of this compound in a suitable transport medium (e.g., Hanks' Balanced Salt Solution) at a physiologically relevant concentration. The sample may first undergo a simulated gastrointestinal digestion to generate a "bioaccessible fraction" for application to the cells.
-
Transport Experiment : Add the this compound dispersion to the apical (upper) side of the Transwell® insert.
-
Sampling : At various time points, collect samples from the basolateral (lower) compartment.
-
Quantification : Measure the amount of iron that has transported across the cell monolayer into the basolateral samples using a sensitive analytical method like ICP-MS.
-
Permeability Calculation : Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the Caco-2 monolayer.
Conclusion
This technical guide has detailed the core physicochemical characteristics of this compound, a compound of significant interest for iron supplementation. Its poor water solubility at neutral pH necessitates formulation strategies, such as particle size reduction, to enhance dissolution in the gastric environment. The primary absorption mechanism is understood to be mediated by the DMT1 transporter following dissolution. The provided experimental protocols offer a robust framework for the consistent and accurate characterization of this compound, enabling researchers and developers to optimize its use in next-generation pharmaceutical and nutraceutical products. Further research to generate more comprehensive quantitative data, particularly on thermal stability and solubility across a wider range of conditions, will be invaluable for advancing its application.
References
A Technical Guide to the Aqueous Solubility of Ferrous Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of ferrous pyrophosphate (Fe₂P₂O₇). While ferric pyrophosphate is more extensively studied and utilized in food fortification, understanding the solubility characteristics of the ferrous form is crucial for various pharmaceutical and nutraceutical applications where ferrous iron's potential for higher bioavailability is a key consideration. This document synthesizes available data on the physicochemical properties of this compound, with a focus on its dissolution behavior in aqueous solutions. It details the factors influencing its solubility, outlines experimental protocols for its determination, and provides visual representations of key concepts and workflows.
Introduction to this compound
This compound is an inorganic compound composed of ferrous iron (Fe²⁺) and pyrophosphate (P₂O₇⁴⁻) ions. Unlike the more common ferric pyrophosphate, which is often a complex of Fe³⁺, this compound is less characterized in scientific literature. The solubility of any iron compound is a critical determinant of its bioavailability, as iron must be in a soluble form to be absorbed in the gastrointestinal tract. Poorly water-soluble iron compounds are often preferred in food and drug formulations to minimize undesirable organoleptic properties, such as a metallic taste. However, for effective iron supplementation, these compounds must dissolve in the acidic environment of the stomach or be available for absorption in the small intestine.
Quantitative Solubility Data
Quantitative data on the solubility of this compound is limited compared to its ferric counterpart. However, available research provides insights into its pH-dependent dissolution. The following table summarizes the soluble iron concentration from this compound at various pH levels.
| pH | Soluble Iron Concentration (mM) | Soluble Iron Concentration (mg/L) | Reference |
| 1 | ~11 | ~614.4 | [1] |
| 3-7 | <0.5 | <27.9 | [1] |
| 5.5 | ~0.05 | ~2.8 | [1] |
| 6.5 | ~0.05 | ~2.8 | [1] |
Note: The solubility of this compound is significantly higher in acidic conditions, which is relevant to its dissolution in the stomach. In the neutral to mildly acidic pH range of the small intestine and many food products, its solubility is considerably lower.
Factors Influencing this compound Solubility
The dissolution of this compound in aqueous solutions is influenced by several key factors:
-
pH: As indicated by the quantitative data, pH is a critical factor. In highly acidic environments (pH < 3), the pyrophosphate ion is protonated, which shifts the dissolution equilibrium towards the release of ferrous ions.
-
Presence of Other Divalent Metals: The inclusion of other divalent metals, such as calcium (Ca²⁺) or zinc (Zn²⁺), into the pyrophosphate matrix can alter the solubility of iron. For instance, the presence of zinc has been shown to reduce the soluble iron content in the pH range of 3-7 compared to pure this compound[1].
-
Complexing Agents: While specific data for this compound is scarce, it is well-documented that chelating agents like citric acid and trisodium citrate can form soluble complexes with ferric iron, thereby increasing the overall solubility of ferric pyrophosphate[2][3][4][5]. It is plausible that similar mechanisms would apply to this compound, enhancing its solubility through the formation of soluble ferrous-citrate-pyrophosphate complexes.
-
Reducing Agents: The presence of reducing agents, such as ascorbic acid (Vitamin C), is crucial for maintaining iron in its ferrous (Fe²⁺) state and preventing oxidation to the less soluble ferric (Fe³⁺) form.
Experimental Protocols
Determining the aqueous solubility of this compound requires a well-defined experimental protocol. The following sections outline a general methodology for solubility determination and specific analytical techniques for quantifying soluble ferrous iron.
Protocol for Solubility Determination in Simulated Gastric and Intestinal Fluids
This protocol is designed to assess the dissolution of this compound under conditions that mimic the human gastrointestinal tract.
Objective: To quantify the amount of soluble ferrous iron released from this compound in simulated gastric and intestinal fluids.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), pH 1.2-2.0 (without pepsin, as per USP specifications)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (as per USP specifications)
-
USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method)
-
Constant temperature bath (37 ± 0.5°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical equipment for ferrous iron quantification (e.g., UV-Vis Spectrophotometer)
Methodology:
-
Gastric Phase Simulation:
-
Place a defined volume (e.g., 900 mL) of SGF into the dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Accurately weigh a sample of this compound and add it to the vessel.
-
Begin agitation at a constant speed (e.g., 75 RPM).
-
Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 15, 30, 60, 120 minutes).
-
Immediately filter the withdrawn samples through a 0.22 µm syringe filter to separate soluble from insoluble fractions.
-
Analyze the filtrate for ferrous iron concentration.
-
-
Intestinal Phase Simulation:
-
After the gastric phase, adjust the pH of the dissolution medium to approximately 6.8 by adding a calculated amount of SIF or a suitable buffer.
-
Continue the dissolution at 37 ± 0.5°C with agitation.
-
Withdraw and filter aliquots at specified time points.
-
Analyze the filtrate for ferrous iron concentration.
-
Analytical Method for Ferrous Iron Quantification: The 2,2'-Bipyridyl Method
This spectrophotometric method is a reliable and widely used technique for the specific determination of ferrous iron.
Principle: Ferrous iron (Fe²⁺) reacts with 2,2'-bipyridyl to form a stable, intensely red-colored complex. The absorbance of this complex is measured at its maximum wavelength (λmax = 522 nm), and the concentration of ferrous iron is determined from a calibration curve. To ensure all soluble iron is in the ferrous state, a reducing agent can be added.
Reagents:
-
Standard ferrous iron solution (e.g., prepared from ferrous ammonium sulfate)
-
2,2'-Bipyridyl solution
-
Buffer solution (to maintain pH in the optimal range of 3-5)
-
Hydroxylamine hydrochloride solution (as a reducing agent, if necessary, to reduce any oxidized ferric iron)
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of known ferrous iron concentrations.
-
Sample Preparation: To a known volume of the filtered sample from the dissolution experiment, add the buffer solution and the 2,2'-bipyridyl solution. If total soluble iron is to be measured as ferrous iron, add hydroxylamine hydrochloride and allow time for the reduction of any ferric iron.
-
Color Development: Allow the solution to stand for a specified time to ensure complete color development.
-
Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at 522 nm using a spectrophotometer.
-
Quantification: Construct a calibration curve of absorbance versus ferrous iron concentration for the standard solutions. Use the absorbance of the sample to determine its ferrous iron concentration from the calibration curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the solubility of this compound.
Caption: Dissolution of this compound in Aqueous Solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cofortification of ferric pyrophosphate and citric acid/trisodium citrate into extruded rice grains doubles iron bioavailability through in situ generation of soluble ferric pyrophosphate citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nutrition.org [nutrition.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Degradation Profile of Ferrous Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal degradation profile of ferrous pyrophosphate (Fe₂P₂O₇). Due to the limited availability of direct studies on pure this compound, this guide synthesizes data from research where it appears as an intermediate or impurity phase, alongside generalized experimental protocols for the thermal analysis of related iron phosphate compounds.
Introduction to this compound and its Thermal Stability
This compound, an iron(II) salt of pyrophosphoric acid, is a material of interest in various fields, including materials science and potentially as a precursor in the synthesis of battery materials. Understanding its thermal stability is crucial for applications involving high-temperature processing. The thermal degradation of a compound refers to its decomposition or chemical change as a function of temperature. This is typically characterized by techniques such as Thermogravimetric Analysis (TGA), which measures mass changes, and Differential Scanning Calorimetry (DSC), which measures heat flow associated with thermal events.
While comprehensive data on the thermal degradation of pure this compound is not abundant in publicly available literature, several studies have investigated its formation and decomposition in specific contexts.
Quantitative Data on the Thermal Behavior of this compound
The following table summarizes the available quantitative data regarding the thermal stability and decomposition of this compound observed under different experimental conditions.
| Parameter | Temperature Range (°C) | Atmosphere | Observations | Source |
| Formation | ~450 | Reducing (Argon) | Appears as an impurity phase during carbon coating of LiFePO₄. | [1] |
| Decomposition | > 800 | Reducing (Argon) | Disappears as an impurity phase. | [1] |
| Formation | ~600 | Not Specified | Forms from the decomposition of a Li₀.₆FePO₄ solid solution. | [2] |
| Phase Transition | -254.04 (18.96 K) | Not Applicable | Magnetic ordering phase transition observed in heat capacity measurements. | [3] |
Note: The data presented above is derived from studies where this compound was not the primary subject of a direct thermal degradation analysis but rather an intermediate or impurity phase. Therefore, these temperatures should be considered indicative and highly dependent on the specific experimental context.
Generalized Experimental Protocol for Thermal Analysis of Iron Phosphates
Due to the absence of a specific, detailed experimental protocol for the thermal degradation of pure this compound in the reviewed literature, a generalized methodology for the thermal analysis of iron phosphate compounds using TGA/DSC is provided below. This protocol is based on common practices for similar materials.[4][5]
Objective: To determine the thermal stability, decomposition temperatures, and associated mass losses of an iron phosphate sample.
Instrumentation: A simultaneous Thermogravimetric Analyzer with Differential Scanning Calorimetry (TGA/DSC) is utilized.
Experimental Parameters:
| Parameter | Value/Setting | Rationale |
| Sample Mass | 5 - 10 mg | To ensure uniform heating and detectable mass changes. |
| Crucible | Alumina or Platinum | Chemically inert at high temperatures. |
| Atmosphere | Nitrogen or Argon (Inert) | To study thermal decomposition without oxidative effects. |
| Gas Flow Rate | 20 - 50 mL/min | To maintain a stable and inert atmosphere around the sample. |
| Heating Rate | 10 °C/min | A common rate that provides good resolution of thermal events. |
| Temperature Range | Ambient to 1000 °C | To cover the potential decomposition range of the material. |
| Data Acquisition | Mass change (%), Heat flow (mW) | To obtain TGA and DSC curves. |
Procedure:
-
Sample Preparation: The sample is finely ground to ensure homogeneity.
-
Instrument Calibration: The TGA/DSC instrument is calibrated for temperature and mass according to the manufacturer's specifications.
-
Sample Loading: An accurately weighed sample (5-10 mg) is placed in the sample crucible. An empty crucible is used as a reference.
-
Experimental Run: The furnace is sealed, and the inert gas flow is initiated to purge the system. The temperature program is started, heating the sample from ambient temperature to 1000 °C at a rate of 10 °C/min.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to identify the onset and peak temperatures of decomposition, percentage mass loss for each step, and the nature of the thermal events (endothermic or exothermic).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for conducting a thermal analysis of an iron phosphate compound.
Caption: Workflow for Thermal Degradation Analysis.
Discussion and Interpretation of Thermal Behavior
The limited available data suggests that this compound exhibits thermal stability up to several hundred degrees Celsius. In a reducing atmosphere, its formation has been noted around 450-600°C, with decomposition occurring at temperatures exceeding 800°C.[1][2] The decomposition products in an inert or reducing atmosphere are likely to be iron phosphides or a mixture of iron oxides and other phosphate species, depending on the precise conditions.
The thermal decomposition of iron phosphates can be a multi-step process. For instance, hydrated iron phosphates will first undergo dehydration at lower temperatures, followed by the decomposition of the anhydrous salt at higher temperatures. The specific decomposition pathway and end products are highly sensitive to the experimental atmosphere (inert, oxidizing, or reducing).
Conclusion
The thermal degradation profile of this compound is an area that requires further dedicated investigation. Current knowledge, derived from studies where Fe₂P₂O₇ is an intermediate, indicates its stability over a significant temperature range. For drug development professionals and researchers working with formulations or synthesis routes involving this compound, it is critical to consider the processing temperatures and atmospheric conditions to avoid unintended degradation. The generalized experimental protocol provided herein offers a robust starting point for conducting detailed thermal analysis of this and related iron phosphate materials. Future studies focusing on the direct thermal analysis of pure this compound under various atmospheric conditions are needed to fully elucidate its degradation mechanism and kinetics.
References
Unraveling the Crystalline Architecture of Ferrous Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of ferrous pyrophosphate (Fe₂P₂O₇), a compound of interest in various scientific and pharmaceutical domains. We delve into its polymorphic forms, detailing the precise atomic arrangements and the experimental methodologies employed for their characterization. This document is intended to serve as a comprehensive resource, presenting quantitative data in a clear, comparative format and outlining the key experimental protocols for its synthesis and structural analysis.
Polymorphism of this compound
This compound is known to exist in multiple crystalline forms, or polymorphs, with the most commonly cited being triclinic and monoclinic structures. These different forms can be obtained under varying synthesis conditions and exhibit distinct physical properties. The existence of different phases is a critical consideration in research and development, as the crystal structure can influence factors such as solubility, stability, and bioavailability. A notable characteristic of this compound is its ability to undergo reversible phase transitions between different forms at specific temperatures. For instance, the triclinic room-temperature form (α2-Fe₂P₂O₇) can transition to other α phases at lower temperatures and to a β phase at higher temperatures.[1][2]
Crystallographic Data of this compound Polymorphs
The precise arrangement of atoms within the crystal lattice of each this compound polymorph is defined by its unit cell parameters and space group. The following tables summarize the key crystallographic data for the triclinic and monoclinic phases as determined by single-crystal X-ray diffraction.
Table 1: Crystallographic Data for Triclinic this compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1[3] |
| Lattice Parameters | |
| a | 4.4668(6) Å[1] |
| b | 9.896(1) Å[1] |
| c | 5.2077(7) Å[1] |
| α | 90° |
| β | 97.516(2)°[1] |
| γ | 90° |
| Unit Cell Volume (V) | 228.22(5) ų[1] |
| Formula Units (Z) | 2[1] |
Note: The data presented for the triclinic phase corresponds to a specific polymorph characterized in the cited literature. Variations in lattice parameters may be observed in other triclinic forms.
In the triclinic structure, there are two distinct iron (Fe²⁺) sites, both with a 6-coordinate geometry, bonded to six oxygen atoms. The phosphorus atoms (P⁵⁺) are found in two inequivalent sites, each forming a PO₄ tetrahedron. These tetrahedra share corners to form the P₂O₇ groups.[3]
Table 2: Crystallographic Data for Monoclinic this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c[1][4] |
| Lattice Parameters | |
| a | 4.4668(6) Å[1] |
| b | 9.896(1) Å[1] |
| c | 5.2077(7) Å[1] |
| α | 90° |
| β | 97.516(2)°[1] |
| γ | 90° |
| Unit Cell Volume (V) | 228.22(5) ų[1] |
| Formula Units (Z) | 2[1] |
The monoclinic phase of Fe₂P₂O₇ is characterized by FeO₆ octahedra and P₂O₇ groups. The FeO₆ octahedra share edges to form six-membered rings, which in turn create two-dimensional zigzag sheets. These sheets are then linked by the P₂O₇ groups to form a three-dimensional network.[1] Another monoclinic polymorph, designated as the β form, crystallizes in the B2₁/c space group.[1]
Experimental Protocols
The successful synthesis and structural analysis of this compound crystals are contingent on precise experimental procedures. The following sections detail the methodologies for synthesis and characterization.
Synthesis of this compound Crystals
Crystalline this compound can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and chemical vapor transport.
Solid-State Reaction:
This method involves the high-temperature reaction of stoichiometric amounts of precursor materials.
-
Precursors: Iron(II) oxide (FeO) or iron(II) oxalate (FeC₂O₄) and ammonium dihydrogen phosphate (NH₄H₂PO₄) or diphosphorus pentoxide (P₂O₅).
-
Procedure:
-
The precursors are intimately mixed in a stoichiometric ratio.
-
The mixture is heated in an inert atmosphere (e.g., argon) or under vacuum to prevent oxidation of Fe²⁺.
-
The heating profile typically involves a gradual increase in temperature to around 700°C.[1]
-
The sample is held at the final temperature for an extended period to ensure complete reaction and crystallization.
-
The product is then slowly cooled to room temperature.
-
Chemical Vapor Transport:
This technique is particularly useful for growing high-quality single crystals suitable for X-ray diffraction analysis.
-
Principle: A chemical transporting agent is used to volatilize the material at a high temperature and deposit it as crystals in a cooler region of a sealed reaction vessel.
-
Procedure:
Crystal Structure Analysis by X-ray Diffraction
X-ray diffraction (XRD) is the primary technique for determining the crystal structure of this compound.
-
Principle: A beam of X-rays is directed at a crystalline sample. The regular arrangement of atoms in the crystal lattice causes the X-rays to be diffracted in a specific pattern of intensities and angles. By analyzing this diffraction pattern, the crystal structure can be elucidated.
-
Methodology:
-
Sample Preparation: A single crystal of this compound is mounted on a goniometer head, or a powdered sample is prepared for powder X-ray diffraction (PXRD).
-
Data Collection: The mounted sample is placed in an X-ray diffractometer. Monochromatic X-ray radiation, typically from a molybdenum (Mo Kα) or copper (Cu Kα) source, is used.[2] The sample is rotated, and the intensities of the diffracted X-rays are measured at various angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using methods such as Patterson or direct methods. The structural model is then refined using a least-squares approach, such as the Rietveld method for powder data, to achieve the best possible fit between the calculated and observed diffraction patterns.[5]
-
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.
References
A Technical Guide to the Synthesis of Ferrous Pyrophosphate from Iron(II) Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of ferrous pyrophosphate (Fe₂P₂O₇) from iron(II) salt precursors. While much of the available literature focuses on ferric pyrophosphate, this document consolidates the available information and outlines the core principles and methodologies for the preparation of the ferrous form, a compound of interest for various pharmaceutical and nutritional applications.
Introduction
This compound is an inorganic compound composed of iron in the +2 oxidation state and the pyrophosphate anion (P₂O₇⁴⁻). Compared to its ferric counterpart, this compound offers a different bioavailability profile and reactivity, which can be advantageous in specific drug delivery and food fortification applications. The synthesis of pure this compound requires careful control of experimental conditions to prevent the oxidation of the ferrous (Fe²⁺) ion to the more stable ferric (Fe³⁺) state.
The primary method for synthesizing this compound from iron(II) salts is through a precipitation reaction in an aqueous solution. This involves the reaction of a soluble iron(II) salt with a soluble pyrophosphate salt, leading to the formation of insoluble this compound.
Core Synthesis Reaction
The fundamental reaction for the synthesis of this compound can be represented by the following equation, using ferrous sulfate and sodium pyrophosphate as examples:
2FeSO₄(aq) + Na₄P₂O₇(aq) → Fe₂P₂O₇(s) + 2Na₂SO₄(aq)
Similarly, if ferrous chloride is used as the iron(II) source, the reaction is:
2FeCl₂(aq) + Na₄P₂O₇(aq) → Fe₂P₂O₇(s) + 4NaCl(aq)
Experimental Protocols
While detailed, peer-reviewed protocols for the precipitation of this compound are not as prevalent as for its ferric form, a generalized experimental methodology can be established based on the principles of inorganic precipitation reactions and available literature on related compounds. The following protocol outlines a plausible approach for the synthesis of this compound.
Materials and Reagents
-
Iron(II) Salt Precursor:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
-
Pyrophosphate Source:
-
Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O)
-
-
Solvent:
-
Deionized, deoxygenated water
-
-
Inert Gas:
-
Nitrogen (N₂) or Argon (Ar)
-
Generalized Synthesis Procedure (Precipitation Method)
-
Preparation of Precursor Solutions:
-
Prepare a solution of the chosen iron(II) salt (e.g., 0.2 M ferrous sulfate) in deoxygenated, deionized water. To prevent premature oxidation of Fe²⁺, the water should be purged with an inert gas (N₂ or Ar) for at least 30 minutes prior to use.
-
Prepare a solution of sodium pyrophosphate (e.g., 0.1 M) in deoxygenated, deionized water.
-
-
Reaction Setup:
-
The reaction should be carried out under an inert atmosphere to minimize the oxidation of ferrous ions. This can be achieved by continuously bubbling nitrogen or argon gas through the reaction mixture.
-
Place the sodium pyrophosphate solution in a reaction vessel equipped with a magnetic stirrer.
-
-
Precipitation:
-
Slowly add the iron(II) salt solution to the stirred sodium pyrophosphate solution at a controlled rate. A precipitate of this compound will form.
-
The reaction is typically carried out at room temperature.
-
-
Aging of the Precipitate:
-
After the addition is complete, continue stirring the suspension for a period of time (e.g., 1-2 hours) to allow for the "aging" of the precipitate. This can lead to more uniform particle size and improved filterability.
-
-
Isolation and Washing of the Product:
-
Separate the this compound precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate several times with deoxygenated, deionized water to remove any unreacted starting materials and soluble byproducts (e.g., sodium sulfate or sodium chloride).
-
-
Drying:
-
Dry the resulting this compound powder under vacuum at a low temperature (e.g., 40-60 °C) to prevent oxidation.
-
Quantitative Data
Due to the limited specific data for this compound synthesis in the available literature, the following table presents generalized parameters and expected outcomes based on the synthesis of related iron phosphate and pyrophosphate compounds.
| Parameter | Value/Range | Notes |
| Reactant Concentrations | 0.1 - 0.5 M | Higher concentrations may lead to faster precipitation but potentially smaller and less uniform particles. |
| Stoichiometric Ratio (Fe²⁺:P₂O₇⁴⁻) | 2:1 | A slight excess of the pyrophosphate solution may be used to ensure complete precipitation of the iron. |
| Reaction Temperature | 20 - 40 °C | Higher temperatures can increase the rate of oxidation of ferrous ions. |
| pH of Reaction | 5 - 7 | The pH can influence the particle size and morphology of the precipitate. |
| Expected Yield | > 90% | Based on the limiting reagent, assuming complete precipitation. |
| Purity | > 98% | Purity is dependent on the thoroughness of the washing steps to remove soluble byproducts. |
Characterization of this compound
To confirm the successful synthesis of this compound and to determine its physicochemical properties, a range of analytical techniques can be employed.
| Analytical Technique | Purpose | Expected Results |
| X-ray Diffraction (XRD) | To determine the crystalline structure and phase purity. | The diffraction pattern should match the known pattern for Fe₂P₂O₇. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present. | Characteristic absorption bands for the P-O-P and P-O bonds of the pyrophosphate group will be present. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the synthesized powder. | The images will reveal the shape and size distribution of the this compound particles. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the presence of any hydrated water. | The TGA curve will show weight loss at specific temperatures corresponding to the loss of water molecules and decomposition. |
| Mössbauer Spectroscopy | To confirm the oxidation state of the iron. | The spectrum will show a characteristic signal for Fe²⁺ and can be used to quantify any Fe³⁺ impurity. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | To determine the elemental composition (Fe and P). | The measured ratio of iron to phosphorus should be consistent with the chemical formula Fe₂P₂O₇. |
Diagrams
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Parameters
Caption: Key parameters influencing the properties of synthesized this compound.
Applications in Drug Development
This compound is explored in drug development primarily as a source of iron for the treatment of iron-deficiency anemia. Its potential advantages lie in its controlled solubility and potentially different absorption pathways compared to more common iron salts. For oral dosage forms, the aim is to have a compound that is stable in the stomach and releases iron for absorption in the small intestine, potentially reducing gastrointestinal side effects. The particle size and formulation of this compound are critical factors that influence its bioavailability.
Conclusion
The synthesis of this compound from iron(II) salts via precipitation is a viable but technically demanding process, with the primary challenge being the prevention of oxidation. By carefully controlling reaction parameters such as temperature, pH, and atmosphere, it is possible to produce high-purity this compound. Further research and publication of detailed experimental protocols would be beneficial for the scientific community to fully explore the potential of this compound in pharmaceutical and nutritional applications.
mechanism of ferrous pyrophosphate formation
An In-depth Technical Guide to the Formation Mechanism of Iron Pyrophosphate
Introduction
Iron pyrophosphate is an inorganic compound of significant interest in the pharmaceutical, nutraceutical, and food science industries as a primary means of iron supplementation and fortification.[1][2] Its advantages, particularly in the ferric form, include high stability, minimal impact on the sensory properties of food, and a favorable gastrointestinal tolerance profile compared to other iron salts like ferrous sulfate.[3][4][5] This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of iron pyrophosphate, with a focus on ferric pyrophosphate [Fe₄(P₂O₇)₃], the most commercially relevant and studied form.[6][7]
While the term "ferrous pyrophosphate" (containing Fe²⁺) is sometimes used, the predominant and more stable product formed under most synthesis conditions is "ferric pyrophosphate" (containing Fe³⁺).[4] Ferrous iron may be used as a starting material, but it is typically oxidized to the ferric state during the reaction process to yield the final, stable compound.[8] This guide will detail the primary synthesis methodologies, critical process parameters, and characterization techniques relevant to researchers, scientists, and professionals in drug development.
Core Chemical Principles and Properties
The formation of ferric pyrophosphate is fundamentally a precipitation or coordination reaction between a soluble iron salt and a pyrophosphate salt.[9] The most common chemical entity is tetrairon tris(pyrophosphate), an iron coordination compound formed from Fe³⁺ cations and diphosphate (P₂O₇⁴⁻) anions in a 4:3 molar ratio.[6][10]
The core reaction can be generalized as: 4Fe³⁺ + 3P₂O₇⁴⁻ → Fe₄(P₂O₇)₃ (s)
This compound is a yellowish-white to tan, odorless powder that is practically insoluble in water but dissolves in mineral acids.[7][10][11] This pH-dependent solubility is crucial for its application; it remains stable in neutral pH environments (like in many foods) but dissolves in the acidic conditions of the stomach, facilitating iron release and absorption.[4][12]
Table 1: Key Physicochemical Properties of Ferric Pyrophosphate
| Property | Description | References |
|---|---|---|
| Molecular Formula | Fe₄(P₂O₇)₃ (often as Fe₄(P₂O₇)₃·xH₂O) | [4][9] |
| Molecular Weight | 745.21 g/mol (anhydrous) | [7] |
| Appearance | Yellowish-white to beige or tan crystalline powder. | [3][7][10] |
| Solubility | Insoluble in water; soluble in mineral acids (e.g., dilute HCl). | [3][11][13] |
| Stability | Stable under normal temperature and pressure. May decompose at high temperatures. | [3] |
| Structure | Coordination entity of ferric (Fe³⁺) cations and diphosphate (P₂O₇⁴⁻) anions in a 4:3 ratio. |[6][7] |
Mechanisms of Formation: Synthesis Methodologies
Several methods are employed to synthesize ferric pyrophosphate, each offering distinct advantages in controlling the product's physicochemical properties such as particle size, purity, and crystallinity.
Aqueous Precipitation (Double Decomposition)
This is the most prevalent and commercially viable method for industrial-scale production.[14] It involves a metathesis reaction between a soluble ferric salt (e.g., ferric chloride or ferric sulfate) and a soluble pyrophosphate salt (e.g., sodium pyrophosphate) in an aqueous solution.[15][16]
The process generally follows these steps:
-
Separate aqueous solutions of the ferric salt and the pyrophosphate salt are prepared.
-
The solutions are mixed under controlled conditions (temperature, pH, stirring).
-
A precipitate of ferric pyrophosphate forms.
-
The precipitate is then filtered, washed to remove soluble impurities, and dried.[14]
The control of reaction parameters is critical to achieving the desired product characteristics.
Solid-State Synthesis
This method involves the high-temperature calcination of a mixture of an iron source, typically iron(III) oxide (Fe₂O₃), and a pyrophosphate salt.[14]
-
Process: The reactants are mixed in a stoichiometric ratio, ground uniformly, and calcined in a furnace at temperatures between 400–700°C for several hours.[14]
-
Advantages: Suitable for large-scale industrial production without the use of solvents.[9][14]
-
Disadvantages: Tends to produce material with a larger particle size and less uniformity compared to precipitation methods.[9]
Sol-Gel Method
The sol-gel method is utilized to produce nano-scale ferric pyrophosphate particles, which can enhance solubility and bioavailability.[14][15]
-
Principle: It uses precursors like iron salts (or iron alkoxides) and pyrophosphates in a solvent. Through hydrolysis and polycondensation reactions, a colloidal suspension (sol) is formed, which then transitions into a gel-like network.[15]
-
Process: The gel is aged, dried, and sometimes heat-treated to obtain the final nano-sized crystalline product.[15]
Hydrothermal/Solvothermal Synthesis
This technique is employed to synthesize highly crystalline ferric pyrophosphate, often at the nano-scale.
-
Principle: The reaction between the iron salt and pyrophosphate occurs in an aqueous solution (hydrothermal) or an organic solvent (solvothermal) within a sealed, heated, and pressurized vessel (autoclave).[9][15]
-
Advantages: Allows for precise control over particle size and crystallinity. Products can have very high purity (<0.5% impurities).[9]
-
Disadvantages: High energy consumption and equipment costs make it more expensive than liquid precipitation.[9]
Experimental Protocols
Protocol 1: Laboratory-Scale Aqueous Precipitation of Ferric Pyrophosphate
This protocol describes a standard laboratory procedure for synthesizing ferric pyrophosphate via double decomposition.
Materials:
-
Ferric chloride (FeCl₃) or Ferric sulfate [Fe₂(SO₄)₃] (analytical grade)
-
Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O) (analytical grade)
-
Deionized water
-
Dilute HCl and NaOH for pH adjustment
-
Beakers, magnetic stirrer with hotplate, filtration apparatus (e.g., Büchner funnel), drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Iron Solution: Prepare a 0.1–0.5 mol/L solution of the ferric salt in deionized water. For example, dissolve the appropriate amount of FeCl₃ in 250 mL of water.
-
Pyrophosphate Solution: Prepare a 0.1–0.3 mol/L solution of sodium pyrophosphate in deionized water. For example, dissolve the appropriate amount of Na₄P₂O₇·10H₂O in 250 mL of water.
-
-
pH Adjustment: Adjust the pH of both solutions to a specific value, typically between 1.5 and 4.0, using dilute HCl or NaOH.[9]
-
Reaction:
-
Place the pyrophosphate solution in a beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 200–400 rpm).[9]
-
Heat the solution to the desired reaction temperature, typically between 50–70°C.[9]
-
Slowly add the ferric salt solution to the pyrophosphate solution dropwise using a burette or dropping funnel. A precipitate will form immediately.
-
-
Aging: Continue stirring the mixture at the set temperature for 0.5–2 hours to allow the precipitate to age and for the reaction to complete.[14]
-
Isolation and Purification:
-
Turn off the heat and allow the precipitate to settle.
-
Filter the precipitate using a Büchner funnel.
-
Wash the filter cake with deionized water multiple times (3-5 times) to remove residual soluble salts until the conductivity of the filtrate is low (<10 μS/cm).[9]
-
-
Drying: Dry the resulting ferric pyrophosphate powder in an oven at 60–120°C until a constant weight is achieved.[14]
Protocol 2: Synthesis of Ferric Pyrophosphate Nanoparticles
This protocol is adapted from a method for synthesizing colloidal nanoparticles, emphasizing slow addition to control particle size.[17]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Ethylene glycol
-
Deionized water
-
Separating funnel, magnetic stirrer
Procedure:
-
Prepare Pyrophosphate Solution: Prepare a 0.01 M solution of sodium pyrophosphate in a solvent mixture of 1:1 ethylene glycol and deionized water. (e.g., 30 mL total volume).[17]
-
Prepare Iron Solution: Prepare a 0.01 M aqueous solution of ferric chloride (e.g., 40 mL).[17]
-
Reaction Setup:
-
Place the sodium pyrophosphate solution in a beaker on a magnetic stirrer and begin vigorous stirring.
-
Load the ferric chloride solution into a separating funnel positioned above the beaker.
-
-
Slow Addition: Add the ferric chloride solution to the pyrophosphate solution extremely slowly, drop by drop, over a period of approximately 1 hour under constant stirring.[17]
-
Formation of Colloid: A white colloidal suspension of ferric pyrophosphate nanoparticles will form. The slow addition rate prevents rapid agglomeration, leading to smaller particle sizes.[17]
-
Observation: The resulting product should be a stable colloidal solution that does not settle quickly.[17] Further processing, such as centrifugation and washing, may be required depending on the desired final form.
Key Process Parameters and Their Impact
The properties of the final ferric pyrophosphate product are highly dependent on the synthesis conditions.
Table 2: Influence of Process Parameters on Ferric Pyrophosphate Synthesis via Precipitation
| Parameter | Typical Range | Influence on Product Properties | References |
|---|---|---|---|
| pH | 1.5 – 4.0 | Crucial for Purity & Color. If pH > 4.0, iron hydroxide [Fe(OH)₃] impurities can form, darkening the product. If pH < 1.5, pyrophosphate can hydrolyze to orthophosphate. | [9] |
| Reaction Temperature | 20 – 80°C | Affects Reaction Rate & Particle Size. Higher temperatures (50-70°C) accelerate the reaction and favor uniform crystal growth. Temperatures >80°C risk pyrophosphate decomposition. | [9][14] |
| Reactant Molar Ratio (Fe³⁺:P₂O₇⁴⁻) | Typically 4:3 (stoichiometric) or with slight excess of pyrophosphate | Impacts Solubility & Purity. An excess of pyrophosphate can increase the solubility of the product by forming soluble complexes, which can be beneficial for bioavailability. | [14][18] |
| Reactant Concentration | 0.1 – 0.5 mol/L | Affects Particle Size & Agglomeration. Higher concentrations can lead to faster precipitation and smaller, potentially more agglomerated particles. | [14] |
| Stirring Rate | 200 – 500 rpm | Ensures Homogeneity. Proper stirring ensures uniform mixing, prevents local concentration gradients, and influences particle size distribution. | [9][14] |
| Order of Addition | Iron salt into pyrophosphate salt (reverse addition) is common | Controls Supersaturation. Adding the iron salt slowly to the pyrophosphate solution helps avoid local supersaturation, which can lead to uncontrolled precipitation and particle agglomeration. |[9] |
Visualizing the Formation Process
Diagram 1: Workflow for Aqueous Precipitation
Caption: General workflow for the synthesis of ferric pyrophosphate via the aqueous precipitation method.
Diagram 2: Factors Influencing Product Characteristics
Caption: Key process parameters and their influence on the final properties of synthesized ferric pyrophosphate.
Characterization and Analysis
Confirming the successful formation and purity of ferric pyrophosphate requires various analytical techniques.
Table 3: Common Spectroscopic Techniques for Ferric Pyrophosphate Characterization
| Technique | Information Provided | Typical Spectral Features | References |
|---|---|---|---|
| FTIR Spectroscopy | Identifies functional groups and confirms the presence of pyrophosphate ligands. | Characterized by vibrational modes of the pyrophosphate group, including P-O and P-O-P stretches. | [19][20] |
| Raman Spectroscopy | Provides information on the vibrational modes of the pyrophosphate anion and the overall structure (crystalline vs. amorphous). | Dominated by symmetric stretching of P-O bonds and the P-O-P bridge. Peak broadening can indicate a disordered structure. | [19] |
| UV-Vis Spectroscopy | Analyzes ligand-to-metal charge transfer (LMCT) bands. | An absorption maximum (λmax) is expected in the UV region, corresponding to electron transfer from pyrophosphate oxygen atoms to the Fe³⁺ d-orbitals. | [19] |
| ⁵⁷Fe Mössbauer Spectroscopy | Probes the nuclear environment of iron atoms with high sensitivity. | Provides detailed information on the oxidation state (confirming Fe³⁺), spin state, and coordination geometry of the iron atoms. | [19] |
| X-ray Absorption Spectroscopy (XAS) | Determines the local atomic structure around the iron atoms. | Can confirm the coordination environment, such as the presence of both Fe–O–P and Fe–O–C signals in complexes like ferric pyrophosphate citrate. |[20][21] |
Conclusion
The formation of ferric pyrophosphate is a well-established process that can be precisely controlled to yield a product with desired physicochemical properties. The aqueous precipitation method remains the most versatile and widely used technique, where parameters such as pH, temperature, and reactant concentration are critical levers for controlling purity, particle size, and ultimately, bioavailability. For specialized applications in drug development requiring nano-sized particles or high crystallinity, advanced methods like sol-gel and hydrothermal synthesis offer enhanced control. A thorough understanding of these formation mechanisms and the application of appropriate characterization techniques are essential for the development of effective and safe iron supplementation products.
References
- 1. Ferric Pyrophosphate: Applications, Quality, and Excellence by Sudeep Pharma – Sudeep Pharma [sudeeppharma.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. ruipugroup.com [ruipugroup.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Ferric Pyrophosphate | Fe4O21P6 | CID 24877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wbcil.com [wbcil.com]
- 8. mdpi.com [mdpi.com]
- 9. ruipugroup.com [ruipugroup.com]
- 10. Ferric pyrophosphate | 10058-44-3 [chemicalbook.com]
- 11. Ferric Pyrophosphate insoluble/soluble – Radeep Pharma [radeeppharma.com]
- 12. Ferrsorb Ferric Pyrophosphate - Tomita Pharmaceutical Co.,Ltd. [tomitaph.co.jp]
- 13. Page loading... [guidechem.com]
- 14. ruipugroup.com [ruipugroup.com]
- 15. ruipugroup.com [ruipugroup.com]
- 16. Ferric pyrophosphate synthesis - chemicalbook [chemicalbook.com]
- 17. youtube.com [youtube.com]
- 18. pioneerherbal.com [pioneerherbal.com]
- 19. benchchem.com [benchchem.com]
- 20. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Ferrous Pyrophosphate vs. Ferric Pyrophosphate: A Technical Guide to Core Differences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron pyrophosphates are a class of iron compounds used in food fortification and pharmaceutical applications to address iron deficiency. The two primary forms, ferrous (Fe²⁺) and ferric (Fe³⁺) pyrophosphate, exhibit fundamental differences in their chemical, physical, and biological properties that significantly impact their efficacy and application. This technical guide provides an in-depth analysis of these differences, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform research and development in this area. The core distinctions lie in their oxidation state, which dictates their solubility, stability, and interaction with biological systems, ultimately influencing their bioavailability and suitability for various applications.
Core Chemical and Physical Differences
The fundamental distinction between ferrous and ferric pyrophosphate lies in the oxidation state of the iron atom. Ferrous pyrophosphate contains iron in the +2 oxidation state (Fe²⁺), while ferric pyrophosphate contains iron in the +3 oxidation state (Fe³⁺). This difference in electronic configuration is the primary determinant of their divergent chemical and physical properties.
| Property | This compound | Ferric Pyrophosphate |
| Chemical Formula | Fe₂P₂O₇ | Fe₄(P₂O₇)₃ |
| Molar Mass | 285.63 g/mol | 745.21 g/mol (anhydrous) |
| Iron Oxidation State | +2 (Ferrous) | +3 (Ferric) |
| Appearance | White to off-white powder | Tan or yellowish-white powder[1] |
Solubility and Dissolution Profile
The solubility of iron compounds is a critical factor for their absorption in the gastrointestinal tract. Both ferrous and ferric pyrophosphate are poorly soluble in water, a characteristic that is advantageous for food fortification as it minimizes undesirable organoleptic changes. However, their solubility is highly pH-dependent, which is crucial for their dissolution in the stomach and small intestine.
Ferric pyrophosphate is practically insoluble in water at neutral pH but its solubility increases in acidic conditions.[2] In the highly acidic environment of the stomach (pH 1-2), a portion of the ferric pyrophosphate dissolves, releasing ferric ions.[1][3]
This compound also exhibits limited solubility in water but dissolves in acidic conditions.[4][5] The dissolution at low pH is attributed to the formation of soluble this compound complexes.[4][5]
Table 1: Quantitative Solubility Data
| Compound | Condition | Solubility |
| Ferric Pyrophosphate | Water (25°C) | <0.1 g/L[6] |
| pH 1-2 | Sparingly soluble (10-33 mg/L)[1][3] | |
| pH 3-5 | Practically insoluble (<0.1 mg/L)[1][3] | |
| This compound | pH 1 | ~11 mM (~40% of initial iron)[4][5] |
| pH 3-5 | Practically insoluble (<0.1 g/L)[4] | |
| pH 5-7 | Soluble iron concentration <1.7 mM[4] | |
| Ferrous Ammonium Phosphate * | pH 1.7 | 57.8% soluble[7] |
Note: Ferrous ammonium phosphate is included as a proxy for a more soluble ferrous iron phosphate compound.
Stability
The stability of iron compounds during food processing and storage is paramount to ensure their efficacy as fortificants. The ferrous (Fe²⁺) state is generally more susceptible to oxidation to the ferric (Fe³⁺) state, especially in the presence of heat, oxygen, and moisture.
Ferric Pyrophosphate is known for its good stability under normal storage and processing conditions.[1] It is not easily degraded by moderate heat, light, or pH changes.[1] However, at high temperatures (above 100°C), it may undergo decomposition.[8] In the presence of reducing agents like ascorbic acid (vitamin C), ferric iron can be reduced to ferrous iron.[8] Conversely, strong oxidizing conditions can further oxidize the iron.[8] The stability of ferric pyrophosphate is generally considered optimal within a pH range of 4-6.[9]
This compound , containing the more reactive Fe²⁺ ion, is inherently less stable than its ferric counterpart. It is more prone to oxidation, which can be accelerated by factors such as heat, light, and the presence of oxidizing agents. This can lead to a change in color from white/off-white to a more yellowish or brownish hue, indicating the formation of ferric compounds.
Table 2: Factors Affecting Stability
| Factor | Impact on this compound | Impact on Ferric Pyrophosphate |
| Heat | Prone to oxidation and degradation. | Generally stable at moderate temperatures; may decompose at high temperatures (>100°C).[8] |
| Oxidizing Agents | Readily oxidized to ferric pyrophosphate. | Stable, but can be further oxidized under strong oxidizing conditions.[8] |
| Reducing Agents | Stable. | Can be reduced to this compound.[8] |
| pH | More stable in acidic conditions. | Generally stable, particularly in the pH range of 4-6.[9] |
Bioavailability and Cellular Uptake
The ultimate measure of an iron supplement's effectiveness is its bioavailability – the fraction of ingested iron that is absorbed and utilized by the body. The difference in oxidation state between ferrous and ferric pyrophosphate plays a significant role in their absorption pathways and overall bioavailability.
It is generally accepted that ferrous iron (Fe²⁺) is more readily absorbed than ferric iron (Fe³⁺).[10] This is because the primary transporter for non-heme iron in the intestine, Divalent Metal Transporter 1 (DMT1), specifically transports ferrous ions.[11][12]
For ferric pyrophosphate , absorption requires an initial step of solubilization in the acidic environment of the stomach to release Fe³⁺ ions. These ferric ions must then be reduced to ferrous ions (Fe²⁺) by reductases, such as duodenal cytochrome b (Dcytb), on the surface of intestinal cells before they can be transported by DMT1.[12][13] Some studies also suggest that nanoparticles of insoluble iron compounds may be absorbed via endocytosis.
The bioavailability of This compound is expected to be higher than that of ferric pyrophosphate due to the iron already being in the more readily absorbable ferrous state. Once dissolved in the stomach, the released Fe²⁺ ions can be directly taken up by DMT1 in the duodenum.
Table 3: Comparative Bioavailability Data
| Iron Compound | Relative Bioavailability (vs. Ferrous Sulfate) | Notes |
| Ferric Pyrophosphate | 20-75%[14] | Varies depending on particle size and food matrix. Micronized forms generally have higher bioavailability. |
| Ferric Pyrophosphate (in milk) | 33%[6][7] | Study in children. |
| Ferrous Ammonium Phosphate (in milk) * | 71% (in women), 110% (in children)[6][7][15] | Included as a proxy for a ferrous phosphate compound. |
Note: A direct comparative study of the bioavailability of this compound versus ferric pyrophosphate was not identified in the literature. The data presented compares each to the highly bioavailable ferrous sulfate.
Experimental Protocols
In Vitro Dissolution Testing
This protocol is designed to simulate the physiological conditions of the gastrointestinal tract to assess the rate and extent of iron release from a solid dosage form.
Materials:
-
USP Apparatus 2 (paddle method)
-
Simulated Gastric Fluid (SGF): 0.1 M Hydrochloric acid (HCl), pH 1.2
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8
-
Spectrophotometer or Inductively Coupled Plasma (ICP) spectrometer
Procedure:
-
Prepare SGF and SIF and warm to 37°C.
-
Place a known amount of the iron pyrophosphate sample into the dissolution vessel containing SGF.
-
Begin paddle rotation at a specified speed (e.g., 75 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 15, 30, 60, 120 minutes), replacing the withdrawn volume with fresh, pre-warmed SGF.
-
After the gastric phase, the pH of the medium can be adjusted to 6.8 with a phosphate buffer to simulate the intestinal environment, and sampling continues.
-
Filter the samples and analyze the iron content using a validated analytical method.
Caco-2 Cell Iron Uptake Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, providing a valuable in vitro model for studying intestinal iron absorption.
Materials:
-
Differentiated Caco-2 cell monolayers on permeable supports
-
Cell culture medium (e.g., MEM)
-
Ferric pyrophosphate or this compound solution/suspension in culture medium
-
Cell lysis buffer
-
Ferritin ELISA kit
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
Prepare the iron pyrophosphate test solutions in serum-free cell culture medium to the desired final concentration.
-
Wash the Caco-2 cell monolayers with pre-warmed buffer.
-
Add the iron-containing medium to the apical side of the monolayers and incubate for a specified period (e.g., 2-24 hours) at 37°C.
-
After incubation, remove the iron-containing medium and wash the cells multiple times with an ice-cold buffer to remove surface-bound iron.
-
Lyse the cells and collect the lysate.
-
Quantify the total protein concentration in the cell lysate.
-
Measure the ferritin concentration in the cell lysate using an ELISA kit. Ferritin levels are proportional to the amount of absorbed iron.
-
Normalize the ferritin concentration to the total protein concentration.
Hemoglobin Repletion Assay (In Vivo)
This is a classic in vivo method to determine the bioavailability of iron sources by measuring their ability to regenerate hemoglobin in anemic animals.
Materials:
-
Weanling rats
-
Iron-deficient basal diet
-
Test iron compounds (this compound, ferric pyrophosphate) and a reference compound (e.g., ferrous sulfate)
-
Equipment for blood collection and hemoglobin measurement
Procedure:
-
Induce iron-deficiency anemia in weanling rats by feeding them an iron-deficient diet for a specified period (e.g., 2-4 weeks).
-
Once the rats are anemic (as determined by hemoglobin levels), divide them into groups.
-
Each group is fed the iron-deficient diet supplemented with a known concentration of either the reference iron compound or one of the test iron compounds for a repletion period (e.g., 2 weeks). A control group continues on the iron-deficient diet.
-
Monitor food intake and body weight throughout the study.
-
At the end of the repletion period, measure the final hemoglobin concentration.
-
Calculate the hemoglobin regeneration efficiency (HRE) and the relative bioavailability (RBV) of the test compounds compared to the reference compound.
Visualization of Cellular Iron Metabolism
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways of cellular iron uptake and metabolism, highlighting the entry points for ferrous and ferric pyrophosphate.
Conclusion
The choice between ferrous and ferric pyrophosphate for iron fortification or supplementation involves a trade-off between stability and bioavailability. Ferric pyrophosphate offers superior stability, making it more suitable for food processing applications where it is less likely to cause undesirable sensory changes. However, its bioavailability is generally lower than that of ferrous compounds due to the additional step of reduction required for absorption. This compound, while potentially more bioavailable, is less stable and more prone to oxidation.
For researchers and drug development professionals, understanding these core differences is essential for designing effective iron interventions. Future research should focus on direct comparative studies of the stability and bioavailability of ferrous and ferric pyrophosphate under identical conditions to provide a more definitive basis for their application. Furthermore, the development of novel formulations that enhance the stability of this compound or improve the solubility and absorption of ferric pyrophosphate remains a key area for innovation in combating iron deficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Mixed Divalent Pyrophosphates as Delivery Systems for Essential Minerals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ruipugroup.com [ruipugroup.com]
- 7. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ruipugroup.com [ruipugroup.com]
- 9. ruipugroup.com [ruipugroup.com]
- 10. Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 12. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
In Vitro Bioavailability of Ferrous Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the in vitro models used to assess the bioavailability of ferrous pyrophosphate, a water-insoluble iron source commonly used in food fortification and dietary supplements. This document provides a comprehensive overview of the key experimental protocols, quantitative data from various studies, and visual representations of the scientific workflows involved in determining the efficacy of this iron compound in a laboratory setting.
Introduction to this compound and Bioavailability Assessment
This compound is favored in food technology due to its minimal organoleptic impact, meaning it does not typically cause undesirable color or flavor changes in the final product. However, its insolubility presents a challenge for iron absorption, as solubilization in the gastrointestinal tract is a prerequisite for uptake by intestinal cells.[1] In vitro models offer a rapid, cost-effective, and high-throughput alternative to human and animal studies for screening different formulations of this compound and understanding the factors that influence its bioavailability.[2][3] These models are crucial for predicting how a particular iron compound will behave in the human body and for guiding the development of more effective iron supplements and fortified foods.[2][4]
Key In Vitro Models for this compound Bioavailability
The most widely accepted in vitro methods for assessing the bioavailability of this compound involve a two-stage process: a simulated gastrointestinal digestion followed by exposure to a Caco-2 human intestinal cell line.[5][6] Solubility and dissolution assays are also employed as simpler, preliminary screening tools.
Simulated Gastrointestinal Digestion
This initial step mimics the physiological conditions of the stomach and small intestine to determine the extent to which iron is released from the food matrix and becomes available for absorption (bioaccessible).[7] The most common protocol involves a sequential enzymatic digestion.[8]
Experimental Protocol: Simulated Gastrointestinal Digestion
The following protocol is a standard method used to simulate digestion for iron bioavailability studies:
-
Gastric Phase:
-
A sample containing a known amount of this compound is homogenized and mixed with a simulated gastric fluid.
-
The pH is adjusted to 2.0 using hydrochloric acid (HCl).[8]
-
Pepsin is added to initiate protein digestion.[8]
-
The mixture is incubated at 37°C for 1-2 hours with continuous agitation to simulate stomach churning.[8][9]
-
-
Intestinal Phase:
-
The gastric digest is neutralized by raising the pH to between 6.0 and 7.0 with a bicarbonate solution.[9]
-
A mixture of pancreatin (containing proteases, amylase, and lipase) and bile salts is added to simulate the enzymatic environment of the small intestine.[9][10]
-
The mixture is incubated at 37°C for an additional 2 hours with agitation.[8]
-
The resulting digestate contains the "bioaccessible" iron fraction that is theoretically available for absorption.
-
Caco-2 Cell Model
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a cornerstone of in vitro iron bioavailability studies.[11] When cultured, these cells differentiate to form a monolayer that exhibits many of the morphological and functional characteristics of the small intestinal enterocytes, including the expression of iron transporters.[5][11] This model allows for the assessment of iron uptake and transport across the intestinal barrier.[5]
Experimental Protocol: Caco-2 Cell Iron Uptake Assay
-
Cell Culture and Differentiation:
-
Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum and antibiotics.
-
The cells are maintained in a humidified incubator at 37°C with 5% CO2 for 12-21 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.[6]
-
-
Iron Exposure:
-
The digestate from the simulated gastrointestinal digestion is applied to the apical side of the Caco-2 cell monolayer. A dialysis membrane is often placed between the digestate and the cells to protect the cell layer from the digestive enzymes.[12]
-
The cells are incubated with the iron-containing digestate for a defined period, typically 2 to 24 hours.
-
-
Quantification of Iron Uptake:
-
After incubation, the cells are thoroughly washed to remove any surface-bound iron.
-
The amount of iron taken up by the cells is quantified. The most common method is to measure the intracellular ferritin concentration using an enzyme-linked immunosorbent assay (ELISA).[1][5] Ferritin is an iron storage protein, and its synthesis is directly proportional to the amount of iron that has entered the cell.[1] Alternatively, if radio-labeled iron is used, uptake can be measured by scintillation counting.
-
Quantitative Data on this compound Bioavailability
The following tables summarize quantitative data from various in vitro studies on the bioavailability of this compound, often in comparison to the highly soluble and bioavailable ferrous sulfate.
Table 1: Relative Bioavailability of this compound Compared to Ferrous Sulfate
| This compound Formulation | In Vitro Model | Relative Bioavailability (vs. Ferrous Sulfate) | Reference |
| Standard Ferric Pyrophosphate | Hemoglobin repletion assay | 45% | [13] |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Hemoglobin regeneration efficiency | 105% | [14] |
| Ferric Pyrophosphate (in milk) | Stable isotope study in children | 33% | [15] |
| Ferric Pyrophosphate (with an inhibitory meal) | Caco-2 cell model | 8% | [8] |
| Ferric Pyrophosphate (without inhibitory matrix) | Caco-2 cell model | 17% | [8] |
Table 2: Influence of Enhancers and Inhibitors on this compound Bioavailability In Vitro
| Condition | In Vitro Model | Observation | Reference |
| Addition of Ascorbic Acid | Caco-2 cell model | Increased iron uptake | [16] |
| Co-fortification with Zinc Sulfate | In vitro solubility assay | Increased iron solubility | [17] |
| Co-fortification with Zinc Oxide | In vitro solubility assay | No significant change in iron solubility | [17] |
| Presence of excess pyrophosphate ions (pH 5-8.5) | Solubility assay | 8-10 fold increase in soluble iron | [10][18] |
| Presence of Citric Acid | In vitro solubility assay | Enhanced dissolution | [1] |
Table 3: Effect of Particle Size on this compound Bioavailability
| Particle Size | In Vitro Model | Observation | Reference |
| Micronized (0.3 µm) | Human studies | Good iron bioavailability | [16] |
| Nano-sized | Caco-2 cell model | Increased iron uptake with decreasing pH of digestion | [19] |
| Decreasing from 12-15 µm to 1 µm | Rat model | 5-fold increase in relative biological value | [19] |
Visualizing the Experimental Workflow and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for assessing the in vitro bioavailability of this compound.
Caption: Workflow of the simulated gastrointestinal digestion process.
Caption: Experimental workflow for the Caco-2 cell iron uptake assay.
Caption: Simplified pathway of non-heme iron uptake in enterocytes.
Conclusion
In vitro models, particularly the combination of simulated gastrointestinal digestion and the Caco-2 cell assay, provide a robust and reliable platform for assessing the bioavailability of this compound. These methods are invaluable for screening novel formulations, understanding the impact of various food components, and guiding the development of more effective iron-fortified products. The quantitative data consistently demonstrate that while standard this compound has lower bioavailability than ferrous sulfate, modifications such as micronization and the inclusion of enhancers like ascorbic acid can significantly improve its efficacy. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and professionals in the field of nutrition and drug development.
References
- 1. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro method for estimation of iron availability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 7. In vitro evaluation of iron solubility and dialyzability of various iron fortificants and of iron-fortified milk products targeted for infants and toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an in vitro Caco-2 cell model system to measure iron availability from foods and meals | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 13. research.chalmers.se [research.chalmers.se]
- 14. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 15. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 16. benchchem.com [benchchem.com]
- 17. An in vitro digestion/Caco-2 cell culture system accurately predicts the effects of ascorbic acid and polyphenolic compounds on iron bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of In Vitro Digestion Models in the Evaluation of Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Historical Applications of Ferrous Pyrophosphate in Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous pyrophosphate, and its ferric form, are iron compounds with a long history of scientific application, primarily centered on addressing iron deficiency. Described as a "century-old iron fortificant," its journey through scientific research provides a compelling case study in the evolution of nutritional science and drug development.[1] This technical guide delves into the historical and ongoing scientific applications of this compound, providing an in-depth look at the experimental protocols used to evaluate its efficacy, quantitative data from key studies, and the biochemical pathways influenced by its administration.
Nutritional and Medical Applications: A Historical Perspective
The predominant historical and contemporary application of this compound lies in the fields of nutrition and medicine as an iron supplement and food fortificant.[1][2] Its use is rooted in the global health challenge of iron deficiency anemia.[1] Historically, its appeal stemmed from its relative insolubility and stability, which minimized the undesirable organoleptic changes often associated with more soluble iron salts like ferrous sulfate in fortified foods.[3]
Early Research and Food Fortification
Early research focused on establishing the bioavailability of this compound. Its white to yellowish-white powder form and stability made it a suitable candidate for fortifying staple foods such as flour, cereals, and dairy products.[2][4] However, its low solubility in water presented a challenge, leading to extensive research on how to enhance its absorption.[3]
Modern Formulations and Drug Development
In more recent times, research has focused on novel formulations to improve the bioavailability of ferric pyrophosphate. Micronized and microencapsulated forms have been developed to increase intestinal absorption.[5] Furthermore, soluble ferric pyrophosphate citrate (FPC) has been developed and approved for parenteral administration, particularly for patients with chronic kidney disease undergoing hemodialysis.[6] This represents a significant advancement from its origins as a simple food fortificant to a targeted therapeutic agent.
Quantitative Data from Bioavailability Studies
The following tables summarize quantitative data from various studies comparing the bioavailability of this compound with other iron compounds, particularly the gold standard, ferrous sulfate.
| Table 1: Iron Absorption from Ferric Pyrophosphate (FPP) vs. Ferrous Sulfate (FS) in Humans | |||
| Study Population | Food Vehicle | Iron Absorption from FPP (%) | Iron Absorption from FS (%) |
| Iron-deficient women | Meat pâté | No significant difference | No significant difference |
| Young women | Instant milk drink | 3.3 | 10.4 |
| Adults | Infant cereal | 3.4 | 4.1 |
| Adults | Yoghurt drink | 3.9 | 4.2 |
| Children (3-6 years) | Reconstituted milk powder | 2.1 | 7.6 |
Data compiled from multiple sources.[3][4][7][8][9][10]
| Table 2: Relative Bioavailability (RBV) of Ferric Pyrophosphate (FPP) Compared to Ferrous Sulfate (FS) | |
| Food Vehicle | Relative Bioavailability (RBV) (%) |
| Infant cereal | 83 |
| Yoghurt drink | 93 |
| Instant milk drink (in women) | 32 |
| Instant milk drink (in children) | 33 |
RBV is the percentage of iron absorbed from the test compound compared to ferrous sulfate. Data compiled from multiple sources.[3][4][7][8][9]
Experimental Protocols
In Vitro Bioavailability Assessment: The Caco-2 Cell Model
The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model to predict intestinal iron absorption. When cultured, these cells differentiate to form a monolayer that mimics the intestinal epithelium.
Protocol for Iron Uptake in Caco-2 Cells:
-
Cell Culture and Differentiation:
-
Caco-2 cells are seeded onto collagen-coated permeable supports in multi-well plates.
-
The cells are cultured for 18-21 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like properties. The culture medium is changed every 2-3 days.
-
-
Preparation of this compound Solution:
-
A stock solution of this compound is prepared in sterile, deionized water. Due to its low solubility, this will be a suspension.
-
The stock suspension is then diluted in a serum-free cell culture medium to the desired final iron concentration.
-
The pH of the final working solution is adjusted to mimic intestinal conditions (typically pH 6.0-7.0).
-
-
Iron Uptake Assay:
-
The culture medium is removed from the differentiated Caco-2 cell monolayers.
-
The cells are washed with a pre-warmed buffer (e.g., PBS).
-
The this compound working solution is added to the apical side of the cell monolayer.
-
The cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
-
Quantification of Iron Uptake:
-
After incubation, the iron solution is removed, and the cells are washed multiple times with a chelating agent (e.g., EDTA) to remove surface-bound iron.
-
The cells are then lysed to release intracellular contents.
-
Iron uptake is typically quantified by measuring the formation of ferritin, an intracellular iron storage protein, using an ELISA-based method. Ferritin levels are proportional to the amount of iron absorbed by the cells.[1]
-
In Vivo Bioavailability Assessment: The Rat Hemoglobin Repletion Assay
The rat hemoglobin repletion assay is a classic in vivo method for determining the bioavailability of iron from different sources.
Protocol for Hemoglobin Repletion Assay:
-
Depletion Phase:
-
Weanling rats are fed an iron-deficient diet for a period of 4-6 weeks to induce iron-deficiency anemia.
-
Anemia is confirmed by measuring blood hemoglobin concentrations.
-
-
Repletion Phase:
-
The anemic rats are randomly assigned to different diet groups.
-
Each group receives a diet supplemented with a specific iron source (e.g., this compound, ferrous sulfate as a control) at a known concentration. A control group continues to receive the iron-deficient diet.
-
The repletion period typically lasts for 2-3 weeks.
-
-
Data Collection and Analysis:
-
Blood samples are taken at the beginning and end of the repletion period to measure hemoglobin concentrations.
-
The increase in hemoglobin levels is used to calculate the hemoglobin regeneration efficiency (HRE).
-
The relative bioavailability (RBV) of the test iron source is calculated by comparing its HRE to that of the ferrous sulfate control group.
-
Historical Industrial Applications
Beyond its nutritional and medical uses, this compound has a history of application in various industrial processes, primarily due to the chemical properties of iron compounds.
Textile Industry: Mordanting
Historically, iron salts, including likely forms of pyrophosphate, were used as mordants in the textile industry. A mordant is a substance that fixes a dye to the fibers, improving the color's fastness to light and washing. In this process, the iron ions form a complex with both the dye molecule and the fabric, effectively locking the color in place. The use of iron as a mordant often resulted in darker or "saddened" shades of the original dye color.
A Representative Historical Mordanting Protocol (with Iron):
-
Preparation of the Mordant Bath: A solution of an iron salt (historically, this could have been ferrous sulfate or a related compound) was prepared in a large vessel with water.
-
Mordanting the Fibers: The textile fibers (e.g., wool, cotton) were submerged in the mordant bath and gently heated for a period of time, typically around an hour.
-
Rinsing: The fibers were removed from the mordant bath, rinsed with water, and then introduced into the dyebath.
Chemical Synthesis: Catalysis
Ferric pyrophosphate has been explored as a catalyst in various organic reactions. Its catalytic activity is attributed to the Lewis acidic nature of the ferric ions and the potential for redox cycling between Fe(III) and Fe(II). It has been investigated as a catalyst in reactions such as esterification, oxidation, and polymerization.[11][12] For example, in certain oxidation reactions, ferric pyrophosphate can catalyze the decomposition of hydrogen peroxide to generate reactive oxygen species.[11]
Pigment Production
Iron compounds are among the oldest pigments used by humans. While ochres (iron oxides) are the most well-known, other iron salts have also been used. Ferric pyrophosphate's yellowish-white to brownish-yellow color made it a candidate for use as a pigment in paints, coatings, and plastics.[1]
Visualizing the Science: Diagrams
Signaling Pathway of Intestinal Iron Absorption
Caption: Intestinal absorption pathway for iron from this compound.
Experimental Workflow for In Vitro Bioavailability Assessment
Caption: Workflow for assessing iron bioavailability using the Caco-2 cell model.
Conclusion
The scientific journey of this compound from a traditional food fortificant to a component of modern therapeutic agents highlights its enduring relevance. While early applications were focused on overcoming the organoleptic challenges of iron fortification, contemporary research has leveraged advanced formulation technologies to significantly enhance its bioavailability and therapeutic efficacy. The experimental protocols and quantitative data presented in this guide provide a technical foundation for researchers and drug development professionals working to further unlock the potential of this historically significant iron compound. Future research may continue to explore novel delivery systems and investigate its role in more complex biological pathways.
References
- 1. Soluble Ferric Pyrophosphate: A Novel Iron Source for Individuals With High Iron Needs - BioLink Life Sciences, Inc. [portal.nifa.usda.gov]
- 2. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US2385188A - Process for making alkali metal ferric pyrophosphate - Google Patents [patents.google.com]
- 5. ruipugroup.com [ruipugroup.com]
- 6. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Iron Bioavailability of Brazilian Food-Based by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferric pyrophosphate synthesis - chemicalbook [chemicalbook.com]
- 9. Iron(III) pyrophosphate - Wikipedia [en.wikipedia.org]
- 10. feedtables.com [feedtables.com]
- 11. eclinpath.com [eclinpath.com]
- 12. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Coordination Chemistry of Ferrous Pyrophosphate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide delves into the core principles of ferrous pyrophosphate (Fe₂P₂O₇) coordination chemistry, providing a foundational understanding for its application in research and development. While literature on this compound is less extensive than on its ferric counterpart, this document synthesizes available data on its structure, synthesis, and characterization, drawing comparisons with ferric pyrophosphate where relevant to provide a broader context.
Introduction to this compound
This compound is an inorganic compound consisting of iron in the +2 oxidation state bonded to the pyrophosphate anion (P₂O₇)⁴⁻. Its coordination chemistry is fundamental to understanding its physical properties, reactivity, and potential applications in various scientific fields. In contrast to the widely studied ferric pyrophosphate (Fe₄(P₂O₇)₃), which is used in food fortification and pharmaceuticals, this compound is less characterized in publicly available literature.[1][2][3][4] This guide aims to consolidate the existing knowledge on the coordination chemistry of this compound.
Structure and Coordination Chemistry
The coordination environment of the ferrous ion is a key determinant of the properties of this compound. Spectroscopic and diffraction studies have provided insights into its solid-state structure.
Crystal Structure: this compound (Fe₂P₂O₇) crystallizes in a triclinic system. The structure consists of Fe²⁺ ions coordinated to oxygen atoms from the pyrophosphate groups. Each ferrous ion is in a six-coordinate geometry, bonded to six oxygen atoms. The Fe-O bond distances in this coordination sphere range from approximately 2.01 to 2.71 Å. The pyrophosphate ligand, (P₂O₇)⁴⁻, acts as a bridging ligand, linking the ferrous centers to create a three-dimensional network.
Bonding: The bonding between the ferrous ion and the oxygen atoms of the pyrophosphate ligand is primarily ionic in character. The Fe²⁺ ion, a d⁶ metal ion, can exhibit different spin states depending on the ligand field strength. In the case of pyrophosphate, a weak-field ligand, a high-spin configuration is expected.
Comparative Physicochemical Properties
While specific data for this compound is limited, a comparison with the more common ferric pyrophosphate highlights key differences arising from the oxidation state of iron.
| Property | This compound (Fe₂P₂O₇) | Ferric Pyrophosphate (Fe₄(P₂O₇)₃) |
| Molecular Formula | Fe₂P₂O₇ | Fe₄(P₂O₇)₃ |
| Appearance | Off-white to white solid[1] | Tan or yellowish-white powder[5] |
| Solubility | Sparingly soluble in water; solubility is pH-dependent. | Practically insoluble in water at neutral pH, but soluble in mineral acids.[6][7] |
| Primary Use | Precursor in materials science (e.g., for LiFePO₄ synthesis)[8] | Food fortificant, iron supplements[2][3][4] |
Quantitative Data
Table 1: Crystallographic Data for this compound (β-Fe₂P₂O₇)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| Fe²⁺ Coordination Number | 6 |
| Fe-O Bond Distance Range | 2.01 - 2.71 Å |
Note: This data is based on computational models and experimental findings for the β-phase of this compound.
Experimental Protocols
Detailed, standardized experimental protocols for the synthesis and characterization of this compound are not extensively published. However, based on available literature, the following methodologies are commonly employed.
Synthesis of this compound
A common method for the synthesis of this compound is through a solid-state reaction.
Objective: To synthesize crystalline this compound.
Materials:
-
Ferrous oxalate (FeC₂O₄)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Argon gas (or other inert atmosphere)
-
Tube furnace
-
Alumina crucible
Protocol:
-
Precursor Mixing: Stoichiometric amounts of ferrous oxalate and ammonium dihydrogen phosphate are thoroughly mixed.
-
Calcination: The mixture is placed in an alumina crucible and heated in a tube furnace under an argon atmosphere. A typical heating profile involves ramping to 650 °C and holding for a specified duration to ensure complete reaction.[8]
-
Cooling: The furnace is cooled to room temperature under the inert atmosphere.
-
Product Collection: The resulting off-white powder is collected for characterization.
Characterization Techniques
Objective: To confirm the crystal structure and phase purity of the synthesized this compound.
General Protocol:
-
Sample Preparation: A small amount of the powdered sample is placed onto a sample holder. The surface is flattened to ensure a uniform plane for diffraction.
-
Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.
-
Data Collection: The sample is scanned over a 2θ range (e.g., 10-80 degrees) with a defined step size and scan speed.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.
Objective: To determine the oxidation state and coordination environment of the iron atoms.
General Protocol:
-
Sample Preparation: A thin layer of the powdered sample is uniformly distributed and contained in a sample holder.
-
Data Acquisition: The sample is exposed to a gamma-ray source (typically ⁵⁷Co) at a specific temperature (e.g., room temperature or cryogenic temperatures). The velocity of the source is varied to scan the energy range.
-
Spectral Analysis: The resulting Mössbauer spectrum is fitted to determine parameters such as isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine magnetic field (B_hf). These parameters provide information about the oxidation state (Fe²⁺ vs. Fe³⁺), spin state, and local symmetry of the iron nucleus. For high-spin Fe²⁺ in an octahedral environment, characteristic isomer shifts and quadrupole splittings are expected.
Role in Signaling Pathways and Drug Development
The roles of this compound in biological signaling and drug development are not well-documented, with the majority of research in these areas focusing on ferric pyrophosphate.
Iron Signaling: In general, cellular iron homeostasis is tightly regulated. Iron, in both its ferrous (Fe²⁺) and ferric (Fe³⁺) states, is crucial for numerous biological processes, including oxygen transport and cellular respiration.[7] Intracellular iron signaling pathways primarily involve iron-responsive proteins (IRPs) and iron-responsive elements (IREs) that regulate the expression of proteins involved in iron uptake, storage, and export.[10] The specific role of this compound as a signaling molecule in these pathways has not been elucidated.
References
- 1. vitofitnutritions.com [vitofitnutritions.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. Ferric pyrophosphate Exporter | Ferric pyrophosphate Exporting Company | Ferric pyrophosphate International Distributor [multichemexports.com]
- 4. Ferric Pyrophosphate: Applications, Quality, and Excellence by Sudeep Pharma – Sudeep Pharma [sudeeppharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Ferric pyrophosphate synthesis - chemicalbook [chemicalbook.com]
- 7. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
Theoretical Insights into Ferrous Pyrophosphate Bonding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the bonding characteristics of ferrous pyrophosphate (Fe₂P₂O₇). Given the relative scarcity of dedicated computational studies on the ferrous (Fe²⁺) form compared to its ferric (Fe³⁺) counterpart, this document synthesizes available first-principles calculations, crystallographic data, and spectroscopic studies to offer a comprehensive overview. Insights from theoretical work on ferric pyrophosphate (Fe₄(P₂O₇)₃) are included for comparative analysis, providing a broader understanding of the Fe-O-P linkage in iron pyrophosphate systems.
Introduction to this compound
This compound is a compound of significant interest in various fields, including materials science, geochemistry, and potentially in biological systems and drug development due to the role of iron and pyrophosphates in biological processes. Understanding the nature of the chemical bonds within this compound is crucial for predicting its stability, reactivity, and electronic properties. Theoretical and computational chemistry offer powerful tools to probe these characteristics at an atomic level.
Crystal Structure and Bonding in this compound
Theoretical calculations based on Density Functional Theory (DFT) have been instrumental in determining and refining the crystal structure of this compound. The most stable polymorph of Fe₂P₂O₇ at room temperature crystallizes in a triclinic system.
Coordination Environment
In the triclinic structure of Fe₂P₂O₇, there are two distinct crystallographic sites for the ferrous ions (Fe²⁺).[1] Both iron sites exhibit a 6-coordinate geometry, where each Fe²⁺ ion is bonded to six oxygen atoms, forming distorted octahedra.[1] The pyrophosphate anion (P₂O₇)⁴⁻ consists of two corner-sharing PO₄ tetrahedra.[1]
Bond Lengths from Theoretical Calculations
First-principles calculations provide valuable quantitative data on the bond lengths within the Fe₂P₂O₇ structure. These calculated values offer a benchmark for comparison with experimental data and are summarized in the table below.
| Bond Type | Atom 1 | Atom 2 | Bond Length Range (Å) | Data Source |
| Iron-Oxygen | Fe²⁺ | O²⁻ | 2.01 - 2.71 | [1] |
| Phosphorus-Oxygen (non-bridging) | P⁵⁺ | O²⁻ | 1.53 - 1.54 | [1] |
| Phosphorus-Oxygen (bridging) | P⁵⁺ | O²⁻ | 1.59 | [1] |
Table 1: Calculated bond lengths in triclinic Fe₂P₂O₇ from the Materials Project database.[1]
The range of Fe-O bond distances indicates a degree of distortion in the FeO₆ octahedra. The P-O bonds within the pyrophosphate group are shorter and show a distinction between the terminal (non-bridging) and bridging oxygen atoms.
Computational Methodologies for Studying Iron Pyrophosphates
While specific, in-depth theoretical studies on this compound are limited, the methodologies employed for the closely related ferric pyrophosphate (Fe₄(P₂O₇)₃) provide a robust framework for understanding the computational approach to these systems. These methods are essential for accurately modeling the electronic structure and properties of transition metal compounds with strongly correlated electrons.
Density Functional Theory + U (DFT+U)
Standard DFT approximations can struggle to accurately describe the electronic structure of materials with localized d-electrons, such as iron compounds. The DFT+U method is a common and effective approach to address this by introducing a Hubbard U term that better accounts for on-site Coulomb interactions.
A recent theoretical study on monoclinic Fe₄(P₂O₇)₃ utilized the Vienna Ab initio Simulation Package (VASP) with the projector augmented-wave (PAW) method and the generalized gradient approximation (GGA).[2][3] The key parameters used in this DFT+U study are detailed below.
| Parameter | Value/Method | Purpose |
| Software | VASP (Vienna Ab initio Simulation Package) | Performs first-principles quantum mechanical calculations.[3] |
| Method | Projector Augmented-Wave (PAW) | Describes the interaction between core and valence electrons.[3] |
| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA) | Approximates the exchange-correlation energy in DFT.[3] |
| Hubbard U (Fe 3d states) | U = 8 eV, J = 0.9 eV | Corrects for strong on-site Coulomb repulsion of Fe 3d electrons, crucial for accurate electronic structure.[2] |
| Hubbard U (O 2p states) | U = 4 eV, J = 0.5 eV | Accounts for electron correlation effects in oxygen 2p states.[2] |
Table 2: Typical computational parameters for DFT+U studies of iron pyrophosphates, based on a study of Fe₄(P₂O₇)₃.[2]
This computational setup was shown to reproduce experimental lattice parameters for ferric pyrophosphate with high accuracy.[2] A similar approach would be necessary for a detailed and accurate theoretical investigation of this compound.
The logical workflow for performing such a first-principles study is outlined in the diagram below.
Computational workflow for first-principles study of iron pyrophosphate.
Electronic and Magnetic Properties
Theoretical studies predict that iron pyrophosphates are typically insulators. For Fe₄(P₂O₇)₃, DFT+U calculations show it to be a Mott insulator with a significant band gap of 2.87 eV.[2] The magnetic ground state for this ferric compound was determined to be antiferromagnetic, with a calculated magnetic moment of approximately 4.6 µB per iron atom.[2]
The general features of the electronic density of states for an iron pyrophosphate, as inferred from studies on the ferric form, would involve valence bands dominated by O 2p and Fe 3d states, and conduction bands with significant Fe 3d character. The pyrophosphate groups contribute states at lower energies.
The diagram below illustrates the conceptual relationship between the atomic orbitals and the resulting density of states in an iron pyrophosphate.
Conceptual molecular orbital interactions leading to the electronic DOS.
Vibrational Properties
Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides experimental insight into the bonding and structure of materials. Theoretical calculations of phonon dispersion and vibrational frequencies can aid in the interpretation of these experimental spectra.
Experimental Raman spectra have been reported for Fe₂P₂O₇, showing characteristic bands related to the vibrations of the P₂O₇ group.[4] A notable band around 719 cm⁻¹ is assigned to the symmetric stretching vibration of the P-O-P bridge.[4]
Theoretical phonon calculations for Fe₄(P₂O₇)₃ have been performed, providing a full description of the lattice dynamics.[2] Such calculations for Fe₂P₂O₇ would be invaluable for a complete assignment of its vibrational modes and for understanding the influence of the ferrous ion on the lattice dynamics compared to the ferric ion.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of materials, including structural stability at different temperatures, ion diffusion, and mechanical properties. To date, no specific MD simulations for crystalline this compound have been reported in the literature. However, MD simulations using reactive force fields (ReaxFF) have been employed to study iron phosphate glasses and the tribochemical reactions of phosphorus-containing additives on iron surfaces.[5][6] These studies demonstrate the potential of MD to explore the behavior of the Fe-O-P linkage in complex environments.
The general workflow for a classical molecular dynamics simulation is depicted below.
General workflow for a molecular dynamics simulation.
Conclusion and Future Directions
The theoretical understanding of bonding in this compound is currently based on a limited number of first-principles calculations, primarily providing structural information. There is a clear need for more dedicated computational studies on Fe₂P₂O₇ to elucidate its electronic, magnetic, and vibrational properties in detail.
Future theoretical work should focus on:
-
Comprehensive DFT+U studies of triclinic Fe₂P₂O₇ to determine its electronic band structure, density of states, and magnetic properties.
-
Phonon calculations to provide a theoretical basis for the interpretation of experimental vibrational spectra.
-
Molecular dynamics simulations to investigate the thermal stability, phase transitions, and mechanical properties of this compound.
-
Calculation of bonding properties , such as bond energies and molecular orbital analysis, to provide a deeper understanding of the nature of the Fe-O and P-O bonds.
Such studies will not only advance the fundamental understanding of this important material but also guide its potential application in various technological and biomedical fields.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. arxiv.org [arxiv.org]
- 3. Ab initio investigation of electronic and lattice properties of Fe4(P2O7)3 [arxiv.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Ab Initio Molecular Dynamics Simulation of Tribochemical Reactions Involving Phosphorus Additives at Sliding Iron Interfaces [mdpi.com]
Unveiling Ferrous Pyrophosphate: A Technical Guide to its Discovery and Initial Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial synthesis of ferrous pyrophosphate, a compound of interest in various scientific and pharmaceutical domains. The document details the fundamental chemical and physical properties, outlines early and contemporary synthesis methodologies, and explores its relevance in biological systems. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound, with the chemical formula Fe₂P₂O₇, is an inorganic compound characterized by the presence of iron in the +2 oxidation state (ferrous iron). It is distinct from its ferric counterpart, ferric pyrophosphate (Fe₄(P₂O₇)₃), which contains iron in the +3 state. This difference in oxidation state significantly influences the compound's chemical and biological properties. While much of the contemporary research focuses on ferric pyrophosphate for applications such as iron fortification in food, a historical and foundational understanding of this compound is crucial for researchers exploring iron metabolism, materials science, and drug delivery systems.
Discovery and Historical Context
The history of iron pyrophosphates dates back to the mid-19th century, with soluble ferric pyrophosphate-citrate complexes being described by Robiquet and Chapman.[1] However, specific documentation detailing the initial discovery and isolation of pure this compound (Fe₂P₂O₇) is not extensively prevalent in readily available literature, suggesting it may have been synthesized and characterized as part of broader studies on inorganic salts during that period.
A significant portion of the historical and even contemporary research has focused on a mixed-valence iron pyrophosphate, Fe₃(P₂O₇)₂, which contains both ferrous (Fe²⁺) and ferric (Fe³⁺) iron.[2][3][4] The study of this compound has provided valuable insights into the behavior of ferrous ions within a pyrophosphate crystal lattice.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that extensive experimental data for pure this compound is less common in the literature compared to its ferric form.
Chemical Identification
| Property | Value |
| Chemical Formula | Fe₂P₂O₇ |
| IUPAC Name | bis(iron(2+));phosphonato phosphate[5] |
| Molecular Weight | 285.63 g/mol [5] |
| CAS Number | 16037-88-0[5] |
Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Generally insoluble in water, soluble in mineral acids. |
| Crystal Structure | Data for the mixed-valence Fe₃(P₂O₇)₂ indicates a triclinic crystal system.[6] |
Synthesis of this compound
The initial synthesis of this compound likely involved precipitation reactions between a soluble ferrous salt and a pyrophosphate salt. Modern methods have refined this approach for better control over particle size and purity.
Initial Synthesis Approach: Co-Precipitation
The foundational method for synthesizing this compound is co-precipitation. This technique involves the reaction of a soluble ferrous salt (e.g., ferrous sulfate) with a soluble pyrophosphate salt (e.g., sodium pyrophosphate) in an aqueous solution, leading to the precipitation of insoluble this compound.
Reaction:
2FeSO₄(aq) + Na₄P₂O₇(aq) → Fe₂P₂O₇(s) + 2Na₂SO₄(aq)
This protocol is a generalized representation of a co-precipitation method that would have been accessible to 19th-century chemists and is still fundamentally used today.
Materials:
-
Ferrous Sulfate (FeSO₄·7H₂O)
-
Tetrasodium Pyrophosphate (Na₄P₂O₇·10H₂O)
-
Deionized water
-
Dilute mineral acid (e.g., HCl) for washing (optional)
-
Inert gas (e.g., nitrogen or argon) atmosphere (recommended to prevent oxidation)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of ferrous sulfate by dissolving a stoichiometric amount in deoxygenated deionized water.
-
Prepare a separate solution of tetrasodium pyrophosphate in deoxygenated deionized water.
-
-
Precipitation:
-
Slowly add the ferrous sulfate solution to the tetrasodium pyrophosphate solution with constant stirring. The reaction should be carried out under an inert atmosphere to minimize the oxidation of ferrous ions to ferric ions.
-
A white or off-white precipitate of this compound will form immediately.
-
-
Digestion and Aging:
-
Continue stirring the mixture for a period to allow for the growth of the precipitate particles (digestion).
-
Allow the precipitate to settle and age for several hours to ensure complete precipitation.
-
-
Isolation and Washing:
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate several times with deoxygenated deionized water to remove soluble impurities, such as sodium sulfate. A final wash with a dilute acid can help remove any co-precipitated iron hydroxides.
-
-
Drying:
-
Dry the resulting this compound precipitate under vacuum or in an inert atmosphere at a low temperature to prevent oxidation.
-
Diagram of the Co-Precipitation Workflow:
Role in Biological Systems and Signaling Pathways
While the direct involvement of this compound in specific signaling pathways is not well-documented, the individual components, ferrous iron and pyrophosphate, are integral to numerous biological processes.
-
Ferrous Iron (Fe²⁺): As the more soluble form of iron under physiological conditions, ferrous iron is crucial for oxygen transport (as part of hemoglobin and myoglobin), electron transport in cellular respiration, and as a cofactor for many enzymes.
-
Pyrophosphate (PPi): Inorganic pyrophosphate is produced in many biosynthetic reactions, such as the activation of fatty acids and amino acids, and DNA and RNA synthesis. Its hydrolysis provides the thermodynamic driving force for these reactions.
The potential for this compound to act as a source of bioavailable iron is an area of ongoing research. The diagram below illustrates the general cellular uptake and utilization of iron, where a compound like this compound would first need to dissociate to release Fe²⁺ for transport and subsequent metabolic processes.
Diagram of Cellular Iron Uptake and a Potential Role for this compound:
Conclusion
This compound represents a fundamental iron compound whose early history is intertwined with the development of inorganic chemistry. While overshadowed in recent literature by its ferric counterpart, an understanding of its synthesis and properties is essential for a complete picture of iron chemistry and its biological implications. The co-precipitation method remains a cornerstone of its synthesis, and further research into its potential as a bioavailable source of ferrous iron may open new avenues in nutrition and therapeutics.
References
- 1. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ruipugroup.com [ruipugroup.com]
- 6. mp-26860: Fe3(P2O7)2 (triclinic, P-1, 2) [legacy.materialsproject.org]
An In-depth Technical Guide to Ferrous Pyrophosphate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ferrous pyrophosphate, including its chemical identity, properties, and relevant data for researchers, scientists, and professionals in drug development. Given the prevalence of its ferric counterpart in literature and commercial applications, this guide also draws comparisons and presents data for ferric pyrophosphate to offer a broader context.
Chemical Identification and Molecular Structure
This compound, the iron(II) salt of pyrophosphoric acid, is chemically distinct from the more commonly referenced ferric pyrophosphate, which contains iron in the +3 oxidation state.
This compound:
Ferric Pyrophosphate:
-
CAS Number: 10058-44-3 (anhydrous)[3]
-
Molecular Formula: Fe₄(P₂O₇)₃[3]
-
Synonyms: Iron(III) pyrophosphate, Tetrairon tris(pyrophosphate)[3][4]
A clear understanding of the oxidation state is crucial as it influences the compound's physicochemical properties, bioavailability, and potential applications.
Physicochemical Properties
Quantitative data for this compound is not as widely documented as for its ferric form. The following table summarizes available and relevant comparative data.
| Property | This compound (Fe₂P₂O₇) | Ferric Pyrophosphate (Fe₄(P₂O₇)₃) |
| Molecular Weight | 285.63 g/mol [1] | 745.21 g/mol (anhydrous)[3] |
| Appearance | Data not readily available | Yellowish-white to brownish-yellow powder.[5] |
| Solubility in Water | Limited solubility at neutral pH, with rapid dissolution at low pH. | Almost insoluble in water, with very low solubility.[5] It can be dissolved in some acidic solutions, such as dilute hydrochloric acid.[5] |
| Stability | Stable under normal temperature and pressure. | Stable under normal temperature and pressure, but may decompose at high temperatures.[5] |
| Iron Content | Theoretically ~49.6% | Typically around 24-25%.[6] |
Synthesis and Formulation in Drug Development
The synthesis of pyrophosphate salts of iron typically involves a precipitation reaction. For professionals in drug development, understanding the synthesis is key to controlling particle size, purity, and ultimately, bioavailability.
General Synthesis Pathway
A common method for synthesizing iron pyrophosphates is through a double decomposition reaction in an aqueous solution.
Caption: Generalized workflow for the synthesis of this compound via precipitation.
Considerations for Drug Formulation
In pharmaceutical applications, ferrous and ferric pyrophosphates are utilized in oral iron supplements.[7][8] Key considerations include:
-
Bioavailability: The bioavailability of iron from pyrophosphate sources can be influenced by the iron's oxidation state and the formulation. Some studies suggest that iron absorption from ferrous sulfate is more significantly up-regulated in iron-deficient individuals compared to ferric pyrophosphate.[9] However, micronized and dispersible forms of ferric pyrophosphate have been developed to have bioavailability comparable to ferrous sulfate.[10]
-
Gastrointestinal Tolerance: Ferric pyrophosphate is often considered to have a better gastrointestinal tolerance profile compared to more soluble iron salts like ferrous sulfate, which can cause side effects.[10][11]
-
Controlled Release: The low solubility of iron pyrophosphates at neutral pH allows for a more controlled release in the acidic environment of the stomach, which can be beneficial in supplement formulation.[11]
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not widely published. However, standard analytical methods for iron supplements can be adapted.
Quantification of Iron Content
A common method for determining the iron content in a supplement is through spectrophotometry.
Principle: The iron is first dissolved and reduced to the ferrous (Fe²⁺) state. It then reacts with a chromogenic agent (e.g., 1,10-phenanthroline or ferrozine) to form a colored complex. The absorbance of this complex is measured using a spectrophotometer and the iron concentration is determined by comparison to a calibration curve prepared from standards of known iron concentration.
Methodology Outline:
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in an acidic solution (e.g., dilute HCl) with gentle heating to ensure complete dissolution.
-
Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.
-
-
Reduction of Iron (if necessary):
-
If any oxidation to Fe³⁺ is suspected, a reducing agent such as hydroxylamine hydrochloride is added to ensure all iron is in the Fe²⁺ state.
-
-
Color Development:
-
An aliquot of the sample solution is taken.
-
A pH buffer (e.g., sodium acetate) is added to adjust the pH to the optimal range for the chromogenic reaction.
-
The chromogenic reagent (e.g., 1,10-phenanthroline) is added, and the solution is allowed to stand for color development.
-
-
Spectrophotometric Measurement:
-
The absorbance of the colored solution is measured at the wavelength of maximum absorbance (λmax) for the iron-chromogen complex.
-
-
Quantification:
-
The concentration of iron in the sample is calculated using the calibration curve.
-
Caption: Experimental workflow for the spectrophotometric analysis of iron in a sample.
Signaling and Biological Interactions
The primary biological role of iron is as a central component of hemoglobin and myoglobin, and as a cofactor in numerous enzymes. In the context of drug development, understanding the pathway of iron absorption and metabolism is critical.
Caption: Simplified pathway of dietary iron absorption in the intestine.
This guide provides a foundational understanding of this compound for scientific and developmental purposes. The differentiation from ferric pyrophosphate is a key takeaway, and further research into the specific properties and applications of the ferrous form is encouraged.
References
- 1. This compound | Fe2O7P2 | CID 9860653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:16037-88-0 | Chemsrc [chemsrc.com]
- 3. Iron(III) pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. Ferric Pyrophosphate | Fe4O21P6 | CID 24877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ruipugroup.com [ruipugroup.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. Industrial Applications Of Ferric Pyrophosphate - Ferricpyrophosphate [ferricpyrophosphate.co.in]
- 8. wbcil.com [wbcil.com]
- 9. Iron deficiency up-regulates iron absorption from ferrous sulphate but not ferric pyrophosphate and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. publish.kne-publishing.com [publish.kne-publishing.com]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ferrous Pyrophosphate via Precipitation Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous pyrophosphate (Fe₂P₂O₇) is an iron compound of interest in various fields, including nutrition for iron fortification and as a precursor material in the development of battery technologies. The precipitation method offers a straightforward and scalable approach for the synthesis of this compound. This document provides a detailed protocol for the synthesis of this compound via aqueous precipitation, emphasizing the critical parameters that influence the physicochemical properties of the final product. A key challenge in the synthesis of this compound is the facile oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions in the presence of oxygen. Therefore, the protocol underscores the necessity of maintaining an inert atmosphere throughout the synthesis process.
Experimental Protocol: Aqueous Precipitation of this compound
This protocol details the synthesis of this compound by the reaction of a soluble ferrous salt with a soluble pyrophosphate salt in an aqueous medium under an inert atmosphere.
1. Materials and Reagents:
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) or Ferrous Chloride (FeCl₂)
-
Sodium Pyrophosphate Decahydrate (Na₄P₂O₇·10H₂O)
-
Deionized Water (degassed)
-
Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (for pH adjustment)
-
Dilute Sodium Hydroxide (NaOH) (for pH adjustment)
-
Ethanol (for washing)
-
Nitrogen (N₂) or Argon (Ar) gas supply
2. Equipment:
-
Reaction vessel (three-necked flask)
-
Mechanical stirrer
-
Dropping funnel
-
pH meter
-
Inert gas inlet and outlet (bubbler)
-
Heating mantle with temperature controller
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Vacuum oven or freeze dryer
3. Procedure:
-
Inert Atmosphere Setup: Assemble the reaction vessel with the mechanical stirrer, dropping funnel, and gas inlet/outlet. Purge the entire system with nitrogen or argon gas for at least 30 minutes to remove all oxygen. Maintain a gentle, continuous flow of the inert gas throughout the experiment.
-
Precursor Solution Preparation (under inert atmosphere):
-
Pyrophosphate Solution: Prepare a 0.1–0.3 M solution of sodium pyrophosphate by dissolving the required amount in degassed deionized water.
-
Ferrous Salt Solution: Prepare a 0.1–0.5 M solution of the ferrous salt (e.g., ferrous sulfate) in degassed deionized water. A small amount of dilute acid (e.g., sulfuric acid) can be added to lower the pH and prevent premature hydrolysis and oxidation of the ferrous ions.
-
-
Precipitation Reaction:
-
Transfer the sodium pyrophosphate solution to the reaction vessel.
-
Slowly add the ferrous salt solution from the dropping funnel to the pyrophosphate solution over a period of 30-60 minutes with vigorous stirring (200–500 rpm). The reverse addition (adding the iron salt to the pyrophosphate) can help control particle size.
-
Control the reaction temperature, typically between 20–80°C. A moderate temperature of 50–60°C is often optimal for forming uniform crystals.
-
Monitor and maintain the pH of the reaction mixture within a specific range, typically acidic to neutral, using dilute acid or base. The optimal pH should be determined empirically to maximize yield and purity.
-
-
Aging the Precipitate:
-
After the addition is complete, continue stirring the mixture at the set temperature for a period of 0.5–2 hours to allow the precipitate to age. This step promotes the growth of more stable and uniform crystals.
-
-
Filtration and Washing:
-
Turn off the heating and stirring and allow the precipitate to settle.
-
Filter the white precipitate under vacuum using a Büchner funnel.
-
Wash the precipitate several times with degassed deionized water to remove any unreacted salts and byproducts.
-
Perform a final wash with ethanol to aid in the drying process.
-
-
Drying:
-
Carefully transfer the washed precipitate to a suitable container.
-
Dry the product in a vacuum oven at 60–80°C for 12-24 hours or until a constant weight is achieved. Alternatively, freeze-drying can be used to obtain a fine powder.
-
-
Storage:
-
Store the final this compound powder in a tightly sealed container under an inert atmosphere to prevent oxidation.
-
Data Presentation: Key Reaction Parameters
The following table summarizes the typical ranges for the key experimental parameters in the precipitation synthesis of iron pyrophosphates. These parameters should be optimized for the specific synthesis of this compound to achieve the desired product characteristics.
| Parameter | Typical Range | Influence on Product Properties |
| Molar Ratio (Fe²⁺:P₂O₇⁴⁻) | 2:1 (Stoichiometric) | Affects reaction completeness and product purity. |
| Reactant Concentration | 0.1–0.5 M | Influences particle size and morphology. |
| Reaction Temperature | 20–80°C | Affects reaction rate and crystallinity. Temperatures >80°C may lead to pyrophosphate decomposition.[1][2] |
| pH | Acidic to Neutral | Crucial for preventing the formation of iron hydroxides and ensuring complete precipitation. |
| Stirring Speed | 200–500 rpm | Ensures homogeneity and influences particle size distribution.[1] |
| Aging Time | 0.5–2 hours | Promotes crystal growth and uniformity.[1] |
| Drying Temperature | 60–120°C (Vacuum) | Affects the final hydration state and can influence solubility.[1] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the precipitation synthesis of this compound.
Disclaimer: This document provides a generalized protocol. Researchers should conduct their own optimization and characterization to ensure the desired product quality and safety for their specific application. The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.
References
Sol-Gel Synthesis of Ferrous Pyrophosphate Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous pyrophosphate (Fe₂(P₂O₇)) nanoparticles are of significant interest in the biomedical field, primarily as a highly bioavailable source of iron for the treatment of iron deficiency anemia. The nanoscale form of this compound enhances its solubility and absorption compared to its bulk counterpart. The sol-gel method offers a versatile bottom-up approach to synthesize these nanoparticles with controlled size and morphology, which are critical parameters for their biological activity and safety. This document provides detailed application notes and protocols for the sol-gel synthesis of this compound nanoparticles, tailored for researchers and professionals in drug development. While the literature predominantly focuses on ferric (Fe³⁺) pyrophosphate, this document outlines a representative protocol adapted for the synthesis of ferrous (Fe²⁺) pyrophosphate nanoparticles.
Applications in Drug Development
The primary application of this compound nanoparticles is in the oral delivery of iron for treating iron deficiency anemia. Their enhanced bioavailability makes them a promising alternative to conventional iron supplements, which often cause gastrointestinal side effects.
Beyond iron supplementation, the porous nature and high surface area of nanoparticles synthesized via the sol-gel route suggest potential as carriers for other therapeutic agents. Surface functionalization of these nanoparticles could enable targeted drug delivery to specific tissues or cells. The inherent biocompatibility of iron and phosphate ions further enhances their suitability for biomedical applications.
Experimental Protocols
Protocol 1: Aqueous Sol-Gel Synthesis of this compound Nanoparticles
This protocol describes an aqueous sol-gel method adapted for the synthesis of this compound nanoparticles. It is crucial to maintain an inert atmosphere to prevent the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions.
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O) (Iron precursor)
-
Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O) (Phosphate precursor)
-
Ethylene glycol (Solvent and stabilizing agent)
-
Deionized water (Solvent)
-
Ammonia solution (25%) (pH adjusting agent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Condenser
-
pH meter
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.1 M solution of ferrous chloride by dissolving the appropriate amount of FeCl₂·4H₂O in a 1:1 (v/v) mixture of deionized water and ethylene glycol.
-
Prepare a 0.075 M solution of sodium pyrophosphate by dissolving Na₄P₂O₇·10H₂O in deionized water.
-
-
Sol Formation:
-
Set up the three-neck flask with the magnetic stirrer, dropping funnel, and condenser. Purge the system with nitrogen gas for 15-20 minutes to establish an inert atmosphere.
-
Add the sodium pyrophosphate solution to the flask and begin stirring.
-
Slowly add the ferrous chloride solution from the dropping funnel to the flask under continuous stirring. The slow addition is critical for controlling nucleation and particle size.
-
-
Gelation:
-
After the complete addition of the ferrous precursor, a colloidal suspension (sol) will have formed.
-
Slowly add ammonia solution dropwise to adjust the pH of the sol to a range of 6-7. This will induce the condensation process and the formation of a gel.
-
Allow the mixture to stir for an additional 2-4 hours at room temperature to ensure complete gelation.
-
-
Aging:
-
Stop the stirring and let the gel age for 24 hours at room temperature in the inert atmosphere. Aging allows for the strengthening of the gel network.
-
-
Purification:
-
Transfer the gel to centrifuge tubes.
-
Wash the gel by repeated centrifugation (e.g., 8000 rpm for 15 minutes) and redispersion in deionized water to remove unreacted precursors and by-products. Repeat this process 3-4 times.
-
-
Drying:
-
Freeze-dry the purified gel to obtain a fine powder of this compound nanoparticles. Alternatively, dry the gel in a vacuum oven at 60-80°C.
-
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size and Morphology:
-
Technique: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
-
Procedure: Disperse a small amount of the nanoparticle powder in ethanol by sonication. Place a drop of the dispersion onto a carbon-coated copper grid (for TEM) or an SEM stub and allow the solvent to evaporate. Image the nanoparticles to determine their size, shape, and morphology.
2. Hydrodynamic Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Disperse the nanoparticles in deionized water or a suitable buffer. Analyze the suspension using a DLS instrument to measure the hydrodynamic diameter and the zeta potential, which indicates the surface charge and colloidal stability.
3. Crystalline Structure:
-
Technique: X-ray Diffraction (XRD).
-
Procedure: Analyze the powdered nanoparticle sample using an XRD instrument to determine its crystalline phase and estimate the crystallite size using the Scherrer equation.
Data Presentation
The following tables summarize typical quantitative data for pyrophosphate nanoparticles. Note that the available literature predominantly reports on ferric pyrophosphate; data for this compound is limited.
Table 1: Physicochemical Properties of Pyrophosphate Nanoparticles
| Parameter | Typical Value Range | Synthesis Method | Reference |
| Particle Size (TEM) | 10 - 50 nm | Precipitation/Titration | [1] |
| Hydrodynamic Diameter (DLS) | 100 - 300 nm | Precipitation/Titration | [2] |
| Zeta Potential | -15 to -30 mV | Precipitation/Titration | [2] |
| Surface Area | 50 - 200 m²/g | Flame Spray Pyrolysis | [3] |
Table 2: Bioavailability Data for Iron Pyrophosphate Nanoparticles
| Parameter | Value | Model | Reference |
| Relative Bioavailability (vs. Ferrous Sulfate) | ~103% | Rat Model | [4] |
| In-vitro Iron Bioaccessibility | ~64% | Fortified Paneer | [2] |
Visualizations
Caption: Workflow for the sol-gel synthesis of this compound nanoparticles.
Caption: Conceptual pathway for drug delivery using functionalized nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beneficiary effect of nanosizing ferric pyrophosphate as food fortificant in iron deficiency anemia: evaluation of bioavailability, toxicity and plasma biomarker - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Hydrothermal Method for Ferrous Pyrophosphate Crystal Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous pyrophosphate (Fe₂P₂O₇) is a material of growing interest in various scientific fields, including as a precursor for cathode materials in lithium-ion batteries and potentially in biomedical applications. The hydrothermal method offers a versatile route for synthesizing crystalline materials with controlled morphology and size. While a direct one-step hydrothermal synthesis of this compound is not extensively documented, a reliable two-step method is commonly employed. This process involves the initial hydrothermal synthesis of a ferric phosphate dihydrate (FePO₄·2H₂O) precursor, followed by a controlled thermal reduction to yield this compound crystals.
These application notes provide a comprehensive overview and detailed protocols for the two-step synthesis of this compound, beginning with the hydrothermal formation of the precursor.
Data Presentation
The following tables summarize key quantitative data from studies on the synthesis of the FePO₄·2H₂O precursor via the hydrothermal method and its subsequent conversion to this compound.
Table 1: Hydrothermal Synthesis Parameters for Ferric Phosphate Dihydrate (FePO₄·2H₂O) Precursor
| Parameter | Value | Reference |
| Precursors | Ferric chloride (FeCl₃), Phosphoric acid (H₃PO₄) | [1] |
| Iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃), Phosphate source (e.g., H₃PO₄ or NH₄H₂PO₄) | [1] | |
| Solvent | Deionized water | [1] |
| Temperature | 120-180 °C | [1] |
| 150 °C | [1] | |
| Reaction Time | 6-24 hours | [1] |
| 12 hours | [1] | |
| Autoclave | Teflon-lined stainless steel | [1] |
| Post-synthesis Washing | Deionized water and ethanol | [1] |
| Drying Conditions | 60 °C in a vacuum oven | [1] |
Table 2: Thermal Reduction Parameters for the Conversion of FePO₄·2H₂O to this compound (Fe₂P₂O₇)
| Parameter | Value | Reference |
| Precursor | Hydrothermally-synthesized FePO₄·2H₂O | [2] |
| Atmosphere | Flowing hydrogen (H₂) | [2] |
| Temperature | 400 °C | [2] |
| Product | Fe₂P₂O₇ microspheres | [2] |
Table 3: Electrochemical Properties of this compound (Fe₂P₂O₇) as a Li-ion Battery Anode
| Parameter | Value | Reference |
| Specific Capacity | 490 mAh g⁻¹ (after 10 cycles at 100 mA g⁻¹) | [2] |
| Application | Anode material for Li-ion batteries | [2][3] |
Experimental Protocols
Protocol A: Hydrothermal Synthesis of Ferric Phosphate Dihydrate (FePO₄·2H₂O) Precursor
This protocol details the synthesis of the FePO₄·2H₂O precursor, which is the first step in obtaining this compound.
1. Precursor Preparation:
-
Prepare aqueous solutions of an iron(III) salt (e.g., ferric chloride, FeCl₃) and a phosphate source (e.g., phosphoric acid, H₃PO₄). The concentration of the reactants can be adjusted to influence the morphology of the final product.[1]
2. Hydrothermal Reaction:
-
Mix the precursor solutions in a Teflon-lined stainless steel autoclave.[1]
-
Seal the autoclave and heat it to a temperature between 120-180 °C for a duration of 6-24 hours.[1] A specific example is heating at 150°C for 12 hours.[1] The reaction time is a critical parameter that affects crystal growth and morphology.[1]
3. Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.[1]
-
Collect the resulting precipitate by centrifugation or filtration.[1]
-
Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.[1]
4. Drying:
-
Dry the purified FePO₄·2H₂O powder in a vacuum oven at a low temperature, for instance, 60 °C, for several hours to obtain the final precursor material.[1]
Protocol B: Thermal Reduction of FePO₄·2H₂O to this compound (Fe₂P₂O₇)
This protocol describes the conversion of the hydrothermally synthesized FePO₄·2H₂O precursor into this compound.
1. Precursor Preparation:
-
Place the dried FePO₄·2H₂O powder, obtained from Protocol A, into a suitable furnace for heat treatment.
2. Thermal Reduction:
-
Heat the FePO₄·2H₂O precursor at 400 °C under a flowing hydrogen (H₂) atmosphere.[2] This step facilitates the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and the conversion of the orthophosphate to pyrophosphate.
3. Product Collection:
-
After the thermal treatment, allow the furnace to cool down to room temperature under an inert atmosphere to prevent re-oxidation.
-
The resulting powder is this compound (Fe₂P₂O₇).
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Applications
The primary application identified for this compound synthesized via this method is as a high-capacity anode material for lithium-ion batteries.[2][3] The resulting Fe₂P₂O₇ microspheres have demonstrated high specific capacities and good cycling performance.[2] Further research may explore its potential in drug delivery or as a biocompatible material, although these applications are less documented for the hydrothermally synthesized form. The precursor, ferric phosphate, is also noted for its use in creating lithium iron phosphate (LiFePO₄) cathodes for batteries.[1]
References
Application Notes and Protocols for the Characterization of Ferrous Pyrophosphate using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous pyrophosphate (Fe₂P₂O₇) is a promising iron fortificant and pharmaceutical ingredient. Its efficacy and bioavailability are intrinsically linked to its physicochemical properties, including crystallinity, particle size, and morphology. This document provides detailed application notes and experimental protocols for the characterization of this compound powder using X-ray Diffraction (XRD) for crystal phase identification and Scanning Electron Microscopy (SEM) for morphological analysis.
Characterization Techniques Overview
X-ray Diffraction (XRD): A non-destructive analytical technique used to determine the crystallographic structure of a material. XRD provides information on the phase, crystal structure, and crystallite size of this compound. Unlike some ferric pyrophosphate compounds which can be amorphous, this compound (Fe₂P₂O₇) has been shown to be crystalline.[1]
Scanning Electron Microscopy (SEM): A microscopy technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface. SEM is employed to visualize the particle size, shape, and surface morphology of this compound powder.
Experimental Protocols
Synthesis of this compound (Fe₂P₂O₇)
A solid-state reaction method can be employed for the synthesis of this compound.[1]
Protocol:
-
Reactant Preparation: Thoroughly mix ferric oxide (Fe₂O₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) in a stoichiometric ratio.
-
Thermal Treatment: Place the mixture in a furnace and heat in an argon atmosphere. The temperature should be ramped up to over 630°C, with 700°C being a suitable temperature for the formation of well-crystallized β-Fe₂P₂O₇.[1]
-
Cooling and Grinding: After the thermal treatment, allow the sample to cool down to room temperature. The resulting product can then be ground into a fine powder for characterization.
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase and determine the crystal structure of the this compound sample.
Instrumentation: A powder X-ray diffractometer.
Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.
-
Mount the powder onto a sample holder. A common method is to use a low-background sample holder, which can work with a few milligrams of the sample.
-
Gently press the powder into the holder using a clean glass slide to ensure a flat, smooth surface that is flush with the holder's surface.
-
-
Instrument Settings (Typical):
-
X-ray Source: Cu Kα radiation (λ = 1.5418 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1 second per step.
-
Sample Rotation: If available, spinning the sample during analysis can help to reduce the effects of preferred orientation.
-
-
Data Analysis:
-
The resulting diffraction pattern should be compared to a reference database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) to confirm the presence of the β-Fe₂P₂O₇ phase.
-
The diffraction peaks can be indexed to determine the lattice parameters of the triclinic crystal structure.
-
Scanning Electron Microscopy (SEM) Analysis
Objective: To examine the particle size, shape, and surface morphology of the this compound powder.
Instrumentation: A scanning electron microscope.
Protocol:
-
Sample Preparation:
-
Place a double-sided conductive carbon tape onto an aluminum SEM stub.
-
Carefully apply a small amount of the this compound powder onto the carbon tape.
-
Gently tap the stub to remove any loose powder to prevent contamination of the SEM chamber.
-
For non-conductive samples, a thin coating of a conductive material (e.g., gold or carbon) is required to prevent charging under the electron beam. This is achieved using a sputter coater.
-
-
Instrument Settings (Typical):
-
Accelerating Voltage: 5-15 kV. The optimal voltage should be determined empirically to achieve good resolution without damaging the sample.
-
Working Distance: 10-15 mm.
-
Magnification: Varies from low magnification (e.g., 500x) for an overview of the powder to high magnification (e.g., 10,000x or higher) to observe the details of individual particles.
-
-
Imaging and Analysis:
-
Acquire images at various magnifications to get a comprehensive understanding of the particle morphology.
-
Image analysis software can be used to measure the size distribution of the particles from the captured SEM micrographs.
-
Data Presentation
Quantitative XRD Data for this compound
| Parameter | Value | Reference |
| Crystal System | Triclinic | [1] |
| Crystal Phase | β-Fe₂P₂O₇ | [1] |
Note: Specific 2θ peak positions and relative intensities would be obtained from the experimental data and compared with reference patterns.
Quantitative SEM Data for this compound
| Parameter | Value | Reference |
| Particle Size Distribution | 0.5 - 2 µm | [1] |
| Morphology | Irregular, aggregated particles | Based on typical SEM images of synthesized powders |
Visualizations
Caption: Synthesis and characterization workflow.
Caption: Characterization techniques and properties.
References
Application Notes and Protocols for FTIR and Raman Spectroscopy of Ferrous Pyrophosphate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous pyrophosphate (Fe₂P₂O₇) is a compound of significant interest in pharmaceuticals and nutrition as a source of iron for fortification and supplementation. Its efficacy, stability, and interaction with other components in a formulation are critically dependent on its structure and purity. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed molecular-level information. They are indispensable tools for the characterization of this compound, enabling the confirmation of its identity, assessment of its polymorphic form, and detection of impurities.
This document provides detailed application notes and experimental protocols for the analysis of this compound using both FTIR and Raman spectroscopy.
Section 1: Vibrational Spectroscopy of this compound
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.
-
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. This technique is particularly sensitive to polar functional groups.
-
Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The scattered photons have a different frequency corresponding to the vibrational energy levels of the molecules. Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations.
For this compound, the pyrophosphate anion (P₂O₇⁴⁻) is the primary chromophore. The vibrational spectra are characterized by the stretching and bending modes of the P-O and P-O-P bonds. The coordination of the ferrous ion (Fe²⁺) to the pyrophosphate group influences the positions and intensities of these vibrational bands, providing a unique spectral fingerprint.
Data Presentation: Spectral Features of this compound
The following tables summarize the characteristic vibrational frequencies observed for this compound in FTIR and Raman spectroscopy. These values are compiled from scientific literature and serve as a reference for spectral interpretation.
Table 1: FTIR Spectral Data for this compound (Fe₂P₂O₇)
| Wavenumber Range (cm⁻¹) | Assignment | Description of Vibrational Mode |
| ~1250 - 998 | ν(P-O) | Asymmetric and symmetric stretching of terminal PO₃ groups. |
| ~900 - 714 | ν(P-O-P) | Asymmetric and symmetric stretching of the P-O-P bridge. |
| ~630 - 495 | δ(O-P-O) | Bending and deformation modes of the PO₃ and P-O-P groups. |
Note: The exact peak positions can vary depending on the polymorphic form and sample preparation.
Table 2: Raman Spectral Data for this compound (Fe₂P₂O₇)
| Wavenumber Range (cm⁻¹) | Assignment | Description of Vibrational Mode |
| ~1200 - 1000 | ν(P-O) | Asymmetric and symmetric stretching of terminal PO₃ groups. |
| ~1000 - 800 | νₐₛ(P-O-P) | Asymmetric stretching of the P-O-P bridge. |
| ~750 - 700 | νₛ(P-O-P) | Symmetric stretching of the P-O-P bridge. |
| ~600 - 350 | δ(O-P-O) | Bending modes of the PO₃ and P-O-P groups. |
| < 300 | Lattice Modes | External vibrational modes involving the Fe²⁺ cation and the pyrophosphate anion. |
Note: Raman spectroscopy is particularly useful for observing the symmetric P-O-P stretching mode, which is often weak in the FTIR spectrum.
Section 2: Experimental Protocols
Detailed methodologies for acquiring high-quality FTIR and Raman spectra of this compound are provided below. Ferrous compounds can be sensitive to oxidation, so appropriate sample handling is crucial.
Protocol 1: FTIR Spectroscopy of this compound
This protocol describes the analysis of a solid powder sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment:
-
FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Spatula.
-
Ethanol or isopropanol for cleaning.
-
Lint-free wipes.
-
This compound powder sample.
-
Inert atmosphere glovebox (recommended for air-sensitive samples).
Procedure:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Collection:
-
Clean the ATR crystal surface with a lint-free wipe soaked in ethanol or isopropanol and allow it to dry completely.
-
Collect a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere.
-
-
Sample Analysis:
-
If the sample is air-sensitive, perform this step in a glovebox.
-
Place a small amount of the this compound powder onto the center of the ATR crystal to completely cover the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. A typical measurement range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and other spectral processing as needed.
-
Identify the characteristic peaks of this compound and compare them to the reference data in Table 1.
-
-
Cleaning:
-
Release the pressure clamp and carefully remove the sample powder with a soft brush or wipe.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe.
-
Protocol 2: Raman Spectroscopy of this compound
This protocol outlines the procedure for analyzing a solid powder sample of this compound using a Raman microscope.
Materials and Equipment:
-
Raman spectrometer with a microscope.
-
Laser source (e.g., 532 nm, 633 nm, or 785 nm).
-
Appropriate objective lens (e.g., 10x, 20x, or 50x).
-
Microscope slides.
-
Spatula.
-
This compound powder sample.
Procedure:
-
Instrument Setup:
-
Turn on the Raman spectrometer and laser source, allowing for stabilization.
-
Calibrate the spectrometer using a standard reference material (e.g., silicon wafer).
-
-
Sample Preparation:
-
Place a small amount of the this compound powder onto a clean microscope slide.
-
-
Sample Focusing:
-
Place the slide on the microscope stage.
-
Using the microscope's illumination and eyepieces or camera, bring the sample into focus under the objective lens.
-
-
Spectrum Acquisition:
-
Select the laser wavelength and power. Start with a low laser power to avoid sample degradation or fluorescence. A 785 nm laser is often a good choice to minimize fluorescence in pharmaceutical samples.
-
Set the acquisition parameters, such as exposure time and number of accumulations.
-
Acquire the Raman spectrum over a typical range of 100-1400 cm⁻¹.
-
-
Data Processing and Analysis:
-
Process the raw spectrum to remove background fluorescence and cosmic rays using the instrument's software.
-
Identify the characteristic Raman bands of this compound and compare them to the reference data in Table 2.
-
Section 3: Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.
Caption: Experimental workflow for ATR-FTIR analysis of this compound.
Caption: Experimental workflow for Raman spectroscopic analysis of this compound.
Application Notes: Determination of Ferrous Pyrophosphate Purity by Titration
Introduction
Ferrous pyrophosphate (Fe₂(P₂O₇)) is an iron supplement used in pharmaceuticals and fortified foods to treat iron deficiency. Accurate determination of its purity is crucial for ensuring product quality, safety, and efficacy. This document provides detailed protocols for determining the purity of this compound by redox titration. The principle of these methods is the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by a strong oxidizing agent. The volume of the titrant required to reach the endpoint allows for the calculation of the ferrous iron content and, consequently, the purity of the this compound sample.
Two primary methods are presented: titration with potassium permanganate (KMnO₄) and titration with ceric sulfate (Ce(SO₄)₂). Both methods are reliable and widely used for the analysis of ferrous compounds.
Method 1: Titration with Potassium Permanganate
This method utilizes the strong oxidizing property of potassium permanganate in an acidic solution. The permanganate ion (MnO₄⁻) is intensely purple, while the reduced manganese ion (Mn²⁺) is nearly colorless. This allows for a self-indicating titration, where the first persistent pink or purple color in the solution signifies the endpoint.[1][2]
Reaction Chemistry
The overall balanced redox reaction in an acidic medium is:
MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)
From the stoichiometry of this reaction, 1 mole of permanganate ions reacts with 5 moles of ferrous ions.[1]
Experimental Protocol
1. Reagents and Solutions Preparation:
-
0.1 N Potassium Permanganate (KMnO₄) Solution:
-
Dissolve approximately 3.2 g of KMnO₄ in 1000 mL of purified water.
-
Heat the solution to boiling for 15-30 minutes, then allow it to cool and stand for 24-48 hours.[3]
-
Filter the solution through a sintered glass funnel to remove any manganese dioxide (MnO₂) precipitate.
-
Store the standardized solution in a clean, dark brown glass bottle to protect it from light.[3][4]
-
-
Standard 0.1 N Sodium Oxalate (Na₂C₂O₄) Solution:
-
Accurately weigh about 6.7 g of primary standard grade sodium oxalate (previously dried at 110°C for 2 hours) and dissolve it in a 1000 mL volumetric flask with purified water.
-
-
Sulfuric Acid (H₂SO₄) Solution (1 M):
-
Slowly add 56 mL of concentrated sulfuric acid to approximately 900 mL of purified water while stirring continuously. Allow the solution to cool to room temperature and then dilute to 1000 mL with purified water.
-
-
Phosphoric Acid (H₃PO₄), 85% [5]
2. Standardization of Potassium Permanganate Solution:
-
Pipette 25.0 mL of the standard 0.1 N sodium oxalate solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 1 M sulfuric acid.
-
Heat the mixture to 60-70°C.
-
Titrate the hot solution with the prepared KMnO₄ solution from a burette until the first persistent pink color is observed, which should last for at least 30 seconds.
-
Record the volume of KMnO₄ solution consumed.
-
Repeat the titration at least two more times to obtain concordant readings.
-
Calculate the exact normality of the KMnO₄ solution.
3. Sample Preparation and Titration:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 40 mL of 1 M sulfuric acid and swirl to dissolve the sample completely. Gentle heating may be applied if necessary.[5]
-
Add 3 mL of 85% phosphoric acid to the flask. This helps to decolorize the ferric ions formed during the titration, making the endpoint clearer.[5]
-
Titrate the sample solution with the standardized 0.1 N KMnO₄ solution until a faint, permanent pink color is observed.[1][5]
-
Record the volume of KMnO₄ solution used.
-
Perform a blank titration using the same quantities of reagents but without the this compound sample.
-
Repeat the sample titration for a total of three determinations.
4. Calculation of Purity:
The purity of this compound can be calculated using the following formula:
Purity (%) = [(V_S - V_B) × N × E] / W × 100
Where:
-
V_S = Volume of KMnO₄ solution consumed by the sample (mL)
-
V_B = Volume of KMnO₄ solution consumed by the blank (mL)
-
N = Normality of the standardized KMnO₄ solution (N)
-
E = Equivalent weight of this compound (Fe₂(P₂O₇)), which is 177.82 g/eq
-
W = Weight of the this compound sample (mg)
Method 2: Titration with Ceric Sulfate
Ceric sulfate is another powerful oxidizing agent suitable for the titration of ferrous ions. This method often requires a redox indicator to determine the endpoint accurately. Ferroin is a commonly used indicator, which changes color from red to a pale blue or greenish-blue at the endpoint.[6][7]
Reaction Chemistry
The reaction between ceric ions (Ce⁴⁺) and ferrous ions (Fe²⁺) is a 1:1 stoichiometric reaction:
Ce⁴⁺(aq) + Fe²⁺(aq) → Ce³⁺(aq) + Fe³⁺(aq)
Experimental Protocol
1. Reagents and Solutions Preparation:
-
0.1 N Ceric Sulfate (Ce(SO₄)₂) Solution:
-
Dissolve approximately 40.4 g of ceric ammonium sulfate dihydrate in 500 mL of purified water containing 28 mL of concentrated sulfuric acid.
-
Once dissolved, dilute the solution to 1000 mL with purified water.
-
Allow the solution to stand overnight and then filter if necessary.
-
-
Standard 0.1 N Arsenic Trioxide (As₂O₃) Solution or Ferrous Ammonium Sulfate:
-
Ceric sulfate solutions can be standardized against primary standard arsenic trioxide or by using a known concentration of ferrous ammonium sulfate.
-
-
Sulfuric Acid (H₂SO₄) Solution (1 M):
-
Prepared as described in Method 1.
-
-
Ferroin Indicator Solution:
-
Dissolve 1.485 g of 1,10-phenanthroline and 0.695 g of ferrous sulfate heptahydrate in 100 mL of purified water.[7]
-
2. Standardization of Ceric Sulfate Solution:
-
Standardize the 0.1 N ceric sulfate solution against a primary standard such as arsenic trioxide or a freshly prepared solution of ferrous ammonium sulfate of known concentration.
-
When using ferrous ammonium sulfate, follow the sample titration procedure below with a known weight of the standard.
3. Sample Preparation and Titration:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL conical flask.
-
Add 50 mL of 1 M sulfuric acid and swirl to dissolve the sample. Gentle heating may be applied to facilitate dissolution.[6]
-
Allow the solution to cool to room temperature if it was heated.
-
Add 2-3 drops of ferroin indicator to the sample solution. The solution will turn a reddish color.[6]
-
Titrate with the standardized 0.1 N ceric sulfate solution. The endpoint is reached when the color changes from red to a pale blue or greenish-blue.[6][7]
-
Record the volume of ceric sulfate solution used.
-
Perform a blank titration.
-
Repeat the titration with two more samples for a total of three determinations.
4. Calculation of Purity:
The purity of this compound is calculated as follows:
Purity (%) = [(V_S - V_B) × N × E] / W × 100
Where:
-
V_S = Volume of Ce(SO₄)₂ solution consumed by the sample (mL)
-
V_B = Volume of Ce(SO₄)₂ solution consumed by the blank (mL)
-
N = Normality of the standardized Ce(SO₄)₂ solution (N)
-
E = Equivalent weight of this compound (Fe₂(P₂O₇)), which is 177.82 g/eq
-
W = Weight of the this compound sample (mg)
Data Presentation
Table 1: Standardization of Titrant (Example Data)
| Titrant | Standard Used | Trial 1 (mL) | Trial 2 (mL) | Trial 3 (mL) | Average Volume (mL) | Calculated Normality (N) |
| KMnO₄ | Sodium Oxalate | 24.9 | 25.1 | 25.0 | 25.0 | ~0.1 |
| Ce(SO₄)₂ | Ferrous Ammonium Sulfate | 25.2 | 25.0 | 24.8 | 25.0 | ~0.1 |
Table 2: Purity Determination of this compound (Example Data)
| Method | Sample Weight (mg) | Trial 1 (mL) | Trial 2 (mL) | Trial 3 (mL) | Average Volume (mL) | Calculated Purity (%) |
| KMnO₄ Titration | 500.0 | 27.5 | 27.6 | 27.4 | 27.5 | 97.8 |
| Ce(SO₄)₂ Titration | 500.0 | 27.3 | 27.4 | 27.5 | 27.4 | 97.5 |
Visualizations
Caption: Workflow for this compound Purity Determination by Titration.
Caption: Principle of Redox Titration for Ferrous Ion Analysis.
References
- 1. Permanganate Titrations [staff.buffalostate.edu]
- 2. Experiment 16 Help!!! [faculty.uml.edu]
- 3. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 4. metrohm.com [metrohm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
Application Notes and Protocols for Ferrous Pyrophosphate in Food Fortification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous pyrophosphate (Fe₄(P₂O₇)₃) is an inorganic iron compound increasingly utilized for the fortification of food products. Its popularity stems from its superior sensory profile, exhibiting minimal to no metallic taste and causing less discoloration in food matrices compared to soluble iron salts like ferrous sulfate.[1][2][3] This makes it an ideal candidate for fortifying a wide range of foods, including dairy products, cereals, beverages, and infant formulas.[1][3][4] However, the bioavailability of this compound can be a concern due to its low solubility.[5] This document provides detailed application notes and experimental protocols for researchers and professionals working with this compound for food fortification, focusing on its bioavailability, stability, and sensory evaluation.
Physicochemical Properties and Stability
This compound is a white to off-white powder that is sparingly soluble in water but its solubility can be improved through techniques like microencapsulation or emulsification.[2] It is generally more stable than ferrous sulfate, particularly in terms of resistance to oxidation, which helps in preserving the original color and flavor of the fortified food.[3]
Stability under Various Conditions:
The stability of this compound is influenced by several factors during food processing and storage:
-
Temperature: It exhibits good stability at typical pasteurization temperatures (60–80°C).[6][7] However, at temperatures above 100°C, such as in frying, it may undergo decomposition, which can affect its bioavailability.[6][7]
-
pH: this compound is relatively stable in neutral to mildly alkaline conditions (pH 6–8).[6][7] In acidic environments (pH 2–4), its stability can be compromised, leading to the release of iron ions and potential color changes in the food product.[6][7]
-
Water Activity: In low-water-activity foods like biscuits and milk powders, this compound shows high stability.[6] In high-water-activity foods, such as sauces, hydrolysis can occur, reducing its stability.[6][7]
Bioavailability and Enhancement Strategies
The bioavailability of this compound is a critical consideration for its use in food fortification. While generally lower than that of ferrous sulfate, it can be significantly enhanced through various strategies.
Enhancement of Bioavailability:
-
Microencapsulation: Encapsulating this compound particles in a lipid or carbohydrate coating protects the iron from oxidation and improves its dispersibility, which can enhance bioavailability.[1]
-
Addition of Ascorbic Acid (Vitamin C): Ascorbic acid is a potent enhancer of non-heme iron absorption. It aids in the reduction of ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺).[8][9]
-
Particle Size Reduction (Micronization): Reducing the particle size of this compound increases its surface area, which can lead to improved dissolution and absorption.[10]
Quantitative Data on Bioavailability
The following tables summarize quantitative data from various studies on the bioavailability of this compound.
Table 1: Bioavailability of this compound in Different Food Matrices
| Food Matrix | Iron Compound | Fractional Iron Absorption (%) | Relative Bioavailability (RBV) vs. FeSO₄ (%) | Study Population | Reference |
| Infant Cereal | This compound | 3.4 | Not specified | Adult Women | [10] |
| Infant Cereal | Ferrous Sulfate | 4.1 | 100 | Adult Women | [10] |
| Yoghurt Drink | This compound | 3.9 | Not specified | Adult Women | [10] |
| Yoghurt Drink | Ferrous Sulfate | 4.2 | 100 | Adult Women | [10] |
| Reconstituted Milk | This compound | 2.1 | 33 | Children (3-6 years) | [8][11] |
| Reconstituted Milk | Ferrous Sulfate | 7.6 | 100 | Children (3-6 years) | [8][11] |
| Wheat-based Meal | This compound | 2.0 | 62 | Adult Women | [12][13][14] |
| Wheat-based Meal | Ferrous Sulfate | 3.2 | 100 | Adult Women | [12][13][14] |
| Rice Meal (unprocessed) | This compound | 1.7 | 15 | Adult Women | [12][13][14] |
| Rice Meal (unprocessed) | Ferrous Sulfate | 11.6 | 100 | Adult Women | [12][13][14] |
| Rice Meal (extruded) | This compound | 3.0 | 24 | Adult Women | [12][13][14] |
| Rice Meal (extruded) | Ferrous Sulfate | 12.6 | 100 | Adult Women | [12][13][14] |
Table 2: Effect of Ascorbic Acid on this compound Bioavailability
| Food Matrix | Iron Compound | Ascorbic Acid to Iron Molar Ratio | Fractional Iron Absorption (%) | Fold Increase in Absorption | Reference |
| Milk-based Beverage | This compound | 0:1 (Control) | 0.80 | - | [4][15] |
| Milk-based Beverage | This compound | 1:1 | 1.58 | ~2.0 | [4][15] |
| Infant Cereal | This compound | 0:1 (Control) | 0.9 | - | [2][10] |
| Infant Cereal | This compound | 4:1 | 2.3 | ~2.6 | [2][10] |
| Wheat-based Meal | This compound | 0:1 (Control) | 2.0 | - | [12][13][14] |
| Wheat-based Meal | This compound | 4:1 | 5.8 | ~2.9 | [12][13][14] |
Experimental Protocols
Protocol 1: In Vitro Bioavailability Assessment using Caco-2 Cell Model
This protocol outlines a method for assessing the bioavailability of this compound using an in vitro digestion model coupled with a Caco-2 human intestinal cell line.[16][17]
Materials:
-
Caco-2 cells
-
Cell culture reagents (DMEM, FBS, etc.)
-
Pepsin, pancreatin, bile extract
-
Ferritin ELISA kit
-
Multi-well plates
Procedure:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with FBS and antibiotics.
-
Seed cells onto multi-well plates and allow them to differentiate into a monolayer, which typically takes 18-21 days.
-
-
In Vitro Digestion:
-
Gastric Phase: Homogenize the food sample containing this compound. Adjust the pH to 2.0 and add pepsin. Incubate at 37°C for 1-2 hours with gentle shaking.
-
Intestinal Phase: Increase the pH of the gastric digest to 7.0. Add a mixture of pancreatin and bile extract. Incubate at 37°C for 2 hours with gentle shaking.
-
-
Caco-2 Cell Exposure:
-
Place the digested sample into the upper chamber of a Transwell system containing the Caco-2 cell monolayer.
-
Incubate for a defined period (e.g., 2-24 hours) to allow for iron uptake.
-
-
Ferritin Analysis:
Protocol 2: In Vivo Bioavailability Assessment using Stable Isotopes in Humans
This protocol describes a method for measuring iron absorption in humans using stable isotopes.[18]
Materials:
-
Stable iron isotopes (e.g., ⁵⁷Fe or ⁵⁸Fe) incorporated into this compound.
-
Mass spectrometer for isotope ratio analysis.
Procedure:
-
Subject Recruitment: Recruit healthy volunteers and obtain informed consent. Screen for any conditions that might affect iron metabolism.
-
Isotope Administration:
-
Administer a test meal fortified with a known amount of this compound labeled with a stable iron isotope (e.g., ⁵⁷Fe).
-
A reference dose of a different iron isotope (e.g., ⁵⁸Fe as ferrous sulfate) can be given on a separate day to determine relative bioavailability.
-
-
Blood Sampling:
-
Collect a baseline blood sample before isotope administration.
-
Collect a second blood sample 14 days after the administration of the labeled meal.
-
-
Isotope Analysis:
-
Isolate erythrocytes from the blood samples.
-
Measure the isotopic enrichment of iron in the erythrocytes using a mass spectrometer.
-
-
Calculation of Iron Absorption:
-
Calculate the amount of the stable isotope incorporated into the red blood cells.
-
Based on the total circulating iron, determine the percentage of the administered dose that was absorbed and incorporated into erythrocytes.[18]
-
Protocol 3: Hemoglobin Repletion Bioassay in Rats
This protocol is based on the AOAC official method for determining iron bioavailability in rats.[19][20]
Materials:
-
Weanling rats (e.g., Sprague-Dawley).
-
Iron-deficient basal diet.
-
Hemoglobin measurement kit.
Procedure:
-
Depletion Phase:
-
Feed the weanling rats an iron-deficient diet for a period of 21-28 days to induce anemia (hemoglobin levels typically <6 g/dL).
-
-
Repletion Phase:
-
Divide the anemic rats into groups.
-
Feed each group a diet fortified with a specific concentration of iron from either this compound or a reference iron source (e.g., ferrous sulfate) for 14 days. Include a control group with no added iron.[20]
-
-
Hemoglobin Measurement:
-
Measure hemoglobin concentrations at the beginning and end of the repletion period.
-
-
Calculation of Bioavailability:
-
Hemoglobin Regeneration Efficiency (HRE): Calculate the efficiency with which the absorbed iron is converted into hemoglobin.
-
Relative Bioavailability (RBV): Compare the HRE of the this compound groups to the ferrous sulfate group to determine the relative bioavailability.
-
Protocol 4: Sensory Evaluation of Fortified Foods
This protocol provides a general framework for conducting sensory evaluation of foods fortified with this compound.[11][12][21][22]
Materials:
-
Food samples (fortified with this compound and a non-fortified control).
-
Sensory evaluation booths.
-
Sensory ballots.
Procedure:
-
Panelist Recruitment: Recruit a panel of untrained consumers or trained sensory panelists.
-
Sample Preparation and Presentation:
-
Prepare the fortified and control food samples under identical conditions.
-
Code the samples with random three-digit numbers to blind the panelists.
-
Present the samples in a randomized order.
-
-
Sensory Evaluation:
-
Conduct the evaluation in a controlled environment (sensory booths).
-
Ask panelists to evaluate the samples for various sensory attributes (e.g., appearance, color, aroma, taste, aftertaste, texture, and overall acceptability) using a hedonic scale (e.g., a 9-point scale from "dislike extremely" to "like extremely").
-
-
Data Analysis:
-
Analyze the sensory scores statistically to determine if there are significant differences between the fortified and control samples.
-
Diagrams
Iron Absorption Pathway in the Duodenum
Caption: Pathway of non-heme iron absorption in a duodenal enterocyte.
Experimental Workflow for Bioavailability Assessment
Caption: Experimental workflow for assessing the bioavailability of this compound.
References
- 1. Quantitative speciation analysis for the in vivo study of iron metabolism and bioavailability from formula milk fortified with stable isotope enriched iron oxo-hydroxide nanoparticles - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Effect of ascorbic acid and particle size on iron absorption from ferric pyrophosphate in adult women. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 5. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitating Iron Transport across the Mouse Placenta In Vivo using Nonradioactive Iron Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ruipugroup.com [ruipugroup.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Sensory evaluations of a novel iron and zinc‐enriched powder for the potential treatment and prevention of iron deficiency in women of reproductive age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iron status and food matrix strongly affect the relative bioavailability of ferric pyrophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of ascorbic acid rich, micro-nutrient fortified supplement on the iron bioavailability of ferric pyrophosphate from a milk based beverage in Indian school children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of the bioavailability of iron, using the rat hemoglobin repletion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hemoglobin Regeneration Efficiency and Relative Iron Bioavailability of Four Elemental Iron Powders in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
Application Notes and Protocols: Ferrous Pyrophosphate as a Pharmaceutical Iron Supplement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferrous pyrophosphate (FePO4) as an iron supplement in pharmaceutical applications. This document details its physicochemical properties, bioavailability, formulation considerations, and standardized protocols for its evaluation.
Introduction to this compound
This compound is an inorganic, water-insoluble iron compound used in the fortification of foods and in pharmaceutical formulations to treat and prevent iron deficiency anemia.[1] Its use in pharmaceuticals is advantageous due to its high stability, minimal gastrointestinal side effects, and lack of metallic taste compared to soluble iron salts like ferrous sulfate.[2][3] While traditional forms have lower bioavailability, advancements in micronization and formulation have significantly improved its absorption, making it comparable to more soluble iron forms.[4][5]
Physicochemical Properties
The efficacy and formulation of this compound are heavily influenced by its physical and chemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Description | References |
| Chemical Formula | Fe4(P2O7)3 | [6] |
| Appearance | White to yellowish-white powder | |
| Iron Content | Approximately 24-30% elemental iron (Fe³⁺) | |
| Solubility | Insoluble in water, but soluble in acidic conditions (e.g., gastric fluid).[3][7] Solubility is highly pH-dependent, increasing at pH < 2 and pH > 8.[7] | [3][7] |
| Stability | Stable under normal storage conditions; resistant to heat, light, and pH changes.[8] Can decompose at high temperatures (>100-120°C).[5][9] More stable within a pH range of 4–6.[7] | [8][5][7][9] |
| Particle Size | Varies; micronized forms have an average particle size of around 0.3 µm.[10][5] | [10][5] |
Bioavailability and Formulation
The bioavailability of this compound is a critical factor in its use as an iron supplement. While inherently low due to its insolubility, modern formulation techniques have overcome this limitation.
Table 2: Bioavailability and Formulation Considerations for this compound
| Factor | Impact on Bioavailability and Formulation | References |
| Particle Size | Reducing particle size (micronization) to the nanometer level dramatically increases surface area and improves dissolution and absorption, making it comparable to ferrous sulfate.[8][5][11] | [8][5][11] |
| Encapsulation | Liposomal or lipid-based microencapsulation protects this compound from inhibitors in the gut, prevents particle aggregation, and can enhance absorption.[5][12] | [5][12] |
| Emulsifiers | Often added to micronized forms to maintain dispersibility in liquid formulations.[8] | [8] |
| Chelating Agents | Can be used to reduce free iron ions, which can cause a metallic taste.[5] | [5] |
| Drug Interactions | Absorption can be decreased by tetracyclines, quinolones, and sodium bicarbonate.[8] | [8] |
A notable advanced formulation is Ferric Pyrophosphate Citrate (FPC), a highly water-soluble, non-colloidal complex iron salt approved for parenteral administration in hemodialysis patients.[8][13][14]
Mechanism of Iron Absorption
The absorption of iron from this compound in the intestine is a multi-step process.
Caption: Cellular uptake pathway of iron from this compound.
The absorption of iron from this compound involves its dissolution in the acidic environment of the stomach, followed by reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron, which is then transported into the enterocytes via the Divalent Metal Transporter 1 (DMT1).[7][15] There is also evidence that small, micronized particles can be absorbed via endocytosis.[8][15] Once inside the cell, iron can be stored as ferritin or exported into the bloodstream via ferroportin.[15]
Experimental Protocols
In Vitro Bioavailability Assessment (Caco-2 Cell Model)
This protocol provides a method to assess the relative bioavailability of iron from this compound formulations using the Caco-2 human intestinal cell line.[16][17][18]
Caption: Workflow for in vitro iron bioavailability using the Caco-2 cell model.
Methodology:
-
Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer that mimics the intestinal barrier.[16]
-
Sample Preparation: Accurately weigh the this compound formulation to be tested.
-
In Vitro Digestion:
-
Gastric Phase: Incubate the sample in a solution containing pepsin at pH ~2.0 for 1 hour at 37°C to simulate stomach conditions.[16][17]
-
Intestinal Phase: Neutralize the gastric digest and add pancreatin and bile salts. Adjust the pH to ~7.0 and incubate for 2 hours at 37°C to simulate small intestine conditions.[16]
-
-
Iron Uptake Assay: Apply the digested sample to the apical side of the Caco-2 cell monolayer and incubate for a defined period (e.g., 2 to 24 hours).[16]
-
Quantification of Iron Uptake:
-
After incubation, harvest the cells and lyse them to release intracellular components.[19]
-
Quantify the amount of iron taken up by measuring the intracellular ferritin concentration using an ELISA kit. Ferritin levels are directly proportional to the amount of absorbed iron.[16][19]
-
Normalize ferritin concentration to the total cell protein content (ng ferritin/mg protein).[19]
-
In Vivo Bioavailability Assessment (Rat Hemoglobin Repletion Assay)
This protocol is a widely accepted method for determining the bioavailability of iron supplements in an iron-deficient rat model.[11][17][20]
Caption: Workflow for in vivo iron bioavailability using a rat hemoglobin repletion model.
Methodology:
-
Induction of Anemia: Wean young rats onto an iron-deficient diet for a period sufficient to induce iron-deficiency anemia (typically confirmed by low hemoglobin levels).[17]
-
Animal Grouping: Divide the anemic rats into groups: a negative control group (continuing the iron-deficient diet), a positive control group (diet supplemented with a known bioavailable iron source like ferrous sulfate), and test groups (diet supplemented with the this compound formulation at various concentrations).[11]
-
Feeding Period: Feed the rats their respective diets for a specified period (e.g., 14-28 days). Monitor food intake and body weight regularly.[20]
-
Blood Collection and Analysis: Collect blood samples at the beginning and end of the study period. Analyze for hemoglobin concentration.[11]
-
Calculation of Bioavailability: Calculate the Hemoglobin Repletion Efficiency (HRE), which relates the iron intake to the increase in hemoglobin iron. The relative bioavailability of the this compound formulation can then be calculated by comparing its HRE to that of the ferrous sulfate group.[11][17]
Stability Testing Protocol
Ensuring the stability of this compound in the final pharmaceutical formulation is crucial for maintaining its efficacy and safety throughout its shelf life.
Table 3: Accelerated Stability Testing Protocol
| Parameter | Condition | Procedure |
| Objective | To predict the shelf life of the this compound formulation under stressed conditions. | [5] |
| Storage Conditions | 40 ± 2 °C and 75 ± 5% Relative Humidity (RH). | [5] |
| Procedure | 1. Place the product in its final proposed packaging in a calibrated stability chamber. 2. Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months). 3. Analyze samples for key stability-indicating parameters. | [5] |
| Analytical Tests | - Appearance: Visual inspection for color change (e.g., to brownish or reddish hue).[5] - Assay of Iron Content: To determine if the iron concentration remains within specifications. - Dissolution: To ensure the release profile is maintained. - Related Substances/Impurities: To monitor for degradation products. | [5] |
Troubleshooting Common Stability Issues: [5]
-
Color Change: Can be caused by pH shifts or high temperatures. Maintaining a pH of 4-6 and using low-temperature drying methods (60-80°C) is recommended.
-
Poor Solubility/Dispersion: Can be addressed by particle size reduction (micronization).
Regulatory Considerations
In the United States, iron-containing dietary supplements in solid oral dosage form are required by the Food and Drug Administration (FDA) to include a specific warning label regarding the risk of accidental overdose in children.[21][22][23] Pharmaceutical manufacturers must adhere to Good Manufacturing Practices (GMP) and conduct necessary stability studies to ensure product quality and determine shelf life.[24]
References
- 1. drugs.com [drugs.com]
- 2. wbcil.com [wbcil.com]
- 3. Ferrsorb Ferric Pyrophosphate - Tomita Pharmaceutical Co.,Ltd. [tomitaph.co.jp]
- 4. Iron absorption and bioavailability in rats of micronized dispersible ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ferric Pyrophosphate: Applications, Quality, and Excellence by Sudeep Pharma – Sudeep Pharma [sudeeppharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ruipugroup.com [ruipugroup.com]
- 10. cambridge.org [cambridge.org]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro assessment of iron availability from commercial Young Child Formulae supplemented with prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo assessment of iron bioavailability from fortified pearl millet based weaning food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Federal Register :: Iron-Containing Supplements and Drugs: Label Warning Statement Requirements; Small Entity Compliance Guide; Availability [federalregister.gov]
- 22. fda.gov [fda.gov]
- 23. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 24. ruipugroup.com [ruipugroup.com]
Ferrous Pyrophosphate in Pediatric Nutritional Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ferrous pyrophosphate in pediatric nutritional formulations. This compound is a key iron source in infant formulas and fortified foods due to its sensory properties and stability. These notes offer a comprehensive overview of its efficacy, bioavailability, and safety, supported by quantitative data and detailed experimental methodologies.
Introduction
Iron deficiency is a prevalent nutritional concern in infants and young children, potentially leading to impaired cognitive development and anemia. The fortification of pediatric nutritional products with iron is a critical preventive strategy. This compound (FePO) has emerged as a favorable iron fortificant. It is a water-insoluble iron compound that minimizes organoleptic changes, such as metallic taste and discoloration, often associated with soluble iron sources like ferrous sulfate.[1][2][3] This attribute is particularly crucial for maintaining the sensory acceptability of infant formulas and other pediatric foods.[4][5][6]
This document outlines the comparative efficacy of this compound against other iron salts, details its bioavailability, and provides established protocols for its evaluation in nutritional matrices.
Comparative Efficacy and Bioavailability
The effectiveness of this compound in preventing and treating iron deficiency has been evaluated in numerous studies, often in comparison to the more soluble ferrous sulfate.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on different iron sources in pediatric and related formulations.
Table 1: Comparative Bioavailability of Iron Sources
| Iron Source | Formulation | Study Population | Bioavailability (Geometric Mean) | Key Findings |
| Ferric Pyrophosphate | Infant Cereal | Infants | 1.3%[7][8] | Significantly lower bioavailability compared to ferrous fumarate.[7][8] |
| Ferrous Fumarate | Infant Cereal | Infants | 4.1%[7][8] | Higher bioavailability than ferric pyrophosphate.[7][8] |
| Micronized, Dispersible Ferric Pyrophosphate | Infant Cereal | Adult Women | 3.4%[9] | No significant difference in absorption compared to ferrous sulfate.[9] |
| Ferrous Sulfate | Infant Cereal | Adult Women | 4.1%[9] | |
| Micronized, Dispersible Ferric Pyrophosphate | Yoghurt Drink | Adult Women | 3.9%[9] | No significant difference in absorption compared to ferrous sulfate.[9] |
| Ferrous Sulfate | Yoghurt Drink | Adult Women | 4.2%[9] | |
| Ferric Pyrophosphate | Reconstituted Milk | Children (3-6 years) | 2.1%[10][11] | Significantly lower absorption than ferrous sulfate and ferrous ammonium phosphate.[10][11] |
| Ferrous Sulfate | Reconstituted Milk | Children (3-6 years) | 7.6%[10][11] | |
| Ferrous Ammonium Phosphate | Reconstituted Milk | Children (3-6 years) | 8.3%[10][11] |
Table 2: Efficacy in Treating Iron Deficiency Anemia (IDA) in Children
| Iron Source | Dosage | Duration | Change in Hemoglobin (Hb) | Incidence of Gastrointestinal Side Effects |
| Ferric Pyrophosphate | 1 mg/kg/day | 6 months | +3.1 g/dL[12][13] | 12%[12][13] |
| Ferrous Sulfate | 3 mg/kg/day | 6 months | +3.3 g/dL[12][13] | 41%[12][13] |
Table 3: Sensory and Stability Profile
| Iron Source | Key Sensory Attributes | Stability in Food Matrix |
| Ferric Pyrophosphate | Nearly tasteless, minimal impact on color and flavor.[1][4] | High stability, reduced reactivity, prevents oxidation and metallic taste.[1][2] |
| Ferrous Sulfate | Can impart a metallic taste and cause discoloration.[1][2] | Can lead to oxidation and rancid taste in fat-rich products.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of iron bioavailability and efficacy in pediatric formulations.
In Vivo Iron Bioavailability Assessment in Infants
This protocol is based on the stable isotope incorporation method.
Objective: To measure and compare the bioavailability of iron from different iron compounds in an infant cereal.
Methodology:
-
Subject Recruitment: Recruit healthy, full-term infants. Obtain informed consent from parents or legal guardians.
-
Isotope Labeling: Prepare test meals by labeling the iron compound (e.g., ferric pyrophosphate or ferrous fumarate) with a stable iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe).
-
Test Meal Preparation: A typical test meal consists of 25g of dry infant cereal, 100g of water, and 2.5 mg of labeled iron. Ascorbic acid (25-50 mg) is often added to enhance absorption.[7]
-
Administration: Administer the labeled test meals to the infants on consecutive days under standardized conditions. A crossover design is recommended, where each infant receives both test meals with a washout period of at least 2 weeks between them.[7]
-
Blood Sampling: Collect a baseline venous blood sample before the first test meal administration. A second blood sample is collected 14 days after the final test meal.
-
Analysis: Measure the isotopic enrichment of iron in erythrocytes from the blood samples using mass spectrometry.
-
Calculation: Calculate iron bioavailability as the percentage of the administered iron isotope that is incorporated into the erythrocytes.
In Vitro Digestion and Caco-2 Cell Culture Model for Iron Availability
This model provides a valuable tool for screening the relative bioavailability of iron from different formulations.[14][15]
Objective: To assess the in vitro availability of iron from infant formula.
Methodology:
-
Cell Culture: Culture Caco-2 human intestinal epithelial cells until they form confluent monolayers.
-
Sample Preparation: Reconstitute the infant formula according to the manufacturer's instructions. An extrinsic radiolabel (e.g., ⁵⁹FeSO₄) can be added to the formula to trace iron uptake.[14]
-
In Vitro Digestion:
-
Gastric Phase: Simulate gastric digestion by adjusting the pH of the formula to 2.0 with HCl and adding pepsin. Incubate at 37°C with gentle shaking.
-
Intestinal Phase: Neutralize the gastric digest with NaHCO₃ and add a mixture of pancreatin and bile salts. Adjust the pH to 7.0 and incubate at 37°C.
-
-
Iron Uptake Assay:
-
Remove the digested sample and centrifuge to obtain the soluble fraction.
-
Apply the soluble digest to the apical side of the Caco-2 cell monolayers.
-
Incubate for a specified period (e.g., 2 hours) to allow for iron uptake.
-
-
Quantification:
-
Wash the cell monolayers to remove surface-bound iron.
-
Lyse the cells and measure the intracellular iron content using a gamma counter (for radiolabeled iron) or other analytical methods.
-
Cellular ferritin formation can also be used as a surrogate marker for iron bioavailability.[16]
-
Signaling Pathways and Workflows
Understanding the mechanisms of iron absorption is essential for optimizing pediatric nutritional formulations.
Intestinal Iron Absorption Pathway
The following diagram illustrates the general pathway of non-heme iron absorption in the duodenum, which is relevant for understanding the uptake of iron from this compound after its solubilization in the stomach.
Caption: Non-heme iron absorption pathway in the enterocyte.
Experimental Workflow for In Vitro Iron Bioavailability
The following diagram outlines the key steps in the in vitro digestion/Caco-2 cell culture model.
Caption: Workflow for in vitro iron bioavailability assessment.
Stability and Sensory Considerations
The stability of this compound in food matrices is a significant advantage in pediatric formulations.
-
pH Stability: this compound is more stable in a pH range of 4-6.[17] In highly acidic environments (pH 2-4), its stability can be affected, potentially leading to the release of iron ions.[18] It maintains good stability in neutral to mildly alkaline conditions (pH 6-8).[18]
-
Temperature Stability: It generally exhibits good stability at conventional food processing temperatures (around 60-80°C).[18] However, it is advisable to avoid adding it during high-temperature stages of processing to prevent decomposition.[17]
-
Sensory Profile: this compound is nearly tasteless and has a minimal impact on the color and flavor of dairy products and other formulations.[1][4] This is a key advantage over soluble iron salts like ferrous sulfate, which can cause a metallic taste and discoloration.[1][2]
Regulatory Status
This compound is widely recognized as a safe iron fortificant and is approved by multiple regulatory bodies for use in foods and supplements.
-
WHO & UNICEF: Recommended for iron fortification.[2]
-
US FDA: Listed as Generally Recognized as Safe (GRAS).[2]
-
FSSAI (India): Approved for use in various fortified foods.[2]
In the United States, an "iron-fortified" infant formula must contain 1 milligram or more of iron per 100 kilocalories.[19]
Conclusion
This compound is a valuable iron fortificant for pediatric nutritional formulations, offering a balance of acceptable bioavailability, good efficacy, and excellent sensory and stability profiles. While its bioavailability may be lower than that of some soluble iron salts, advancements such as micronization can improve its absorption.[9] Its superior tolerability, with a lower incidence of gastrointestinal side effects compared to ferrous sulfate, makes it a preferred choice for many pediatric applications.[12][13] The provided protocols and data serve as a comprehensive resource for researchers and developers in the field of pediatric nutrition.
References
- 1. wbcil.com [wbcil.com]
- 2. vinipulchemicals.com [vinipulchemicals.com]
- 3. A comparative study between the dispersible Ferric pyrophosphate particles and Ferrous sulfate in treatment of pediatric patients with iron deficiency anemia - Iranian Journal of Pediatric Hematology and Oncology [ijpho.ssu.ac.ir]
- 4. ruipugroup.com [ruipugroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessing Sensory Attributes and Properties of Infant Formula Milk Powder Driving Consumers' Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron bioavailability in infants from an infant cereal fortified with ferric pyrophosphate or ferrous fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A micronised, dispersible ferric pyrophosphate with high relative bioavailability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative efficacy and tolerability of ferric pyrophosphate vs ferrous sulfate in pediatric iron deficiency anemia: a 6-month randomized controlled trial | Semantic Scholar [semanticscholar.org]
- 14. Publication : USDA ARS [ars.usda.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. ruipugroup.com [ruipugroup.com]
- 18. ruipugroup.com [ruipugroup.com]
- 19. Clarification on Acceptable Infant Formulas | Food and Nutrition Service [fns.usda.gov]
Application Notes and Protocols: Ferrous Pyrophosphate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous pyrophosphate, and its oxidized form, ferric pyrophosphate, are iron-based compounds increasingly utilized in drug delivery, primarily as a source of iron for the treatment and prevention of iron deficiency anemia (IDA).[1][2] Conventional oral iron supplements, such as ferrous sulfate, are often associated with significant gastrointestinal side effects, leading to poor patient compliance.[3] Ferric pyrophosphate, being insoluble, offers a gentler alternative with improved tolerability.[1][3] Recent advancements in nanotechnology and microencapsulation have further enhanced its bioavailability, making it an effective option for oral iron supplementation and food fortification.[4][5][6] This document provides detailed application notes and experimental protocols for researchers and professionals working with this compound-based drug delivery systems.
Physicochemical Properties and Formulations
Ferric pyrophosphate is a white to yellowish-white, odorless, and tasteless powder, which makes it suitable for food fortification without altering the sensory properties of the food product.[3] Its insolubility at neutral pH is a key characteristic that reduces gastrointestinal irritation.[3] To improve its low intrinsic bioavailability, various formulation strategies have been developed, including:
-
Nanonization: Reducing the particle size of ferric pyrophosphate to the nanoscale (10-30 nm) increases its surface area and solubility in gastric acid, leading to enhanced absorption.[5]
-
Microencapsulation: Encapsulating ferric pyrophosphate in matrices such as lipids or polymers can protect it from interactions in the digestive tract and control its release.
-
Complexation: Forming complexes with other molecules, such as citrate (ferric pyrophosphate citrate), can improve solubility and suitability for parenteral administration.[7][8]
Data Presentation
Table 1: Physicochemical and Bioavailability Data of Ferric Pyrophosphate Formulations
| Formulation | Mean Particle Size (MPS) | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) | Animal Model | Reference |
| Regular Ferric Pyrophosphate | ~21 µm | 59 | Rats | [9] |
| Micronized Ferric Pyrophosphate | ~2.5 µm | 69 | Rats | [9] |
| Encapsulated Micronized Ferric Pyrophosphate | ~2.5 µm | 43 | Rats | [9] |
| Emulsified Ferric Pyrophosphate | ~0.5 µm | 95 | Rats | [9] |
| Ferric Pyrophosphate Nanoparticles | 10-30 nm | 103.2 | Rats | [5] |
| Micronized Dispersible Ferric Pyrophosphate | Not specified | 105 | Rats | [10] |
Table 2: Clinical Efficacy of Micronised Microencapsulated Ferric Pyrophosphate (MMFP) in Advanced Cancer Patients with Iron Deficiency
| Parameter | Baseline (T0) | After 30 Days (T1) | p-value | Reference |
| Serum Iron (mg/dL) | 36.1 ± 8.37 | 73.22 ± 28.60 | <0.001 | [7] |
| Hemoglobin (g/dL) | 10.43 ± 1.09 | 11.52 ± 1.90 | <0.001 | [7] |
| Ferritin (ng/mL) | 42.10 ± 16.90 | 123.33 ± 55.79 | <0.001 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ferric Pyrophosphate Nanoparticles
This protocol describes a simple precipitation method for the synthesis of ferric pyrophosphate nanoparticles.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Ethylene glycol
-
Distilled water
-
Magnetic stirrer
-
Separating funnel
Procedure:
-
Prepare a 0.01 M solution of ferric chloride in 40 mL of distilled water.
-
Prepare a 0.01 M solution of sodium pyrophosphate in a mixture of 15 mL distilled water and 15 mL ethylene glycol.
-
Place the sodium pyrophosphate solution on a magnetic stirrer and stir vigorously.
-
Transfer the ferric chloride solution to a separating funnel and add it dropwise to the sodium pyrophosphate solution over a period of 1 hour.
-
Continue stirring for an additional hour after the addition is complete.
-
A white colloidal suspension of ferric pyrophosphate nanoparticles will be formed. The particle size can be influenced by the rate of addition and stirring speed.
Protocol 2: In Vitro Iron Bioavailability Assessment using Caco-2 Cell Model
This protocol outlines a method to assess the intestinal absorption of iron from ferric pyrophosphate formulations using the Caco-2 human intestinal cell line.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transwell® inserts
-
Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)
-
Ferric pyrophosphate formulation
-
Ferrous sulfate (as a control)
-
Reagents for iron quantification (e.g., Ferrozine assay)
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells onto Transwell® inserts and allow them to differentiate for 21 days to form a polarized monolayer.
-
Simulated Digestion: Disperse the ferric pyrophosphate formulation and ferrous sulfate in SGF (pH 2.0) and incubate for 1-2 hours at 37°C. Subsequently, neutralize the pH with SIF (pH 7.0).
-
Cellular Uptake: Add the digested samples to the apical side of the Caco-2 cell monolayers in the Transwell® inserts. Incubate for 2-4 hours at 37°C.
-
Quantification of Iron Uptake: After incubation, wash the cells thoroughly to remove any surface-bound iron. Lyse the cells and measure the intracellular iron concentration using a suitable method like the Ferrozine assay or atomic absorption spectroscopy.
-
Data Analysis: Compare the iron uptake from the ferric pyrophosphate formulation to that of the ferrous sulfate control to determine the relative bioavailability.
Protocol 3: In Vivo Evaluation of Iron Bioavailability in a Rat Model of Iron Deficiency Anemia
This protocol describes the hemoglobin repletion method in an anemic rat model to evaluate the in vivo efficacy of ferric pyrophosphate formulations.
Materials:
-
Weanling Sprague-Dawley rats
-
Iron-deficient diet
-
Ferric pyrophosphate formulation
-
Ferrous sulfate (as a control)
-
Equipment for blood collection and hemoglobin measurement
Procedure:
-
Induction of Anemia: Weanling rats are fed an iron-deficient diet for a period of 2-3 weeks to induce iron deficiency anemia (hemoglobin levels < 7 g/dL).
-
Dietary Supplementation: The anemic rats are then divided into groups and fed the iron-deficient diet supplemented with different concentrations of iron from either the ferric pyrophosphate formulation or ferrous sulfate for a period of 2-4 weeks.
-
Hemoglobin Monitoring: Blood samples are collected at regular intervals, and hemoglobin concentrations are measured.
-
Hemoglobin Regeneration Efficiency (HRE): The HRE is calculated for each group using the following formula: HRE = (Final Hb - Initial Hb) / Total Iron Intake
-
Relative Bioavailability (RBV): The RBV of the ferric pyrophosphate formulation is calculated by the slope-ratio method, comparing the HRE of the test groups to the ferrous sulfate control group.
-
Histopathological Analysis: At the end of the study, organs such as the liver, spleen, and kidneys can be collected for histopathological examination to assess any potential toxicity.[5]
Visualizations
References
- 1. Ferric Pyrophosphate | Fe4O21P6 | CID 24877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. wbcil.com [wbcil.com]
- 4. Enhanced Bioavailability of Ferric Pyrophosphate Delivery System Constructed with β-Glucan and Casein Phosphopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron nanoparticles as a promising compound for food fortification in iron deficiency anemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Ferric pyrophosphate: good things come to those who wait? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Ferric Pyrophosphate as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ferric pyrophosphate as a versatile, low-cost, and environmentally friendly catalyst in various organic synthesis reactions. The catalytic activity is primarily attributed to the variable valence states of iron (Fe³⁺/Fe²⁺ redox couple) and the unique coordination environment provided by the pyrophosphate ions.[1][2]
Core Catalytic Mechanisms
Ferric pyrophosphate's catalytic prowess stems from a combination of three core mechanisms:
-
Redox Cycling (Fe³⁺/Fe²⁺ Couple): The catalyst participates in electron transfer via the Fe³⁺+e⁻ ⇌ Fe²⁺ valence cycle. It can act as an electron acceptor in oxidation reactions or an electron donor in reduction reactions, making it suitable for reactions requiring moderate redox potentials.[1]
-
Lewis Acidity: The Fe³⁺ centers function as Lewis acids, capable of accepting electron pairs from reactant molecules. This interaction activates substrates, such as the carbonyl group in carboxylic acids or aldehydes, lowering the activation energy for nucleophilic attack.[3]
-
Acid-Base Bifunctionality: In aqueous solutions, ferric pyrophosphate exhibits both Lewis acid (Fe³⁺) and weak base (from the hydrolysis of pyrophosphate ions) properties.[1] This dual nature is particularly advantageous in concerted acid-base catalyzed reactions.[1]
Applications in Organic Synthesis
Ferric pyrophosphate has demonstrated significant efficacy in a range of organic transformations critical to chemical and pharmaceutical development.
Oxidation Reactions: Alcohol to Aldehyde/Ketone Conversion
Ferric pyrophosphate is an effective catalyst for the selective oxidation of alcohols using mild oxidants like hydrogen peroxide (H₂O₂). The mechanism involves the activation of H₂O₂ by the Fe³⁺ center to generate highly reactive hydroxyl radicals (•OH). The pyrophosphate ligand helps stabilize the transition state, which can prevent over-oxidation to carboxylic acids.[1]
Table 1: Performance of Ferric Pyrophosphate in Benzyl Alcohol Oxidation [1]
| Catalyst Loading (mol%) | Substrate | Oxidant | Yield (%) | Selectivity (%) |
| 0.5 | Benzyl Alcohol | H₂O₂ | 92 | >99 (Benzaldehyde) |
Condensation Reactions
The acid-base bifunctional nature of ferric pyrophosphate makes it a superior catalyst for condensation reactions like the Knoevenagel condensation. The Lewis acidic Fe³⁺ site activates the carbonyl component, while the basic pyrophosphate site facilitates the deprotonation of the active methylene compound.
Table 2: Comparative Efficiency in Knoevenagel Condensation [1]
| Reaction | Catalyst | Relative Catalytic Efficiency |
| Benzaldehyde + Diethyl Malonate | Ferric Pyrophosphate | 140% |
| Benzaldehyde + Diethyl Malonate | FeCl₃ or Na₂HPO₄ (single) | 100% |
Esterification Reactions
As a Lewis acid catalyst, ferric pyrophosphate activates the carbonyl carbon of carboxylic acids, significantly reducing the activation energy barrier for nucleophilic addition by an alcohol. This leads to a notable increase in the reaction rate compared to uncatalyzed reactions.[1][3]
Table 3: Rate Enhancement in Esterification Reactions [1]
| Reaction Type | Catalyst | Rate Increase Factor |
| Esterification | Ferric Pyrophosphate | 2–3 times |
Ligand in Palladium-Catalyzed Cross-Coupling
In Suzuki-type cross-coupling reactions, ferric pyrophosphate can act as a co-catalyst or ligand. It enhances the stability of the primary palladium catalyst, leading to improved turnover numbers (TON) and allowing for milder reaction conditions, which is beneficial for thermally sensitive substrates.[1]
Table 4: Effect of Ferric Pyrophosphate in Suzuki Coupling [1]
| Reaction | Additive (5 mol%) | Temperature (°C) | Turnover Number (TON) |
| Bromobenzene + Phenylboronic Acid | None | 100 | 300 |
| Bromobenzene + Phenylboronic Acid | Ferric Pyrophosphate | 80 | 850 |
Experimental Protocols
Protocol 1: Synthesis of Ferric Pyrophosphate Hydrate Catalyst
This protocol is adapted from a method designed to produce a catalytically active ferric pyrophosphate hydrate.[4]
Materials:
-
Ferric chloride (FeCl₃) or Ferric sulfate (Fe₂(SO₄)₃)
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Deionized water
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of the ferric salt (e.g., FeCl₃).
-
Separately, prepare an aqueous solution of sodium pyrophosphate.
-
-
Precipitation:
-
While stirring the ferric salt solution, slowly add the sodium pyrophosphate solution. Use the ferric salt in a 25% to 75% excess of the theoretical requirement to ensure the presence of excess ferric ions in the reaction zone.[4]
-
A precipitate of ferric pyrophosphate hydrate will form. The reaction can be carried out at room temperature.[4]
-
-
Isolation and Washing:
-
Separate the precipitate from the aqueous medium by filtration.
-
Wash the collected precipitate thoroughly with deionized water to remove any occluded unreacted salts.[4]
-
-
Drying:
-
Dry the washed ferric pyrophosphate hydrate at a temperature between 80°C and 100°C. Crucially, the temperature must be kept below 110°C to avoid overheating, which can negatively impact the catalytic activity.[4]
-
Dry until a constant weight is achieved. The final product should be a yellowish-white to brownish-yellow powder.[5]
-
Protocol 2: Catalytic Oxidation of Benzyl Alcohol
This protocol describes the selective oxidation of benzyl alcohol to benzaldehyde using the prepared ferric pyrophosphate catalyst.[1]
Materials:
-
Ferric pyrophosphate catalyst (prepared as in Protocol 3.1)
-
Benzyl alcohol
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetonitrile (or another suitable solvent)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add benzyl alcohol (1 equivalent).
-
Add the ferric pyrophosphate catalyst (0.5 mol%).
-
Add the solvent (e.g., acetonitrile).
-
-
Reaction Execution:
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring.
-
Slowly add hydrogen peroxide (1.1 to 1.5 equivalents) to the reaction mixture over a period of 30 minutes using a dropping funnel.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via column chromatography on silica gel to obtain pure benzaldehyde.
-
Diagrams and Workflows
Caption: Catalytic cycle for alcohol oxidation via Fe³⁺/Fe²⁺ redox couple.
Caption: General experimental workflow for a catalytic reaction.
Caption: Acid-base bifunctional catalysis in Knoevenagel condensation.
References
Application Notes and Protocols for the Electrochemical Analysis of Ferrous Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous pyrophosphate (Fe₂P₂O₇) is an inorganic compound of significant interest in various fields, including its use as a nutrient in agriculture and its application in battery technology.[1] Its electrochemical properties are central to its functionality in these applications.[1] The iron in this compound exists in the +2 oxidation state (ferrous iron), which can be electrochemically oxidized to the +3 state (ferric iron). This redox activity is the basis for its electrochemical analysis.[2] These application notes provide detailed protocols for the electrochemical analysis of this compound using common electroanalytical techniques.
Principle of Electrochemical Analysis
The electrochemical analysis of this compound is based on the redox reaction of the iron species at an electrode surface. By applying a potential sweep, the ferrous iron (Fe²⁺) in the pyrophosphate complex can be oxidized to ferric iron (Fe³⁺), and subsequently reduced back to ferrous iron. The resulting current is proportional to the concentration of the electroactive species, allowing for quantitative analysis. Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for characterizing these redox processes.[3][4][5]
Key Electrochemical Techniques and Data
The following sections detail the application of various electrochemical techniques for the analysis of this compound. The quantitative data presented are indicative and may vary based on specific experimental conditions.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile technique used to study the redox behavior of a substance.[4][6] It provides information on the redox potentials and the reversibility of the electron transfer process. For this compound, CV can be used to observe the oxidation of Fe(II) to Fe(III) and the subsequent reduction.
Table 1: Typical Cyclic Voltammetry Parameters and Expected Results for this compound
| Parameter | Value | Expected Observation |
| Working Electrode | Glassy Carbon Electrode | Well-defined oxidation and reduction peaks. |
| Reference Electrode | Ag/AgCl (3M KCl) | Stable reference potential. |
| Counter Electrode | Platinum Wire | Inert surface for current flow. |
| Electrolyte | 0.1 M Pyrophosphate buffer (pH 9) | Provides a complexing environment for iron. |
| Analyte Concentration | 1 mM this compound | Sufficient concentration for a clear signal. |
| Scan Rate | 50 mV/s | Optimal for observing peak separation. |
| Anodic Peak Potential (Epa) | ~ +0.5 V vs. Ag/AgCl | Corresponds to the oxidation of Fe(II) to Fe(III).[7] |
| Cathodic Peak Potential (Epc) | ~ -0.8 V vs. Ag/AgCl | Corresponds to the reduction of Fe(III) to Fe(II).[7] |
| Peak Separation (ΔEp) | > 59 mV | Indicative of a quasi-reversible or irreversible process. |
Differential Pulse Voltammetry (DPV)
DPV is a highly sensitive technique used for quantitative analysis, offering lower detection limits compared to CV by minimizing the background charging current.[5][8][9] It is particularly useful for determining the concentration of this compound in a sample.
Table 2: Typical Differential Pulse Voltammetry Parameters for this compound Analysis
| Parameter | Value | Purpose |
| Working Electrode | Glassy Carbon Electrode | Provides a sensitive surface for analysis. |
| Reference Electrode | Ag/AgCl (3M KCl) | Ensures a stable potential reference. |
| Counter Electrode | Platinum Wire | Completes the electrochemical cell. |
| Electrolyte | 0.1 M Pyrophosphate buffer (pH 9) | Maintains pH and complexes with iron.[7] |
| Pulse Amplitude | 50 mV | Enhances the peak current response. |
| Pulse Width | 50 ms | Controls the duration of the potential pulse. |
| Scan Increment | 4 mV | Determines the resolution of the potential scan. |
| Peak Potential | ~ +0.5 V vs. Ag/AgCl | Used for the quantification of Fe(II).[7] |
| Detection Limit | ~ 10⁻⁸ M | Demonstrates the high sensitivity of the technique.[7] |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the interfacial properties of the electrode and the charge transfer kinetics of the electrochemical system.[10][11] By applying a small AC potential at different frequencies, the impedance of the system can be measured.[12]
Table 3: Expected Electrochemical Impedance Spectroscopy Parameters and Interpretations
| Parameter | Symbol | Typical Value/Observation | Interpretation |
| Solution Resistance | Rs | Low (e.g., 50-100 Ω) | Resistance of the electrolyte solution. |
| Charge Transfer Resistance | Rct | Varies with concentration | Resistance to the electron transfer reaction at the electrode surface. A smaller Rct indicates faster kinetics. |
| Double Layer Capacitance | Cdl | ~10-100 µF/cm² | Capacitance of the electrical double layer formed at the electrode-electrolyte interface. |
| Warburg Impedance | Zw | Present at low frequencies | Indicates diffusion-controlled processes. |
Experimental Protocols
The following are detailed protocols for the electrochemical analysis of this compound.
Preparation of Reagents and Solutions
-
0.1 M Pyrophosphate Buffer (pH 9):
-
Dissolve an appropriate amount of sodium pyrophosphate (Na₄P₂O₇) in deionized water.
-
Adjust the pH to 9.0 using a suitable acid (e.g., HCl) or base (e.g., NaOH) while monitoring with a pH meter.
-
Dilute to the final volume with deionized water.
-
-
This compound Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve it in the 0.1 M pyrophosphate buffer (pH 9). Gentle heating or sonication may be required to aid dissolution. Note that this compound has low solubility in water.[13]
-
Prepare fresh daily to minimize oxidation of Fe(II) to Fe(III).
-
Electrode Preparation and Cell Assembly
-
Working Electrode Pre-treatment (Glassy Carbon Electrode):
-
Polish the electrode surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water.
-
Sonicate in deionized water for 5 minutes to remove any adhered alumina particles.
-
Allow the electrode to dry completely before use.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the pre-treated glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode.
-
Add a known volume of the 0.1 M pyrophosphate buffer to the cell.
-
Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
Protocol for Cyclic Voltammetry
-
Record a background CV of the 0.1 M pyrophosphate buffer to ensure there are no interfering peaks.
-
Add a known concentration of the this compound stock solution to the electrochemical cell.
-
Set the CV parameters on the potentiostat as outlined in Table 1.
-
Run the cyclic voltammogram and record the data.
-
Analyze the voltammogram to determine the anodic and cathodic peak potentials and currents.
Protocol for Differential Pulse Voltammetry
-
Following the cell setup and deaeration, add the desired concentration of this compound to the cell.
-
Set the DPV parameters on the potentiostat according to Table 2.
-
Run the differential pulse voltammogram.
-
To create a calibration curve for quantitative analysis, repeat the measurement with a series of standard solutions of known this compound concentrations.
-
Plot the peak current versus concentration to determine the concentration of an unknown sample.
Protocol for Electrochemical Impedance Spectroscopy
-
Set up the electrochemical cell as described above.
-
Set the DC potential to the formal potential (E°') of the Fe(II)/Fe(III) couple, which can be estimated from the midpoint of the anodic and cathodic peaks in the cyclic voltammogram.
-
Set the AC amplitude (e.g., 10 mV).
-
Define the frequency range (e.g., from 100 kHz to 0.1 Hz).
-
Run the EIS measurement and record the data.
-
Analyze the resulting Nyquist or Bode plot to determine the parameters listed in Table 3.
Visualizations
Caption: General workflow for electrochemical analysis.
Caption: Redox pathway of iron pyrophosphate.
Conclusion
The electrochemical techniques of Cyclic Voltammetry, Differential Pulse Voltammetry, and Electrochemical Impedance Spectroscopy provide a comprehensive framework for the analysis of this compound. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can effectively characterize the redox properties, determine concentrations, and investigate the kinetic behavior of this important iron compound. The provided data and methodologies serve as a robust starting point for further investigation and application-specific method development.
References
- 1. ruipuminerals.com [ruipuminerals.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. Determination of Iron: Electrochemical Methods | Semantic Scholar [semanticscholar.org]
- 4. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 5. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 9. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 10. "Fundamentals of Electrochemical Impedance Spectroscopy for Macrohomoge" by Xiang Li, Qiu-An Huang et al. [jelectrochem.xmu.edu.cn]
- 11. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. ruipugroup.com [ruipugroup.com]
Application Notes and Protocols for Measuring the Bioavailability of Ferrous Pyrophosphate in Caco-2 Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency is a widespread global health concern, and food fortification with bioavailable iron compounds is a primary strategy for its prevention. Ferrous pyrophosphate (FePP) is a commonly used iron fortificant due to its minimal sensory impact on food products. However, its bioavailability can be variable. The Caco-2 cell line, derived from a human colon adenocarcinoma, serves as a robust in vitro model for the intestinal epithelium to assess the bioavailability of nutrients like iron.[1][2][3] When cultured under specific conditions, Caco-2 cells differentiate into a polarized monolayer of enterocytes, mimicking the barrier and transport functions of the small intestine.[2]
These application notes provide detailed protocols for utilizing the Caco-2 cell model to evaluate the bioavailability of this compound. The methodologies cover cell culture and differentiation, cytotoxicity assessment, iron uptake studies via the widely accepted ferritin formation assay, and direct cellular iron quantification.
Data Presentation: Quantitative Insights into Iron Bioavailability
The following tables summarize key quantitative data from various studies investigating the bioavailability of different iron compounds, including this compound, in Caco-2 cell models. This data provides a comparative framework for interpreting experimental results.
Table 1: Iron Uptake and Ferritin Formation in Caco-2 Cells
| Iron Compound | Concentration | Incubation Time | Measured Parameter | Result | Reference |
| Ferrous Sulfate (FeSO₄) | 1 µM | 1 hour | Iron Uptake | 0.58 ± 0.03 pmol/µg cell protein | [4] |
| Ferric Pyrophosphate (FePP) fortified milk | - | - | Iron Absorption | 2.1% | [5][6] |
| Ferrous Sulfate (FeSO₄) fortified milk | - | - | Iron Absorption | 7.6% | [5][6] |
| Nano-sized Ferric Phosphate (NP-FePO₄) | 30 µM Fe | 24 hours | Cell Ferritin Formation | Significantly increased vs. control | [7] |
| Ferric Ammonium Citrate (FAC) | 30 µM Fe | 24 hours | Cell Ferritin Formation | Used as a positive control | [7] |
Table 2: Relative Bioavailability of Iron Compounds
| Iron Compound | Relative Bioavailability (vs. FeSO₄) | Study Population/Model | Reference |
| Ferric Pyrophosphate (FePP) | 33% | Children | [5][6] |
| Ferrous Ammonium Phosphate (FAP) | 110% | Children | [5][6] |
| SunActive Fe (micronized soluble iron pyrophosphate) | 60% | Human Study | [8] |
Experimental Protocols
Caco-2 Cell Culture and Differentiation
A critical step for mimicking the intestinal barrier is the proper culture and differentiation of Caco-2 cells into a polarized monolayer.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well Transwell® inserts (permeable supports)
-
Cell culture flasks, plates, and incubators (37°C, 5% CO₂, 95% humidity)
Protocol:
-
Cell Seeding: Culture Caco-2 cells in T-75 flasks. Once confluent, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete culture medium. Seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 19-21 days, changing the medium every 2-3 days. The cells will spontaneously differentiate into a polarized monolayer with well-defined tight junctions.
-
Verify Monolayer Integrity: Before iron uptake experiments, the integrity of the Caco-2 cell monolayer can be assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.
Cytotoxicity Assay of this compound
Prior to bioavailability studies, it's essential to determine the non-toxic concentration range of this compound on Caco-2 cells.
Materials:
-
Differentiated Caco-2 cell monolayers in 96-well plates
-
This compound stock solution
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay kit
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare Serial Dilutions: Prepare a range of this compound concentrations in serum-free medium.
-
Cell Treatment: Remove the culture medium from the Caco-2 cells and add the different concentrations of this compound. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for a period that reflects the planned uptake study (e.g., 3 to 24 hours).[9]
-
Viability Assessment: Perform the MTT or MTS assay according to the manufacturer's instructions to determine cell viability.[9]
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the non-toxic working concentrations for subsequent experiments.
Iron Uptake Assay (Ferritin Formation)
The most common indirect method to quantify iron uptake in Caco-2 cells is by measuring the formation of the iron-storage protein, ferritin, which is proportional to the amount of iron absorbed by the cells.[1][10][11]
Materials:
-
Differentiated Caco-2 cell monolayers in 6-well or 12-well plates
-
This compound working solution (at a pre-determined non-toxic concentration)
-
Control iron solution (e.g., Ferrous Sulfate or Ferric Ammonium Citrate)[1]
-
No-iron control (uptake medium only)
-
Uptake medium (e.g., serum-free MEM)
-
Wash buffer (e.g., ice-cold PBS)
-
Cell lysis buffer (e.g., CelLytic M)
-
Human ferritin ELISA kit
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Microplate reader
Protocol:
-
Preparation: Remove the culture medium from the differentiated Caco-2 cells and wash the monolayer once with pre-warmed PBS.[1]
-
Iron Exposure: Add the this compound working solution, control iron solution, and no-iron control to their respective wells.
-
Incubation: Incubate the cells for a desired period (e.g., 1 to 24 hours) at 37°C.[1]
-
Washing: After incubation, remove the iron-containing medium and wash the cell monolayers three times with an ice-cold wash buffer to remove any loosely bound surface iron.[1]
-
Cell Lysis: Add cell lysis buffer to each well and incubate according to the manufacturer's protocol to lyse the cells and release intracellular components, including ferritin.
-
Protein Quantification: Determine the total protein concentration in a small aliquot of each cell lysate using a standard protein assay. This is crucial for normalizing the ferritin levels.[1]
-
Ferritin ELISA: Perform the ferritin ELISA on the remaining cell lysates according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the ferritin concentration (ng/mL) from the ELISA standard curve. Normalize the ferritin concentration to the total protein concentration of the corresponding sample (ng ferritin/mg total protein). Compare the normalized ferritin levels in cells treated with this compound to the no-iron control and the positive control.[1]
Direct Quantification of Cellular Iron
For a more direct measure of iron uptake, cellular iron content can be determined using atomic absorption spectrometry.
Materials:
-
Differentiated Caco-2 cell monolayers
-
Nitric acid (for cell digestion)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrothermal Atomic Absorption Spectrometry (ET-AAS)[12][13]
Protocol:
-
Cell Harvest: Following the iron uptake and washing steps (as in the ferritin assay), detach the cells from the culture surface.
-
Cell Digestion: Digest the cell pellets with concentrated nitric acid to release the iron.
-
Quantification: Analyze the iron content in the digested samples using ICP-MS or ET-AAS.[12][13]
-
Data Analysis: The results will provide a direct measurement of the amount of iron taken up by the cells.
Visualizations
Caption: Workflow for assessing this compound bioavailability in Caco-2 cells.
Caption: Simplified pathway of non-heme iron uptake and transport in Caco-2 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drin… [ouci.dntb.gov.ua]
- 6. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 11. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Iron in Caco-2 cells by ET-AAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Availability and toxicity of Fe(II) and Fe(III) in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Stability of Ferrous Pyrophosphate in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous pyrophosphate (Fe₄(P₂O₇)₃) is a water-insoluble iron source increasingly used for the fortification of foods due to its minimal impact on sensory properties such as taste and color.[1][2] Unlike soluble iron salts, it does not readily catalyze lipid oxidation, which helps in maintaining the shelf-life and flavor profile of fortified products.[3] However, the stability of this compound within a food matrix is not absolute and can be influenced by various factors including pH, temperature, water activity, and interactions with other food components.[2][4]
The chemical stability of this compound is intrinsically linked to its bioavailability. Degradation of the pyrophosphate moiety can lead to the release of ferric ions (Fe³⁺), which may then interact with food components, potentially causing undesirable sensory changes or forming complexes that inhibit iron absorption.[4] Therefore, a robust assessment of its stability is crucial for ensuring the efficacy and consumer acceptability of iron-fortified food products.
These application notes provide detailed protocols for assessing the chemical, physical, and sensory stability of this compound in various food matrices.
Factors Influencing this compound Stability
The stability of this compound in a food matrix is a complex interplay of several factors. Understanding these factors is key to designing stable fortified food products.[4][5]
-
pH: this compound is most stable in a pH range of 4-6. In highly acidic environments (pH < 4), such as fruit juices, it can undergo acid-catalyzed hydrolysis, leading to the release of iron ions.[4][5] In neutral to mildly alkaline conditions (pH 6-8), its stability is generally good.[4]
-
Temperature: While stable at typical pasteurization temperatures (60-80°C), this compound can undergo gradual decomposition at temperatures above 100°C, which may be encountered during processes like baking or frying.[2][4]
-
Water Activity (a_w): In foods with high water activity, such as sauces or fresh noodles, the excess water can promote the hydrolysis of this compound. Conversely, it exhibits high stability in low-water-activity foods like powders and biscuits.[2]
-
Interacting Food Components:
-
Ascorbic Acid (Vitamin C): Can reduce the ferric iron (Fe³⁺) in this compound to the more soluble ferrous form (Fe²⁺), which may affect both stability and bioavailability.[6][7]
-
Phytic Acid: Found in cereals and legumes, phytic acid can chelate iron, potentially affecting its stability and reducing bioavailability.
-
Proteins and Dietary Fibers: These components can form complexes with or encapsulate the this compound particles, influencing their release and interaction with other food components.
-
Antioxidants: The use of antioxidants in food formulations can help protect this compound from oxidative degradation.[8]
-
Caption: Factors influencing the stability of this compound.
Data Presentation: Stability Overview
The following table summarizes the stability of this compound under various conditions. Precise quantitative data on degradation kinetics is sparse in the literature; therefore, this table provides a qualitative to semi-quantitative overview based on available information.
| Parameter | Condition | Food Matrix Example | Effect on Stability | Observed Outcome | Citations |
| pH | < 4.0 | Fruit Juice, Acidic Beverages | Decreased | Gradual release of iron ions, potential for color changes. | [2][4] |
| 4.0 - 6.0 | Dairy Products, Breads | High Stability | Minimal degradation, compound remains intact. | [5] | |
| > 8.0 | Alkaline Foods | Variable | Potential formation of ferric hydroxide. | ||
| Temperature | 60 - 80°C | Pasteurized Milk | Good Stability | Chemical structure largely retained. | [2][4] |
| > 100°C | Baked Goods, Fried Products | Decreased | Gradual decomposition, altered crystalline structure. | [2][4] | |
| Water Activity | High (>0.85) | Sauces, Fresh Noodles | Decreased | Promotes hydrolysis to ferric hydroxide. | [2] |
| Low (<0.60) | Milk Powder, Cereal Flours | High Stability | Hydrolysis and other degradation reactions are inhibited. | [2] | |
| Food Component | Ascorbic Acid | Fortified Infant Cereal | Interaction | Reduction of Fe³⁺ to Fe²⁺, can increase iron solubility. | [6][7] |
| Phytic Acid | Whole Wheat Cereal | Interaction | Chelation of iron, may reduce bioavailability. |
Experimental Protocols
The following protocols detail the methodologies for assessing the stability of this compound in food matrices.
Caption: Experimental workflow for stability assessment.
Protocol for Accelerated Stability Testing
This protocol is designed to simulate the long-term storage of a fortified food product in a shorter timeframe.
4.1.1 Materials and Equipment
-
Environmental chamber capable of controlling temperature and relative humidity (RH)
-
Hermetically sealed, food-grade packaging for the samples
-
Food product fortified with a known concentration of this compound
4.1.2 Procedure
-
Prepare multiple identical samples of the fortified food product.
-
Package each sample in the selected airtight packaging to prevent moisture loss or gain.
-
Designate a set of samples as the baseline (T=0) and analyze them immediately according to the protocols in sections 4.2, 4.3, and 4.4.
-
Place the remaining samples in an environmental chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH .
-
Establish a sampling plan. For a 6-month accelerated study (simulating a longer shelf life), typical time points are T=0, 1, 2, 3, and 6 months.
-
At each time point, remove a set of samples from the chamber and allow them to equilibrate to room temperature before analysis.
-
Perform the chemical, sensory, and physical analyses as described below.
Protocol for Chemical Stability: Pyrophosphate Quantification by Ion Chromatography (IC)
This method directly measures the concentration of the pyrophosphate anion, providing a direct assessment of the stability of the this compound compound. A decrease in pyrophosphate concentration over time indicates degradation.
4.2.1 Materials and Equipment
-
Ion Chromatograph (IC) with a suppressed conductivity detector
-
Anion-exchange column (e.g., Dionex IonPac™ AS11) and guard column[9]
-
Automated eluent generator or manually prepared potassium hydroxide (KOH) eluent[9][10]
-
0.45 µm syringe filters
-
Deionized water
-
Trichloroacetic acid (TCA) or Sodium Hydroxide (NaOH) for extraction[3][4]
-
Sodium pyrophosphate standard
4.2.2 Sample Preparation and Extraction
-
Homogenize the food sample.
-
Weigh a representative portion (e.g., 5-10 g) of the homogenized sample into a centrifuge tube.
-
Add an extraction solution. For many food products, a dilute TCA solution can be effective for precipitating proteins while solubilizing phosphates.[3] Alternatively, a dilute NaOH solution can be used for extraction from seafood.[4] A simple deionized water extraction may also be sufficient for some matrices.[9]
-
Vortex or sonicate the mixture for a set period (e.g., 30 minutes) to ensure thorough extraction.[9]
-
Centrifuge the mixture to pellet solid food components.
-
Filter the supernatant through a 0.45 µm syringe filter into an IC vial.
4.2.3 Chromatographic Analysis
-
Prepare a calibration curve using the sodium pyrophosphate standard.
-
Set up the IC system with a gradient elution program. A typical program might involve a KOH gradient from 20 mM to 80 mM.[9]
-
Inject the filtered sample extract into the IC system.
-
Identify and quantify the pyrophosphate peak based on the retention time and calibration curve.
-
Calculate the concentration of pyrophosphate in the original food sample (mg/kg). Stability is determined by comparing the pyrophosphate concentration at each time point to the T=0 baseline.
Protocol for Sensory Evaluation
Sensory analysis is critical to determine if the degradation of this compound leads to perceptible changes in the food product.
4.3.1 Materials and Equipment
-
Trained or consumer sensory panel (minimum of 20-30 panelists)
-
Sensory evaluation software or ballots
-
Controlled environment for sensory testing (individual booths, controlled lighting and temperature)
-
Fortified food samples from the stability study and a control (unfortified) sample
4.3.2 Procedure: Hedonic Testing
-
Present panelists with coded samples from each time point of the stability study, along with a control.
-
Ask panelists to rate the samples on a 9-point hedonic scale for attributes such as:
-
Overall Liking
-
Liking of Appearance
-
Liking of Aroma
-
Liking of Flavor/Taste (specifically noting any metallic or off-flavors)
-
Liking of Texture
-
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in acceptability between the T=0 sample and samples from later time points.
4.3.3 Procedure: Triangle Test
-
To determine if a perceptible difference exists between the stored sample and the fresh (T=0) sample.
-
Present panelists with three coded samples: two are identical (e.g., T=0) and one is different (e.g., T=6 months).
-
Ask panelists to identify the "odd" or "different" sample.
-
Analyze the results using statistical tables for triangle tests to determine if a significant difference can be detected.
Protocol for Total Iron Analysis
This protocol determines the total iron content in the food product to ensure it remains consistent throughout the shelf life, confirming that iron has not been lost, for example, through precipitation and adhesion to packaging.
4.4.1 Materials and Equipment
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Muffle furnace
-
Concentrated nitric acid (HNO₃) and hydrochloric acid (HCl)
-
Iron standard for calibration
4.4.2 Procedure: Dry Ashing
-
Accurately weigh a small amount (e.g., 1-2 g) of the homogenized food sample into a porcelain crucible.
-
Carefully char the sample on a hot plate in a fume hood until smoking ceases.
-
Transfer the crucible to a muffle furnace and ash at a controlled temperature (e.g., 550°C) until a white or gray ash is obtained.
-
Allow the crucible to cool completely.
-
Dissolve the ash in a known volume of dilute acid (e.g., 5 mL of 6M HCl), gently heating if necessary.
-
Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.
-
Analyze the solution for total iron content using AAS or ICP-MS against a calibration curve prepared from the iron standard.
-
Calculate the total iron concentration in the original food sample (mg/kg).
References
- 1. azom.com [azom.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruipugroup.com [ruipugroup.com]
- 6. [PDF] Iron status and food matrix strongly affect the relative bioavailability of ferric pyrophosphate in humans | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Extracting iron from breakfast cereal | Class experiment | RSC Education [edu.rsc.org]
- 9. Simultaneous determination of several forms of phosphate in food by ion exchange chromatography [vjfc.nifc.gov.vn]
- 10. Analysis of condensed phosphates in food products by ion chromatography with an on-line hydroxide eluent generator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferrous Pyrophosphate in Animal Nutrition Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferrous pyrophosphate (FePP) in animal nutrition research. This compound is an iron source increasingly utilized in animal feed and supplements due to its favorable characteristics, including good bioavailability and reduced gastrointestinal side effects compared to traditional iron sources like ferrous sulfate.[1] This document outlines its application in treating iron deficiency anemia, its effects on gut health, and compares its efficacy with other iron compounds. Detailed experimental protocols are provided to guide researchers in their study design.
Application Notes
Treatment of Iron Deficiency Anemia in Piglets
Iron deficiency anemia (IDA) is a significant concern in neonatal piglets, which are born with limited iron reserves and face rapid growth demands.[2][3] this compound, particularly in its micronized and encapsulated forms, has emerged as an effective oral supplement to prevent and treat IDA in piglets.
Sucrosomial® ferric pyrophosphate, an encapsulated form, has been shown to be as effective as traditional intramuscular iron dextran injections in rescuing suckling piglets from IDA.[4] Studies have demonstrated that oral supplementation with specific forms of this compound can maintain physiological levels of red blood cell indices and plasma iron parameters.[4][5] Notably, some studies suggest that this compound supplementation may result in lower oxidative stress compared to iron dextran, as indicated by lower plasma levels of oxidative stress biomarkers.[4]
Bioavailability and Efficacy Compared to Other Iron Sources
The bioavailability of this compound is a key area of research, with studies often comparing it to the standard, ferrous sulfate. The particle size of this compound significantly influences its bioavailability; reducing the particle size to the nanometer level can increase its relative bioavailability to a level comparable to or even exceeding that of ferrous sulfate.[6][7][8]
Encapsulation is another strategy employed to enhance the stability and delivery of this compound.[6][9] While some encapsulation methods can improve handling and reduce interactions with other feed components, the choice of encapsulating material and the process are critical, as some may inadvertently reduce bioavailability.[6][7][8] Micronized dispersible ferric pyrophosphate (MDFP) has demonstrated high hemoglobin regeneration efficiency and a sustained release of iron.[10]
Effects on Gut Health and Microbiota
The form of iron supplemented in animal diets can influence the composition and health of the gut microbiota. Research in rat models suggests that encapsulated ferric pyrophosphate may have beneficial effects on intestinal inflammation and gut flora in cases of iron deficiency anemia.[11][12] Oral iron supplementation can alter the gut microbial landscape, with studies in piglets showing changes in the abundance of bacterial phyla like Proteobacteria and Firmicutes.[13][14] High dietary iron levels have been shown to reverse gut microbiota imbalances induced by high-fat diets in chickens.[15] The choice of iron source can, therefore, be a critical factor in maintaining gut homeostasis.
Quantitative Data Summary
Table 1: Comparison of Relative Bioavailability (RBV) of Different this compound Forms Compared to Ferrous Sulfate (FeSO₄)
| Animal Model | This compound Form | Mean Particle Size (µm) | Encapsulation | Relative Bioavailability (RBV) vs. FeSO₄ (%) | Reference |
| Rats | Regular FePP | ~21 | None | 59 | [7][8] |
| Rats | Micronized FePP | ~2.5 | None | 69 | [7][8] |
| Rats | Micronized FePP | ~2.5 | Hydrogenated Palm Oil | 43 | [7][8] |
| Rats | Micronized FePP with emulsifiers | ~0.5 | Emulsifiers | 95 | [6][7][8] |
| Piglets | Micronized Dispersible FePP (MDFP) | Not specified | Not specified | Equally bioavailable as FeSO₄ | [5] |
Table 2: Effect of Different Iron Sources on Hematological Parameters in Anemic Piglets
| Iron Source | Daily Dosage | Hemoglobin (g/dL) | Hematocrit (%) | Plasma Iron (µg/dL) | Plasma Ferritin (ng/mL) | Reference |
| Sucrosomial® Ferric Pyrophosphate (Oral) | 6 mg Fe | Maintained physiological values | Maintained physiological values | Maintained physiological values | Not specified | [4] |
| Iron Dextran (Intramuscular) | 100 mg Fe/kg b.w. | Maintained physiological values | Maintained physiological values | Maintained physiological values | Not specified | [4] |
| Ferrous Sulfate Heptahydrate (in feed) | 120 mg Fe/kg | Recovered from anemia | Recovered from anemia | Recovered from anemia | Higher than Electrolytic Iron | [5] |
| Micronized Dispersible Ferric Pyrophosphate (in feed) | 120 mg Fe/kg | Recovered from anemia | Recovered from anemia | Recovered from anemia | Higher than Electrolytic Iron | [5] |
| Electrolytic Iron (in feed) | 120 mg Fe/kg | Recovered from anemia | Recovered from anemia | Recovered from anemia | Lower than other sources | [5] |
Experimental Protocols
Protocol 1: Hemoglobin Repletion Bioassay for Determining Iron Bioavailability in Rats
This protocol is based on the hemoglobin repletion method, a standard procedure for assessing the bioavailability of iron sources.
1. Animal Model and Acclimatization:
- Use weanling male Sprague-Dawley rats.
- House rats individually in stainless steel cages.
- Provide a standard chow diet and deionized water ad libitum for a 3-day acclimatization period.
2. Depletion Phase (Induction of Anemia):
- Feed all rats an iron-deficient basal diet (containing <10 mg Fe/kg) for 7-10 days to induce iron deficiency anemia.
- Monitor hemoglobin levels until they drop to a target range (e.g., 4-6 g/dL).
3. Repletion Phase:
- Divide the anemic rats into experimental groups (n=10-12 per group).
- Control Group: Continue feeding the iron-deficient basal diet.
- Reference Group: Feed the basal diet supplemented with a standard iron source (e.g., ferrous sulfate) at graded levels (e.g., 5, 10, 20 mg Fe/kg diet).
- Test Groups: Feed the basal diet supplemented with the test this compound compounds at the same graded iron levels as the reference group.
- The repletion period typically lasts for 14 days.
4. Sample Collection and Analysis:
- Collect blood samples via tail vein at the end of the depletion and repletion phases.
- Measure hemoglobin concentration using a cyanmethemoglobin method.
- At the end of the study, euthanize the rats and collect liver and spleen for iron content analysis using atomic absorption spectrophotometry.
5. Data Analysis:
- Calculate hemoglobin repletion efficiency (HRE) using the formula: HRE (%) = (Final Hb Fe - Initial Hb Fe) / Total Fe intake * 100.
- Determine the relative bioavailability (RBV) using the slope-ratio assay, where the slope of the hemoglobin response to the test iron source is compared to the slope of the response to the reference iron source (ferrous sulfate).
acclimatization [label="Acclimatization\n(3 days)"];
depletion [label="Iron Depletion Phase\n(7-10 days, Iron-deficient diet)"];
anemia_check [label="Anemia Confirmation\n(Hb levels 4-6 g/dL)"];
grouping [label="Group Allocation\n(Control, Reference, Test)"];
repletion [label="Repletion Phase\n(14 days, Supplemented diets)"];
sampling [label="Blood & Tissue Sampling"];
analysis [label="Hemoglobin & Tissue Iron Analysis"];
data_analysis [label="RBV Calculation\n(Slope-ratio assay)"];
acclimatization -> depletion;
depletion -> anemia_check;
anemia_check -> grouping;
grouping -> repletion;
repletion -> sampling;
sampling -> analysis;
analysis -> data_analysis;
}
Caption: Workflow for Hemoglobin Repletion Bioassay.
Protocol 2: Evaluating the Efficacy of this compound in Anemic Piglets
This protocol outlines a study to compare the effectiveness of oral this compound with injectable iron dextran in preventing anemia in suckling piglets.
1. Animals and Housing:
- Use newborn piglets from multiple litters.
- Ensure piglets have adequate colostrum intake.
- House sows and their litters in standard farrowing crates.
2. Experimental Design and Treatment Groups:
- Randomly allocate piglets within each litter to different treatment groups (n=10-15 piglets per group).
- Negative Control Group: No iron supplementation.
- Positive Control (Iron Dextran) Group: Administer a single intramuscular injection of iron dextran (e.g., 200 mg Fe/piglet) at day 3 of age.
- Test (this compound) Group: Administer an oral dose of this compound (e.g., encapsulated or sucrosomial form) daily or at specified intervals from day 3 to weaning.
3. Diet and Management:
- Piglets will suckle from the sow.
- Provide creep feed (without iron fortification for the negative control group) from day 10.
- Ensure ad libitum access to water.
4. Sample Collection and Measurements:
- Record body weight at birth, at intervals during the study, and at weaning.
- Collect blood samples from the anterior vena cava at specified time points (e.g., day 3, 14, and at weaning).
- Analyze blood for:
- Complete Blood Count (CBC): Hemoglobin, hematocrit, red blood cell count.
- Iron Status Parameters: Plasma iron, total iron-binding capacity (TIBC), and ferritin.
5. Statistical Analysis:
- Analyze data using appropriate statistical methods (e.g., ANOVA, repeated measures analysis) to compare the effects of different treatments on growth performance and hematological parameters.
birth [label="Newborn Piglets"];
grouping [label="Random Allocation to Groups\n(Control, Iron Dextran, FePP)"];
treatment [label="Treatment Administration\n(Day 3 onwards)"];
monitoring [label="Monitoring & Data Collection\n(Body weight, Blood samples)"];
weaning [label="End of Study at Weaning"];
analysis [label="Hematological & Growth Analysis"];
conclusion [label="Efficacy Comparison"];
birth -> grouping;
grouping -> treatment;
treatment -> monitoring;
monitoring -> weaning;
weaning -> analysis;
analysis -> conclusion;
}
Caption: Experimental Workflow for Piglet Anemia Study.
Signaling Pathways and Logical Relationships
The absorption and metabolism of iron are tightly regulated processes. The following diagram illustrates a simplified pathway of iron absorption in the intestine, which is relevant to understanding the action of different iron supplements.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. swinehealth.ceva.com [swinehealth.ceva.com]
- 4. researchgate.net [researchgate.net]
- 5. Iron bioavailability of four iron sources used to fortify infant cereals, using anemic weaning pigs as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Particle size reduction and encapsulation affect the bioavailability of ferric pyrophosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Particle size reduction and encapsulation affect the bioavailability of ferric pyrophosphate in rats [aris.supsi.ch]
- 9. researchgate.net [researchgate.net]
- 10. Iron absorption and bioavailability in rats of micronized dispersible ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Role of iron in host-microbiota interaction and its effects on intestinal mucosal growth and immune plasticity in a piglet model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Gut Microbiota Compositions along the Intestinal Tract in CD163/pAPN Double Knockout Piglets and Their Potential Roles in Iron Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the solubility of ferrous pyrophosphate in neutral pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of ferrous pyrophosphate (Fe₂P₂O₇) at neutral pH.
A Note on Ferrous vs. Ferric Pyrophosphate
It is important to distinguish between ferrous (Fe²⁺) pyrophosphate and ferric (Fe³⁺) pyrophosphate. Much of the available literature focuses on the ferric form due to its use in food fortification. While both have low solubility at neutral pH, this compound is inherently more soluble than its ferric counterpart. However, ferrous iron is susceptible to oxidation to ferric iron in the presence of oxygen, especially at neutral pH, which then leads to the precipitation of the less soluble ferric pyrophosphate or ferric hydroxide. The strategies outlined here are aimed at maintaining iron in its soluble, ferrous state.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my neutral pH buffer?
This compound has very low intrinsic solubility in aqueous solutions at neutral pH (6.0-8.0). Furthermore, the ferrous (Fe²⁺) ion is readily oxidized to the ferric (Fe³⁺) state in the presence of dissolved oxygen at this pH range. Ferric pyrophosphate and ferric hydroxide are significantly less soluble than this compound, leading to precipitation.
Q2: What is the primary challenge when working with this compound at neutral pH?
The primary challenge is preventing the oxidation of Fe²⁺ to Fe³⁺. The rate of this oxidation reaction increases with higher pH and oxygen concentration. Once oxidized, the iron will precipitate, reducing the effective concentration in your solution and leading to inconsistent experimental results.
Q3: How do chelating agents improve the solubility of this compound?
Chelating agents are molecules that bind to the ferrous iron ion, forming a stable, soluble complex. This complex formation achieves two critical goals:
-
It physically sequesters the ferrous ion, preventing it from forming an insoluble pyrophosphate lattice.
-
It can protect the ferrous ion from oxidation to the less soluble ferric state, thus maintaining its solubility over time.
Q4: Which chelating agents are most effective?
Common and effective chelating agents include citric acid (or its salt, sodium citrate) and ethylenediaminetetraacetic acid (EDTA). An excess of pyrophosphate ions (e.g., from sodium pyrophosphate) can also form soluble complexes with iron, increasing its overall solubility in the pH range of 5-8.5.[1][2]
Q5: Can pH adjustment alone solve the solubility issue?
While this compound is more soluble in acidic conditions (pH < 3), adjusting a neutral experimental system to such a low pH is often not feasible as it would alter the experimental conditions. At neutral pH, pH control is critical for stability, but it will not significantly increase solubility without the use of other agents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate white/pale green precipitate upon addition to buffer. | 1. Low Intrinsic Solubility: The concentration of this compound exceeds its solubility limit in your neutral buffer. 2. Localized High Concentration: Adding the powder directly to the final buffer volume can cause immediate precipitation. | 1. Use a Chelating Agent: Do not add the powder directly to your final buffer. Prepare a concentrated, chelated stock solution first (see Protocol 1). 2. Prepare Stock Solution: Dissolve the this compound in a chelant-containing solution before adding it to your final medium. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | 1. Oxidation: Ferrous (Fe²⁺) ions are oxidizing to ferric (Fe³⁺) ions, which are less soluble and are precipitating. 2. Incomplete Chelation: The molar ratio of the chelating agent to iron is insufficient to maintain stability. | 1. Work in an Anoxic Environment: If possible, prepare solutions using deoxygenated water and under an inert gas (e.g., nitrogen or argon) to minimize oxidation. 2. Increase Chelator Concentration: Ensure a sufficient molar excess of the chelating agent. A 1:1 molar ratio of EDTA:Fe is a good starting point. For citrate, a 1:1 ratio with iron is also effective.[1] 3. Add an Antioxidant: Consider adding a mild reducing agent like ascorbic acid to the formulation to help maintain iron in the ferrous state.[3] |
| Inconsistent results in cell-based assays or other experiments. | 1. Variable Iron Concentration: Ongoing precipitation or oxidation is changing the concentration of soluble iron available to the cells. 2. Poor Bioavailability: Even if suspended, the iron is not in a soluble form that can be utilized. | 1. Prepare Fresh Solutions: Prepare the final working solution fresh before each experiment from a stable, chelated stock. 2. Filter Sterilize: Use a 0.22 µm filter to remove any undissolved particles or precipitates before use, ensuring a homogenous solution. 3. Confirm Soluble Iron Concentration: If possible, analytically measure the soluble iron concentration in your final medium to confirm it matches the expected value. |
Data Presentation
Table 1: Effect of Chelating Agents on Iron Pyrophosphate Solubility
(Note: Most quantitative data is derived from studies on ferric pyrophosphate but provides a strong indication of effective strategies for this compound.)
| Chelating Agent | Effective Molar Ratio (Chelator:Fe) | pH Range for Enhanced Solubility | Expected Outcome | Reference |
| Citric Acid / Sodium Citrate | ~1:1 | Slightly acidic to neutral | Forms a soluble ferrous/ferric pyrophosphate citrate complex. | [1] |
| EDTA | 1:1 | 4.0 - 6.3 (for Ferric EDTA) | Forms a highly stable and soluble iron-EDTA complex, protecting against precipitation. | [1] |
| Sodium Pyrophosphate | >1:1 | 5.0 - 8.5 | An excess of pyrophosphate ions forms soluble Fe(III)-pyrophosphate complexes, increasing soluble iron 8-10 fold. | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of a 100x Chelated this compound Stock Solution with Citrate
This protocol details the preparation of a concentrated stock solution that can be diluted into neutral culture media or buffers, minimizing the risk of precipitation.
Materials:
-
This compound (Fe₂P₂O₇)
-
Citric Acid (or Sodium Citrate)
-
High-purity, deoxygenated water (prepared by boiling and cooling under nitrogen or argon)
-
Sodium Hydroxide (NaOH) solution (1 M) for pH adjustment
-
Sterile 0.22 µm filter
Procedure:
-
Determine Molar Ratios: Calculate the required mass of this compound and citric acid to achieve a final molar ratio of approximately 1:1 (Fe²⁺:Citrate).
-
Dissolve Chelator: In a sterile beaker, dissolve the citric acid in approximately 80% of the final desired volume of deoxygenated water. Stir until fully dissolved.
-
Add this compound: Slowly add the this compound powder to the citrate solution while stirring continuously. A slurry may form initially.
-
Aid Dissolution: Gently warm the solution to 40-50°C while stirring. Avoid boiling, as this can accelerate oxidation. The solution should become clear.
-
Cool and Adjust pH: Allow the solution to cool to room temperature. Adjust the pH to the desired level (e.g., 6.0-7.0) using the NaOH solution.
-
Final Volume: Bring the solution to the final volume with deoxygenated water.
-
Sterilization and Storage: Filter-sterilize the stock solution through a 0.22 µm filter into a sterile, airtight container. Store protected from light at 4°C. For maximum stability, flush the headspace of the container with an inert gas.
Visualizations
Logical Relationships in this compound Solubility
Caption: Factors influencing this compound solubility at neutral pH.
Experimental Workflow for Solubilization
Caption: Workflow for preparing a stable this compound solution.
Chelation Mechanism
Caption: How chelation prevents precipitation of this compound.
References
preventing oxidation of ferrous pyrophosphate during storage
Technical Support Center: Ferrous Pyrophosphate
This center provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of this compound during storage and use.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Powder Discoloration (Yellowish/Brown Hue) | Oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺) Iron. | 1. Verify Storage Conditions: Ensure the product is stored in a cool, dry place, away from light. Ideal conditions are 15-25°C and relative humidity between 40-60%.[1] 2. Check Packaging Integrity: Confirm that the container is tightly sealed and opaque or light-resistant.[2] For highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon). 3. Perform Quantification: Use the 1,10-Phenanthroline method (see Experimental Protocols) to determine the ratio of ferrous to ferric iron. |
| Caking or Clumping of Powder | Exposure to Excess Moisture/High Humidity. | 1. Improve Storage Environment: Relocate the product to an area with controlled, low humidity.[2][3] 2. Use Desiccants: Place desiccants inside the secondary storage container to absorb excess moisture.[1] 3. Test Solubility: Check if the caking has affected the material's solubility as this may impact experimental outcomes. |
| Inconsistent Assay Results / Poor Bioavailability | Degradation of this compound due to improper storage or handling. This can be caused by high temperatures, humidity, or exposure to oxidizing agents.[4][5] | 1. Review Storage History: Trace the storage conditions throughout the product's lifecycle. 2. Conduct Accelerated Stability Test: Perform an accelerated stability study (see Experimental Protocols) to predict long-term stability and identify problematic conditions. 3. Source Fresh Material: If degradation is confirmed, it is best to use a fresh, uncompromised lot of the compound for future experiments.[2] |
| Reduced Efficacy in Cell Culture or In Vivo Models | Conversion of bioavailable Ferrous (Fe²⁺) iron to the less soluble Ferric (Fe³⁺) form. | 1. Incorporate Antioxidants: For solution-based applications, consider the addition of antioxidants like ascorbic acid (Vitamin C) to protect against oxidation.[6] 2. Control pH: Maintain the pH of solutions within a stable range, generally between 4 and 6, as extreme pH values can affect stability.[4][6] 3. Prepare Fresh Solutions: Always prepare solutions containing this compound immediately before use to minimize oxidation in aqueous environments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The primary factors are exposure to oxygen (air), moisture (humidity), elevated temperatures, and light.[2][5][7] High humidity can lead to clumping and degradation, while high temperatures can accelerate chemical reactions, including oxidation.[3][5] Prolonged exposure to strong light, particularly UV radiation, can also trigger photochemical reactions.[8]
Q2: What are the ideal storage conditions for long-term stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. Specific recommended conditions are:
-
Temperature: 15°C to 25°C (59°F to 77°F).[1]
-
Relative Humidity (RH): 40% to 60%.[1]
-
Packaging: Tightly sealed, airtight, and opaque or light-resistant containers.[2] Aluminum foil composite bags or glass bottles with good barrier properties are effective options.[1]
Q3: Can I use antioxidants to prevent oxidation in my formulation?
A3: Yes, antioxidants can be effective. Ascorbic acid (Vitamin C) and its stereoisomer, erythorbic acid, are commonly used. They help by reducing any ferric iron (Fe³⁺) that forms back to ferrous iron (Fe²⁺).[6][9] In oil-based formulations, antioxidants like Vitamin E or BHT can prevent lipid oxidation, which in turn protects the this compound.[1]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound is highly pH-dependent. It is generally most stable in a pH range of 4–6.[4][6] In highly acidic conditions (pH < 3), the pyrophosphate can be protonated, leading to the release of ferric ions.[6] In neutral to mildly alkaline conditions (pH 6-8), it remains relatively stable.[4]
Q5: What type of packaging is best for storing this compound?
A5: The best packaging materials are those that provide a strong barrier against moisture, oxygen, and light.[1] Tightly sealed containers made of polyethylene or polypropylene are suitable. For maximum protection, especially for reference standards or sensitive applications, materials like aluminum foil composite bags or amber glass bottles are recommended.[1] Always ensure containers are securely sealed to prevent air and moisture ingress.
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Parameter | Recommended Range | Rationale |
| Temperature | 15°C - 25°C | Avoids acceleration of degradation reactions that occur at higher temperatures.[1][5] |
| Relative Humidity (RH) | 40% - 60% | Prevents moisture absorption, which can lead to caking and chemical degradation.[1] |
Table 2: Influence of Additives on Iron Absorption & Stability (Illustrative Data)
| Additive | Molar Ratio (Additive:Iron) | Effect on Iron Absorption | Reference |
| Ascorbic Acid | 4:1 | Increased absorption 2.6-fold from ferric pyrophosphate. | [10] |
| Citric Acid | Varies | Can form stable chelates with iron ions, improving stability.[1] | [1] |
| EDTA | Varies | Forms highly stable complexes, promoting dissolution.[6] | [6] |
Experimental Protocols
Protocol 1: Quantification of Ferrous (Fe²⁺) and Ferric (Fe³⁺) Iron
This protocol is based on the colorimetric 1,10-phenanthroline method, which selectively forms a colored complex with ferrous iron.
Objective: To determine the concentration of Fe²⁺ and total iron, allowing for the calculation of Fe³⁺ by difference.
Materials:
-
This compound sample
-
Hydroxylamine hydrochloride solution (10% w/v in water)
-
1,10-Phenanthroline solution (0.1% w/v in 50% ethanol)
-
Sodium acetate buffer (pH 4.5)
-
Hydrochloric acid (HCl), 0.28 M
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
Part A: Measurement of Ferrous Iron (Fe²⁺)
-
Accurately weigh and dissolve a known amount of the this compound sample in a specific volume of deionized water. Gentle heating may be required for some forms.
-
Pipette an aliquot of the sample solution into a volumetric flask.
-
Add 1,10-phenanthroline solution and sodium acetate buffer.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 20 minutes for full color development.
-
Measure the absorbance at 510 nm using a UV-Vis spectrophotometer.
-
Determine the Fe²⁺ concentration using a pre-established calibration curve made with a certified ferrous iron standard.
Part B: Measurement of Total Iron (Fe²⁺ + Fe³⁺)
-
Pipette an aliquot of the sample solution into a separate volumetric flask.
-
Add hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺. Allow 30 minutes for the reaction to complete.
-
Add 1,10-phenanthroline solution and sodium acetate buffer.
-
Dilute to the mark with deionized water and mix.
-
Allow 20 minutes for color development.
-
Measure the absorbance at 510 nm.
-
Determine the total iron concentration from the calibration curve.
Calculation of Ferric Iron (Fe³⁺):
-
Fe³⁺ Concentration = Total Iron Concentration - Fe²⁺ Concentration
Protocol 2: Accelerated Stability Testing
This protocol subjects the sample to elevated stress conditions to predict its long-term stability.[11]
Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.
Materials:
-
This compound sample in its intended packaging.
-
Stability chambers capable of maintaining constant temperature and relative humidity (e.g., 40°C / 75% RH).
-
Analytical equipment for quantifying ferrous/ferric iron (as per Protocol 1).
Procedure:
-
Prepare multiple, identically packaged samples of this compound.
-
Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C and 75% RH). A control set of samples should be stored under recommended long-term conditions (e.g., 25°C / 60% RH).
-
Pull samples from the chamber at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, perform the following analyses on the pulled samples:
-
Visual Inspection: Note any changes in color, caking, or appearance.
-
Iron Quantification: Use Protocol 1 to determine the percentage of Fe²⁺ and Fe³⁺.
-
-
Plot the percentage of Fe²⁺ remaining versus time for the accelerated condition.
-
Use the data to model the degradation rate and predict the shelf life under normal storage conditions. This often involves applying the Arrhenius equation, which relates the rate of chemical reactions to temperature.[11]
Visualizations
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. Storage & Handling - Ferricpyrophosphate [ferricpyrophosphate.co.in]
- 4. ruipugroup.com [ruipugroup.com]
- 5. ruipugroup.com [ruipugroup.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. ruipugroup.com [ruipugroup.com]
- 9. Antioxidants Mediate Both Iron Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
troubleshooting low yield in ferrous pyrophosphate synthesis
Technical Support Center: Ferrous Pyrophosphate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the synthesis of this compound (Fe₂P₂O₇).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in this compound synthesis?
The most frequent causes of low yield are the oxidation of the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and improper pH control. Ferrous iron is highly susceptible to oxidation in the presence of air, which leads to the formation of ferric pyrophosphate or ferric hydroxide, reducing the yield of the desired this compound. Additionally, if the pH is not in the optimal range, either the precipitation will be incomplete or undesirable side products like ferrous hydroxide will form.
Q2: My final product has a yellowish or reddish-brown tint instead of being white or off-white. What is the cause?
This discoloration is a clear indicator of oxidation.[1] The white or pale green color of ferrous compounds will turn yellow or brown upon oxidation to ferric (Fe³⁺) species. To prevent this, it is critical to use deoxygenated solvents, work under an inert atmosphere (e.g., nitrogen or argon), and consider drying the final product under a vacuum.[1]
Q3: How does the reaction temperature impact the product yield?
Temperature influences the reaction rate and the stability of the reactants. While moderate heating (e.g., 50-70°C) can accelerate the reaction and improve precipitate formation, excessively high temperatures (e.g., >80°C) can cause the thermal decomposition of pyrophosphate into orthophosphate.[1] This leads to the formation of ferrous phosphate as a byproduct, thereby reducing the yield of this compound.
Q4: What is the significance of the reactant molar ratio?
The stoichiometric molar ratio for the formation of this compound (Fe₂P₂O₇) from a ferrous salt (like FeSO₄) and sodium pyrophosphate (Na₄P₂O₇) is 2 moles of Fe²⁺ to 1 mole of P₂O₇⁴⁻. In practice, using a slight excess of the ferrous salt can help ensure the complete reaction of the more expensive pyrophosphate.[1] However, a large excess can lead to purification challenges.
Q5: Why is my product yield low even after filtration and drying?
Significant product loss can occur during the isolation steps. This compound precipitate can be very fine, potentially passing through filter paper with a large pore size. Incomplete precipitation due to non-optimal pH or temperature can also result in dissolved product being lost in the filtrate. Furthermore, overly aggressive washing can dissolve some of the product, while insufficient washing will leave soluble impurities, artificially inflating the initial yield but resulting in a purer, lower-yield product after thorough drying.
Troubleshooting Guide for Low Yield
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Issue: Very little or no precipitate is forming in the reaction vessel.
-
Possible Cause 1: Incorrect pH.
-
Explanation: The solubility of this compound is highly dependent on pH. If the pH is too acidic, the precipitate may not form completely, remaining dissolved in the solution.[2]
-
Recommended Solution: Carefully monitor and adjust the pH of the reaction mixture. The optimal pH range for the precipitation of iron pyrophosphates is generally between 2.0 and 4.5.[1][2] Use a calibrated pH meter and slowly add a dilute acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to bring the solution into the target range.
-
-
Possible Cause 2: Low Reactant Concentration.
-
Explanation: If the concentrations of the ferrous salt and pyrophosphate solutions are too low, the solution may not reach the supersaturation point required for precipitation.
-
Recommended Solution: Double-check all calculations for the preparation of your stock solutions. Ensure that the salts are fully dissolved before mixing. Typical concentrations range from 0.1 M to 0.5 M for the iron salt solution.[2]
-
Issue: The final dried product weight is significantly lower than the theoretical yield.
-
Possible Cause 1: Oxidation of Ferrous (Fe²⁺) Ion.
-
Explanation: This is the most critical factor in this compound synthesis. Oxygen from the air or dissolved in the solvents will readily oxidize Fe²⁺ to Fe³⁺. This leads to a mixture of products and reduces the yield of the target compound.
-
Recommended Solutions:
-
Deoxygenate Solvents: Before the experiment, bubble an inert gas like nitrogen or argon through your deionized water for at least 30-60 minutes.
-
Use an Inert Atmosphere: Conduct the reaction and filtration steps under a blanket of nitrogen or argon.
-
Drying: Dry the final product in a vacuum oven at a low to moderate temperature (60-80°C) to prevent oxidation during this final step.[1]
-
-
-
Possible Cause 2: Pyrophosphate Decomposition.
-
Explanation: High reaction temperatures can break down the pyrophosphate (P₂O₇⁴⁻) into orthophosphate (PO₄³⁻). This will react with the ferrous ions to form ferrous phosphate, an impurity that reduces the final yield of this compound.[2]
-
Recommended Solution: Maintain strict control over the reaction temperature, keeping it below 80°C. A range of 50-60°C is often optimal as it promotes a good reaction rate without significant decomposition.[2]
-
-
Possible Cause 3: Inefficient Product Isolation.
-
Explanation: The precipitate particles may be extremely fine, leading to losses during filtration.
-
Recommended Solution: Use a fine-pore filter paper (e.g., Whatman grade 42 or equivalent) or a membrane filter. Alternatively, use centrifugation to pellet the solid, carefully decant the supernatant, and then wash the pellet.
-
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Synthesis. (Adapted from optimal conditions for iron pyrophosphate synthesis)
| Parameter | Recommended Range | Rationale & Key Considerations |
| Molar Ratio (Fe²⁺:P₂O₇⁴⁻) | 2:1 to 2.1:1 | The theoretical ratio is 2:1. A slight excess of Fe²⁺ can drive the reaction to completion.[1] |
| Reaction pH | 2.0 - 4.5 | Prevents the formation of ferrous hydroxide (at higher pH) and ensures complete precipitation (avoids dissolution at lower pH).[1][2] |
| Reaction Temperature | 50 - 70 °C | Optimizes reaction rate while minimizing the risk of pyrophosphate decomposition, which becomes significant above 80°C.[1] |
| Stirring Rate | 200 - 400 rpm | Ensures homogeneous mixing and uniform particle growth, preventing the formation of large, impure agglomerates.[1] |
| Addition Method | Slow, dropwise | Prevents local concentration gradients that can lead to impure precipitates. Adding the iron solution to the pyrophosphate solution is often preferred.[1] |
| Drying Temperature | 60 - 80 °C (under vacuum) | Sufficient to remove water without causing thermal decomposition or oxidation of the final product.[1] |
Experimental Protocols
Protocol: Liquid-Phase Synthesis of this compound
This protocol outlines a standard method using a double decomposition reaction, with critical steps to minimize oxidation and maximize yield.
-
Solvent Preparation: Deoxygenate sufficient deionized water by bubbling with nitrogen (N₂) gas for at least 30 minutes prior to use.
-
Reactant Solution A (Ferrous Salt): Prepare a 0.5 M solution of ferrous sulfate (FeSO₄·7H₂O) using the deoxygenated water. Ensure the salt is fully dissolved.
-
Reactant Solution B (Pyrophosphate): Prepare a 0.25 M solution of sodium pyrophosphate (Na₄P₂O₇) using deoxygenated water. Gentle warming may be required to fully dissolve the salt.
-
Reaction Setup:
-
Transfer the sodium pyrophosphate solution to a reaction vessel equipped with a magnetic stirrer.
-
Begin stirring at approximately 300 rpm.
-
Maintain a continuous, gentle flow of N₂ gas over the surface of the solution to create an inert atmosphere.
-
Gently heat the solution to the target temperature (e.g., 60°C).
-
-
pH Adjustment: Once at temperature, measure the pH of the pyrophosphate solution and slowly add dilute H₂SO₄ to adjust it to the lower end of the optimal range (e.g., pH 2.5-3.0).
-
Precipitation:
-
Using a dropping funnel or syringe pump, add the ferrous sulfate solution dropwise to the stirring pyrophosphate solution over a period of 30-60 minutes.
-
A white or pale green precipitate should form immediately.
-
-
Reaction & Aging: Continue stirring the mixture at the set temperature under the N₂ atmosphere for 1-2 hours after the addition is complete to allow the precipitate to fully form and age.
-
Isolation:
-
Turn off the heat and allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a fine-pore filter paper or by centrifugation. Perform this step quickly to minimize air exposure.
-
-
Washing: Wash the collected precipitate on the filter 2-3 times with small volumes of deoxygenated deionized water to remove soluble byproducts like sodium sulfate. Follow with a final wash with deoxygenated ethanol to aid in drying.
-
Drying: Carefully transfer the washed product to a clean, tared dish and dry in a vacuum oven at 60-80°C until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
controlling particle size in ferrous pyrophosphate precipitation.
Technical Support Center: Ferrous Pyrophosphate Precipitation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for controlling particle size during this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling this compound particle size?
While several factors are interdependent, the reaction pH is a dominant parameter that significantly affects both the purity and particle size of the product.[1][2] An optimal pH range of 2.0-3.5 is recommended to inhibit the hydrolysis of Fe³⁺ ions and ensure the formation of a high-purity precipitate.[3][4]
Q2: How can I achieve a narrow particle size distribution?
Achieving a uniform particle size distribution depends on maintaining homogenous reaction conditions. Key strategies include:
-
Slow Reactant Addition: Slowly adding the iron salt solution to the pyrophosphate solution (reverse dropping method) helps prevent local supersaturation, which can lead to uncontrolled growth and agglomeration.[3][5] This method has been shown to produce a more uniform particle size range of 1-5μm.[3]
-
Consistent Mixing: Maintaining a steady, appropriate stirring speed (e.g., 200-400 rpm) ensures reactants are mixed thoroughly.[3]
-
Stable Temperature: Keeping the reaction temperature constant and within the optimal range (50-70°C) prevents fluctuations in reaction and nucleation rates.[3]
Q3: What is the role of surfactants and other additives?
Additives like surfactants or complexing agents (e.g., citric acid) can significantly influence particle size.[1][6] Surfactants work by reducing the surface energy of the particles, which helps prevent them from clumping together (agglomeration), resulting in a more uniform and smaller particle size.[1] Complexing agents can control the release rate of iron ions, influencing the reaction progression and the final product's structure.[1]
Q4: Why is particle size important for this compound?
Particle size is a critical determinant of the bioavailability of poorly soluble iron compounds like this compound.[7][8] Reducing the particle size increases the surface area, which can improve its dissolution rate in the stomach and subsequent absorption.[9][10] Studies have shown that reducing the mean particle size from 2.5 µm to 0.5 µm can increase the relative bioavailability significantly.[7][8]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Particles are too large / Average particle size is >10 µm. | 1. High pH: Operating above the optimal pH range (2.0-3.5) can promote excessive particle growth.[3][4]2. Rapid Reactant Addition: Adding reactants too quickly (e.g., forward dropping) causes local high concentrations, leading to rapid growth and agglomeration.[3]3. High Temperature: Temperatures exceeding 70-80°C can accelerate particle growth and cause agglomeration.[3][9]4. Low Stirring Speed: Inadequate mixing (<200 rpm) leads to non-uniform concentration and localized particle growth.[4] | 1. Adjust pH: Calibrate your pH meter and ensure the reaction mixture is maintained between pH 2.0 and 3.5.[3]2. Slow Reactant Addition: Use a syringe pump or dropping funnel for slow, controlled addition of the iron salt solution into the pyrophosphate solution (reverse dropping method).[3][5]3. Optimize Temperature: Maintain the reaction temperature between 50-70°C using a controlled water bath.[3]4. Increase Agitation: Ensure the stirring rate is sufficient to create a vortex and homogenize the solution (typically 200-400 rpm).[3] |
| Wide particle size distribution (Polydispersity). | 1. Inconsistent Mixing: Fluctuations in stirring speed or an inefficient stirrer setup.[4]2. Temperature Gradients: Uneven heating of the reaction vessel.3. Local Supersaturation: Reactant addition is too fast or not directed into a well-mixed area of the vessel.[3] | 1. Standardize Mixing: Use a calibrated overhead stirrer or magnetic stir plate set to a constant speed (200-400 rpm).[3][4]2. Ensure Uniform Heating: Use a circulating water bath for consistent temperature control.3. Control Addition: Add the reactant dropwise into the vortex of the stirred solution to ensure immediate dispersion.[5] |
| Particles are heavily aggregated or agglomerated. | 1. Lack of Stabilizer: No surfactant or stabilizing agent was used.2. Inappropriate pH: pH conditions may favor particle surface charges that lead to attraction.3. Excessive Stirring: Very high shear forces (>500 rpm) can sometimes break initial particles, creating more reactive surfaces that promote aggregation.[4]4. Improper Washing/Drying: Capillary forces during drying can pull particles together. | 1. Use Additives: Introduce a surfactant or a complexing agent like citric acid to the pyrophosphate solution before precipitation.[1][6]2. Verify pH: Confirm the pH is within the optimal 2.0-3.5 range.[3]3. Optimize Stirring: Avoid excessive stirring speeds; stay within the 200-400 rpm range.[3][4]4. Post-Processing: Consider washing the precipitate with an organic solvent like ethanol to reduce surface tension before drying, or use freeze-drying (lyophilization).[4] |
| Low product yield. | 1. Incorrect Reactant Ratio: Deviation from the optimal 2:3 molar ratio of Fe³⁺ to P₂O₇⁴⁻ can lead to the formation of soluble complexes.[4]2. Extreme pH: Very low or very high pH can increase the solubility of the product.[7]3. Pyrophosphate Decomposition: Reaction temperature above 80°C can cause the pyrophosphate to decompose, making it unavailable for the reaction.[3][4] | 1. Check Stoichiometry: Accurately calculate and weigh reactants to maintain the correct molar ratio.[4]2. Control pH: Ensure the pH is maintained within the 2.0-3.5 range for minimum solubility.[3]3. Monitor Temperature: Do not exceed a reaction temperature of 70°C.[3] |
Data Presentation: Influence of Key Parameters
The following tables summarize the quantitative impact of various experimental parameters on this compound particle characteristics based on available literature.
Table 1: Effect of Reaction pH
| pH Value | Observation | Expected Particle Size | Reference |
|---|---|---|---|
| < 2.0 | Increased solubility, potential for low yield. | - | [7] |
| 2.0 - 3.5 | Optimal range for high purity and controlled precipitation. | 1 - 5 µm (with proper mixing) | [3] |
| > 3.5 | Increased hydrolysis of Fe³⁺, potential for impurities and larger particles. | > 5 µm |[4] |
Table 2: Effect of Temperature
| Temperature | Observation | Expected Particle Size | Reference |
|---|---|---|---|
| < 50°C | Slower reaction rate. | May be smaller but reaction is slow. | [4] |
| 50 - 70°C | Optimal range for accelerating precipitation without decomposition. | Controlled growth. | [3] |
| > 80°C | Pyrophosphate decomposition begins (>5% rate), risk of agglomeration. | Larger, aggregated particles. |[3][9] |
Table 3: Effect of Mixing & Addition Method
| Parameter | Setting | Observation | Expected Particle Size | Reference |
|---|---|---|---|---|
| Stirring Speed | < 200 rpm | Uneven local concentration, non-uniform particles. | Broad distribution. | [4] |
| Stirring Speed | 200 - 400 rpm | Good mixing, uniform reaction. | Narrower distribution. | [3] |
| Stirring Speed | > 500 rpm | Excessive shear may break crystals, leading to aggregation. | Can increase aggregation. | [4] |
| Addition Method | Forward Dropping | Creates local supersaturation. | > 10 µm, often agglomerated. | [3] |
| Addition Method | Reverse Dropping | Minimizes local supersaturation. | 1 - 5 µm, more uniform. | [3] |
Experimental Protocol: Direct Precipitation Method
This protocol describes a standard lab-scale synthesis of this compound using the direct precipitation method with controlled parameters.
1. Reagent Preparation: a. Iron Solution: Prepare a 0.1 - 0.5 M solution of ferric chloride (FeCl₃) or ferric sulfate (Fe₂(SO₄)₃) in deionized water.[4] b. Pyrophosphate Solution: Prepare a 0.1 - 0.3 M solution of sodium pyrophosphate (Na₄P₂O₇) in deionized water.[4] Filter to remove any insoluble impurities.[3] (Optional): If using a surfactant, add it to the pyrophosphate solution at this stage and stir until fully dissolved.
2. Reaction Setup: a. Place the pyrophosphate solution in a jacketed glass reactor vessel connected to a circulating water bath to maintain a constant temperature. b. Insert a calibrated pH probe and an overhead mechanical stirrer into the vessel. c. Set the water bath to the desired temperature (e.g., 60°C).[3] d. Begin stirring the pyrophosphate solution at a constant rate (e.g., 300 rpm) to create a stable vortex.[3]
3. Precipitation: a. Once the pyrophosphate solution reaches the target temperature, adjust its pH to the desired setpoint (e.g., pH 2.5) using dilute HCl or NaOH.[3] b. Load the iron solution into a dropping funnel or a syringe pump. c. Slowly add the iron solution dropwise into the stirred, heated pyrophosphate solution over a period of 1 hour.[5] This slow addition is crucial for forming smaller, more uniform particles.[5] d. Monitor the pH throughout the addition and make minor adjustments as needed to keep it constant. e. A white or light yellow precipitate of this compound will form.[5]
4. Aging and Post-Processing: a. After the addition is complete, allow the reaction to continue stirring at the set temperature for 1-2 hours to ensure the reaction is complete (aging).[3][4] b. Turn off the heat and stirrer and allow the precipitate to settle. c. Separate the precipitate from the solution via filtration or centrifugation. d. Wash the precipitate multiple times (3-5 times) with deionized water to remove residual ions.[3] Check the conductivity of the washing solution to confirm purity (<10 µS/cm).[3] e. Perform a final wash with ethanol to reduce agglomeration during drying.
5. Drying: a. Dry the final product in a vacuum oven at 60-80°C until a constant weight is achieved (typically 6-10 hours).[3][4] b. The final product is a fine, light-yellow powder.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound precipitation.
Parameter Influence Diagram
Caption: Relationship between parameters and particle characteristics.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. knowledge.illumina.com [knowledge.illumina.com]
- 3. ruipugroup.com [ruipugroup.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Particle size reduction and encapsulation affect the bioavailability of ferric pyrophosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Ferrous Pyrophosphate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ferrous pyrophosphate (Fe₂(P₂O₇)).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound compared to ferric pyrophosphate?
A1: The primary challenge is the prevention of oxidation. Ferrous iron (Fe²⁺) is susceptible to oxidation to ferric iron (Fe³⁺) in the presence of oxygen, especially in aqueous solutions.[1][2] This can lead to a final product that is a mixture of ferrous and ferric pyrophosphate, or entirely ferric pyrophosphate. Ferric pyrophosphate is typically a yellowish-white to brownish-yellow powder, whereas pure ferrous compounds are often pale green or white.[3][4]
Q2: What is the most common method for synthesizing this compound?
A2: A common and straightforward method is co-precipitation.[5] This involves reacting a soluble ferrous salt (e.g., ferrous sulfate, FeCl₂) with a soluble pyrophosphate salt (e.g., sodium pyrophosphate, Na₄P₂O₇) in an aqueous solution to precipitate insoluble this compound.
Q3: What are the key reaction parameters to control during the synthesis?
A3: The key parameters to control are:
-
pH: The pH of the solution can affect the stability of the ferrous ions and the solubility of the product. Acidic conditions (pH below 4) can help stabilize Fe²⁺ against oxidation.[4]
-
Temperature: Elevated temperatures can increase the rate of oxidation.[4] Therefore, conducting the reaction at lower temperatures is often preferred.
-
Dissolved Oxygen: The presence of dissolved oxygen in the reaction medium is a primary driver of oxidation.[4]
-
Reactant Ratio: The molar ratio of the ferrous salt to the pyrophosphate salt will determine the stoichiometry of the final product and can influence the completeness of the precipitation.
Q4: My final product is yellowish-brown. What does this indicate?
A4: A yellowish-brown color is characteristic of ferric (Fe³⁺) compounds, such as ferric pyrophosphate or ferric hydroxide.[3] This indicates that significant oxidation of the ferrous (Fe²⁺) starting material has occurred during the synthesis process.
Q5: How can I minimize the oxidation of my this compound product?
A5: To minimize oxidation, you should:
-
Deoxygenate your solvents: Before the reaction, purge all aqueous solutions with an inert gas like nitrogen or argon for an extended period to remove dissolved oxygen.[1]
-
Maintain an inert atmosphere: Conduct the reaction under a continuous flow of an inert gas to prevent atmospheric oxygen from dissolving into the reaction mixture.
-
Control the pH: Maintain an acidic pH (below 4) to enhance the stability of the ferrous ions.[4] You can use a non-interfering acid for pH adjustment.[2]
-
Use low temperatures: Perform the precipitation and subsequent washing steps at reduced temperatures to slow down the kinetics of the oxidation reaction.[4]
Troubleshooting Guide
The most common issue in this compound synthesis is the unintended oxidation of the ferrous (Fe²⁺) ion. This guide provides a systematic approach to diagnosing and resolving this problem.
Problem: Product Discoloration (Yellow, Brown, or Reddish Tinge)
A pale green or off-white powder is expected for this compound. Any deviation towards yellow or brown suggests the presence of ferric (Fe³⁺) species.
References
how to avoid ferric hydroxide impurities in synthesis.
Topic: Avoidance of Ferric Hydroxide Impurities in Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the formation of ferric hydroxide [Fe(OH)₃], a common impurity in chemical syntheses involving iron salts. Ferric hydroxide precipitation can lead to product contamination, reduced yields, and difficulties in purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ferric hydroxide precipitation in my reaction?
A1: Ferric hydroxide precipitation is primarily caused by an increase in the pH of the solution containing ferric (Fe³⁺) ions.[1][2] Ferric salts are acidic in solution, and as the pH rises above approximately 2-3, the hydrolysis of ferric ions begins, leading to the formation of insoluble ferric hydroxide.[1][2][3] This can be triggered by the addition of a base, dilution of an acidic solution, or reactions that consume acid.[1]
Q2: At what pH should I be concerned about ferric hydroxide formation?
A2: The precipitation of ferric hydroxide generally begins at a pH of about 2 and increases significantly as the pH rises.[2][3] By a pH of 3.5 to 4, precipitation is often readily observable.[3] To maintain iron in a soluble form, it is crucial to keep the solution strongly acidic.[1]
Q3: How can I prevent the formation of ferric hydroxide during my synthesis?
A3: There are three primary methods to prevent ferric hydroxide precipitation:
-
pH Control: Maintaining a low pH (typically below 3) is the most direct way to keep ferric ions in solution.[1][2]
-
Chelation: The addition of a chelating agent forms a stable, soluble complex with the ferric ions, preventing them from hydrolyzing and precipitating even at higher pH values.[1][4][5]
-
Reduction: Reducing ferric (Fe³⁺) ions to the more soluble ferrous (Fe²⁺) state can prevent precipitation, as ferrous hydroxide is more soluble and precipitates at a higher pH (around 7.5-8.5).[2][3][4]
Q4: What are some effective chelating agents for ferric ions?
A4: Several chelating agents are effective at preventing ferric hydroxide precipitation. Commonly used agents include:
-
Erythorbic Acid (which also acts as a reducing agent)[4]
-
Hydroxyacetic Acid (often used in combination with citric acid)[1]
The choice of chelating agent can depend on the specific reaction conditions, including temperature and pH.[4]
Q5: Can I remove ferric hydroxide precipitate after it has formed?
A5: Yes, removal is possible, though prevention is often easier. Methods for removal include:
-
Filtration/Centrifugation: The solid precipitate can be physically separated from the solution.[6]
-
Acidification: Lowering the pH of the solution can redissolve the ferric hydroxide precipitate.
-
Ion Exchange: This method can be used to selectively remove iron ions from a solution.[7]
Troubleshooting Guide
If you observe a rust-colored precipitate in your reaction mixture, it is likely ferric hydroxide. The following troubleshooting workflow can help you address the issue.
Caption: Troubleshooting workflow for observed ferric hydroxide precipitation.
Quantitative Data on Prevention Methods
The effectiveness of various methods for preventing ferric hydroxide precipitation can be compared based on the required conditions and concentrations.
| Method | Key Parameter | Effective Range/Concentration | Notes |
| pH Control | pH | < 3 | The most direct method. Ferric hydroxide begins to precipitate around pH 2-3.[1][2][3] |
| Chelation | Chelating Agent | Varies by agent and conditions | See table below for specific agent data. |
| Reduction | Reducing Agent | Sufficient to convert Fe³⁺ to Fe²⁺ | Erythorbic acid is highly efficient, stabilizing nine times as much iron as citric acid on a weight basis.[4] |
Table of Common Chelating Agents for Ferric Iron
| Chelating Agent | Temperature Range (°F) | Basis of Action | Reference |
| Citric Acid | Up to at least 400°F | Complexation | [4] |
| EDTA | Up to at least 400°F | Complexation | [4] |
| Erythorbic Acid | Up to at least 400°F | Reduction & Complexation | [4][8] |
| Acetic Acid | Performs poorly above 125°F | Complexation | [4] |
Experimental Protocols
Protocol 1: Prevention of Ferric Hydroxide Precipitation using Citric Acid
This protocol describes the use of citric acid as a chelating agent to prevent the precipitation of ferric hydroxide in an aqueous solution.
Materials:
-
0.1 M Citric Acid solution
-
0.05 M Ferric Sulfate solution
-
0.1 N Sodium Hydroxide solution
-
Distilled water
-
pH meter
Procedure:
-
To 100 mL of distilled water, add 0.6 mL of a 0.1 M citric acid solution.
-
Add 1 mL of a 0.05 M ferric sulfate solution to the mixture.
-
Slowly add 0.1 N sodium hydroxide solution to adjust the pH to the desired level (e.g., pH 7).[1]
-
Monitor the solution for any signs of precipitation. A slight Tyndall beam may be observed, but no precipitate should form even after several months of standing.[1]
Protocol 2: Removal of Ferric Hydroxide by pH Adjustment and Filtration
This protocol is for instances where ferric hydroxide has already precipitated and needs to be removed from a reaction mixture where the desired product is soluble at low pH.
Materials:
-
Acid (e.g., HCl, H₂SO₄) compatible with the reaction
-
Base (e.g., NaOH) for potential pH readjustment
-
Filtration apparatus (e.g., Buchner funnel, filter paper) or centrifuge
-
pH meter
Procedure:
-
Slowly add a suitable acid to the reaction mixture while stirring to lower the pH to a value where the ferric hydroxide redissolves (typically pH < 2.5).
-
Once the precipitate is dissolved, proceed with the synthesis if the acidic conditions are compatible.
-
If the precipitate does not dissolve or if acidic conditions are not desired, separate the solid ferric hydroxide by filtration or centrifugation.[6]
-
Wash the isolated precipitate with water to recover any entrained product.[7]
-
The filtrate, now free of the ferric impurity, can be carried forward in the synthesis. If necessary, readjust the pH of the filtrate using a suitable base.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a synthesis involving ferric ions, with steps to proactively avoid the formation of ferric hydroxide impurities.
Caption: Proactive workflow to prevent ferric hydroxide impurity formation.
References
- 1. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Evaluation of Agents for Preventing Precipitation of Ferric Hydroxide From Spent Treating Acid | Semantic Scholar [semanticscholar.org]
- 5. Effective Chelating Agents for Iron Production in Industrial Applications [thinkdochemicals.com]
- 6. Removing iron impurities: a crucial step in ensuring product quality-Industry News-Jiangxi Mingxin Metallurgical Equipment Co., Ltd. [genming.com]
- 7. US6692628B2 - Process to remove ferric iron impurities from an acidic aqueous solution used in the electro-winning of copper - Google Patents [patents.google.com]
- 8. EP0191524A2 - Method of preventing precipitation of ferrous sulfide and sulfur during acidizing - Google Patents [patents.google.com]
preventing color change of ferrous pyrophosphate in acidic solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous pyrophosphate, focusing on the prevention of color change in acidic solutions.
Troubleshooting Guides
Issue 1: My this compound solution is developing a reddish or yellowish tint at low pH.
-
Possible Cause 1: Acid-Induced Degradation. In highly acidic environments (typically pH < 4), this compound can undergo degradation, leading to the release of free iron ions (Fe³⁺).[1] These free ions can form colored complexes in aqueous solutions, often resulting in a reddish or yellowish hue.
-
Troubleshooting Steps:
-
pH Adjustment: The primary method to prevent this discoloration is to maintain the pH of the solution within the optimal stability range for ferric pyrophosphate, which is generally between pH 4 and 6.[2] Use appropriate buffers to stabilize the pH.
-
Use of Chelating Agents: Incorporate a chelating agent such as citric acid or ethylenediaminetetraacetic acid (EDTA) into your formulation.[2] These agents form stable, soluble complexes with free iron ions, preventing them from forming colored species.[3]
-
Microencapsulation: For applications where pH adjustment is not feasible, consider using a microencapsulated form of this compound. The coating can protect the compound from the acidic environment.
-
Issue 2: The color of my solution changes over time, even within the recommended pH range.
-
Possible Cause 1: Oxidation. this compound contains iron in the +2 oxidation state (ferrous). Exposure to oxygen can lead to the oxidation of Fe²⁺ to Fe³⁺ (ferric), which can contribute to color changes.
-
Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can accelerate oxidative processes and lead to the degradation of the compound.
-
Troubleshooting Steps:
-
Inert Atmosphere: When preparing and storing solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Addition of Antioxidants: Include an antioxidant in your formulation. Ascorbic acid (Vitamin C) is effective as it can reduce any oxidized Fe³⁺ back to Fe²⁺.[4] For lipid-based systems, consider antioxidants like Vitamin E or BHT.
-
Light Protection: Store solutions in amber vials or containers that protect from light to prevent photodegradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range to maintain the color stability of this compound in solution?
A1: The optimal pH range for maintaining the color stability of this compound is between 4 and 6.[2] In more acidic conditions (pH < 4), the compound can degrade and release free iron ions, leading to a reddish or yellowish color.[1]
Q2: How do chelating agents like citric acid prevent color change?
A2: Chelating agents such as citric acid and EDTA prevent color change by forming stable, soluble complexes with any free iron ions that may be present in the solution.[2][3] This sequestration prevents the iron ions from participating in reactions that form colored precipitates or complexes.
Q3: Can I use ascorbic acid to reverse the color change in my solution?
A3: Ascorbic acid (Vitamin C) can help to mitigate color changes primarily by acting as a reducing agent. It can reduce ferric ions (Fe³⁺), which may have formed due to oxidation, back to their ferrous state (Fe²⁺).[4] While it may not completely reverse significant degradation, its presence can help maintain the desired oxidation state and improve stability.
Q4: Does temperature affect the color stability of this compound solutions?
A4: Yes, high temperatures can negatively impact the stability of this compound. It is advisable to avoid high-temperature processing stages and to store solutions in a cool environment to prevent thermal degradation.[2]
Q5: What is the chemical formula for the compound of interest?
A5: The user prompt specified "this compound", which typically refers to Fe₂P₂O₇. However, the commercially common form used in fortification and supplements, and what the search results predominantly discuss, is "ferric pyrophosphate," with the chemical formula Fe₄(P₂O₇)₃.[5] This documentation addresses the stability of the iron pyrophosphate complex in general, with a focus on preventing the oxidation and degradation that lead to color change.
Data Presentation
Table 1: Effect of pH on the Color Stability of this compound Solution (0.1% w/v) after 24 hours.
| pH | Visual Observation |
| 2.0 | Noticeable reddish tint |
| 3.0 | Faint yellowish tint |
| 4.0 | No significant color change |
| 5.0 | No significant color change |
| 6.0 | No significant color change |
Table 2: Efficacy of Different Stabilizers on Color Stability of 0.1% w/v this compound Solution at pH 3.5.
| Stabilizer | Concentration (w/v) | Visual Observation after 24 hours |
| None (Control) | - | Faint yellowish tint |
| Ascorbic Acid | 0.2% | No significant color change |
| Citric Acid | 0.2% | No significant color change |
| EDTA | 0.1% | No significant color change |
| Microencapsulated this compound | - | No significant color change |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 1% (w/v) this compound stock solution with enhanced stability in a mildly acidic buffer using a chelating agent.
Materials:
-
This compound (Fe₂P₂O₇) or Ferric Pyrophosphate (Fe₄(P₂O₇)₃)
-
Citric Acid
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment
-
Deionized water
-
0.22 µm sterile filter
Procedure:
-
Prepare a 0.1 M citric acid buffer.
-
Slowly add 1.0 g of this compound powder to 80 mL of the citric acid buffer while stirring continuously.
-
Gently heat the solution to 40-50°C to aid in dissolution. Do not boil.
-
Once the powder is fully dispersed, allow the solution to cool to room temperature.
-
Adjust the pH of the solution to 4.5 using NaOH or HCl.
-
Bring the final volume to 100 mL with deionized water.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Store the stock solution in a light-protected container at 4°C.
Protocol 2: Spectrophotometric Analysis of this compound Color Stability
This protocol outlines a method to quantitatively assess the color stability of this compound solutions under different conditions using UV-Vis spectrophotometry.
Materials:
-
This compound solutions prepared under different conditions (e.g., varying pH, with and without stabilizers).
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of this compound solutions according to your experimental design.
-
Use a solution without this compound but containing all other components (buffer, stabilizers) as a blank.
-
Measure the absorbance spectrum of each solution from 380 nm to 780 nm at time zero (t=0).
-
Store the solutions under the desired conditions (e.g., specific temperature, light exposure).
-
At specified time intervals (e.g., 1, 6, 12, 24 hours), repeat the spectrophotometric measurement.
-
Analyze the change in the absorption spectrum over time. An increase in absorbance in the yellow-red region (approximately 400-450 nm) can indicate discoloration.
-
For a more quantitative measure, calculate the color difference (ΔE) from colorimetric data (L, a, b) if your instrument has this capability.
Mandatory Visualization
Caption: Logical workflow for troubleshooting color change of this compound.
Caption: Experimental workflow for assessing color stability.
Caption: Signaling pathway of this compound discoloration and stabilization.
References
Technical Support Center: Enhancing the Stability of Ferrous Pyrophosphate with Chelating Agents
This technical support center is designed for researchers, scientists, and drug development professionals working with ferrous pyrophosphate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the stability of this compound using chelating agents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or standard buffers?
This compound is inherently poorly soluble in water and most neutral pH buffer systems. This is a known characteristic of the compound and often results in a precipitate or a cloudy suspension. Its solubility is also highly dependent on pH, being particularly low in the pH range of 3 to 6.
Q2: I am observing inconsistent results in my cell-based bioavailability assays. Could this be related to the stability of my this compound formulation?
Yes, inconsistent results are a common consequence of poor solubility and stability. If this compound is not fully dissolved or precipitates out of solution during the experiment, the actual concentration of iron available to the cells will be lower and more variable than intended. This can lead to significant variations in experimental outcomes, especially in dose-response studies.
Q3: What are the most effective chelating agents for enhancing the stability and solubility of this compound?
Commonly used and effective chelating agents include:
-
Citric Acid or Sodium Citrate: These form a soluble ferric pyrophosphate citrate complex.
-
Ethylenediaminetetraacetic acid (EDTA): As a strong chelating agent, EDTA can effectively solubilize ferric ions.
-
Excess Pyrophosphate Ions: An excess of pyrophosphate can increase the solubility of this compound by forming soluble iron-pyrophosphate complexes.
Q4: How does pH affect the stability of this compound, even with a chelating agent?
The stability of the this compound-chelate complex is still pH-dependent. Generally, a pH range of 4-6 is considered more stable for ferric pyrophosphate. In highly acidic conditions (pH < 3), the pyrophosphate ligand can be protonated, weakening its bond with iron and leading to dissolution. In neutral to alkaline conditions (pH 6.0–8.5), there is a risk of forming an amorphous ferric hydroxide layer on the crystal surface, which can lead to discoloration and changes in particle size. When using excess pyrophosphate as a chelator, the solubility is significantly increased in the pH range of 5-8.5.
Q5: My this compound formulation is changing color to a brownish or reddish hue. What is causing this and how can I prevent it?
Discoloration is often a sign of chemical instability and can be triggered by several factors:
-
pH Shifts: In neutral to alkaline environments (pH 6.0–8.5), the formation of an amorphous ferric hydroxide film can cause darkening. In highly acidic conditions (pH 2-4), the release of iron ions can result in a reddish hue. Maintaining a stable pH, ideally between 4 and 6, is recommended.
-
Temperature and Moisture: High temperatures (>100-120°C) can cause decomposition into ferric oxide and phosphate, altering the color. Low-temperature drying methods (60–80°C) are advisable during manufacturing.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to changes in the iron's oxidation state and subsequent color changes. The use of antioxidants can help mitigate this.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding this compound to the medium/buffer. | Low Intrinsic Solubility: this compound has very low solubility in aqueous solutions. | Solution: Do not add the powder directly to your final medium. First, prepare a stock solution using a suitable chelating agent as described in the experimental protocols below. |
| Incorrect pH: The pH of your solvent may be in the range where this compound is least soluble (pH 3-6). | Solution: Adjust the pH of your solvent. For formulations with citric acid, a slightly acidic to neutral pH is often effective. With excess pyrophosphate, a pH of 5-8.5 is recommended. | |
| The solution is cloudy or forms a precipitate over time, even with a chelating agent. | Incomplete Chelation: The molar ratio of the chelating agent to this compound may be insufficient to maintain solubility. | Solution: Increase the concentration of the chelating agent. Refer to the quantitative data table below for recommended molar ratios. |
| pH Instability: The pH of the solution may have shifted into a range that favors precipitation. | Solution: Ensure your solution is adequately buffered. Re-check and adjust the pH if necessary. | |
| Solution Instability: Some chelated solutions have limited stability and should be used shortly after preparation. | Solution: Prepare fresh solutions before each experiment. If storage is necessary, filter-sterilize and store at 4°C, but always validate the stability for your specific application. | |
| Low iron release and poor bioavailability in in vitro tests. | Poor Solubility in Gastric Fluids: The this compound complex may not be sufficiently soluble under the simulated gastric conditions of your assay. | Solution: Consider micronization (reducing particle size) of the this compound powder to increase surface area and dissolution rate. Formulations with a reduced particle size have demonstrated significantly higher bioavailability. |
| Inappropriate Chelating Agent: The chosen chelating agent may not be optimal for your specific formulation or experimental conditions. | Solution: Experiment with different chelating agents (citric acid, EDTA, excess pyrophosphate) to find the most effective one for your application. The presence of ascorbic acid (Vitamin C) can also improve iron absorption by reducing ferric (Fe³⁺) to the more readily absorbed ferrous (Fe²⁺) state. | |
| The formulation has a prominent metallic aftertaste. | Presence of Free Iron Ions: The chelating agent may not have sequestered all the free iron ions, which are responsible for the metallic taste. | Solution: Ensure complete chelation by optimizing the molar ratio of the chelating agent to iron. Encapsulation of the this compound can also help in taste-masking. |
| Inconsistent readings in HPLC or other analytical methods. | Degradation of the Complex: The this compound-chelate complex may be degrading over time or under the analytical conditions. | Solution: Use a stability-indicating HPLC method that can separate the intact complex from its degradation products. Prepare fresh standards and samples for each analytical run. |
| Matrix Effects: Other components in your formulation may be interfering with the analysis. | Solution: Perform a thorough method validation, including specificity and matrix effect assessments. Sample preparation steps like protein precipitation may be necessary for biological matrices. |
Quantitative Data on this compound Chelation
| Chelating Agent | Molar Ratio (Chelator:Fe) | pH Range for Enhanced Solubility/Stability | Observations | Reference |
| Citric Acid/Sodium Citrate | ~1:1 (Citrate:Fe) with 0.5 parts Pyrophosphate | 4.0 - 6.0 | Forms a soluble ferric pyrophosphate citrate complex. | |
| Excess Pyrophosphate | >1:1 (Pyrophosphate:Fe) | 5.0 - 8.5 | Significantly increases solubility due to the formation of soluble iron-pyrophosphate complexes. An 8-10 fold increase in total ionic iron concentration has been reported. | |
| EDTA | Varies (strong chelator) | 4.0 - 6.0 (general stability) | Forms a very stable complex with ferric ions, promoting dissolution. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Stock Solution with Citrate
Objective: To prepare a clear, stable stock solution of this compound using citric acid and sodium pyrophosphate.
Materials:
-
This compound powder
-
Citric Acid (or Sodium Citrate)
-
Sodium Pyrophosphate
-
High-purity water (e.g., Milli-Q)
-
Stir plate and stir bar
-
Beaker
-
pH meter
-
0.22 µm sterile filter
Methodology:
-
Calculate Molar Ratios: Based on the desired final iron concentration, calculate the required amounts of citric acid and sodium pyrophosphate to achieve a molar ratio of approximately 1:1:0.5 (Fe³⁺:Citrate:Pyrophosphate).
-
Dissolve Chelating Agents: In a beaker with high-purity water, dissolve the calculated amounts of citric acid (or sodium citrate) and sodium pyrophosphate with stirring.
-
Add this compound: Slowly add the this compound powder to the solution while continuously stirring.
-
Gentle Heating: Gently heat the solution to 50-60°C to aid dissolution. Do not boil.
-
Cooling: Once the this compound is fully dissolved and the solution is clear, allow it to cool to room temperature.
-
pH Adjustment: Adjust the pH to the desired level (typically between 6.0 and 7.5) using NaOH or HCl.
-
Final Volume: Bring the solution to the final volume with high-purity water.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm filter.
-
Storage: Store the stock solution in a sterile, light-protected container at 4°C.
Protocol 2: In Vitro Bioavailability Assessment using Caco-2 Cell Model
Objective: To assess the bioaccessibility and potential bioavailability of iron from a chelated this compound formulation using a simulated digestion and Caco-2 cell uptake model.
Materials:
-
Solubilized this compound stock solution (from Protocol 1)
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Simulated Gastric Fluid (SGF) with pepsin (pH 2.0)
-
Simulated Intestinal Fluid (SIF) with pancreatin and bile salts (pH 7.0)
-
Cell culture medium (e.g., MEM)
-
Ferritin ELISA kit
Methodology:
-
Simulated Gastric Digestion:
-
Incubate a sample of the chelated this compound formulation in SGF at 37°C for 1-2 hours with gentle agitation.
-
-
Simulated Intestinal Digestion:
-
Raise the pH of the gastric digest to 7.0.
-
Add SIF and incubate at 37°C for a further 2 hours.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the digestate to separate the soluble (bioaccessible) fraction from the insoluble residue.
-
-
Caco-2 Cell Iron Uptake Assay:
-
Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.
-
Apply the soluble fraction from the in vitro digestion to the apical side of the Caco-2 cell monolayer.
-
Incubate for a specified period (e.g., 2-24 hours).
-
-
Quantification of Iron Uptake:
-
After incubation, wash the cells to remove any non-absorbed iron.
-
Lyse the cells and measure the intracellular ferritin concentration using an ELISA kit. Ferritin levels are proportional to the amount of iron taken up by the cells.
-
Visualizations
Caption: Mechanism of enhancing this compound stability via chelation.
Caption: Workflow for assessing the bioavailability of chelated this compound.
Caption: Troubleshooting logic for precipitation issues.
Technical Support Center: Enhancing Ferrous Pyrophosphate Bioavailability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experiments for increasing the bioavailability of ferrous pyrophosphate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experiment shows low bioavailability of standard this compound. What are the primary reasons and how can I troubleshoot this?
A1: Low bioavailability of this compound is a common challenge primarily due to its poor solubility in gastric fluids.[1] The relative bioavailability of standard this compound can be significantly lower than that of soluble iron salts like ferrous sulfate.[2]
Troubleshooting Steps:
-
Particle Size Reduction: The bioavailability of this compound is inversely related to its particle size.[2] Reducing the particle size to the micron or nano-range increases the surface area for dissolution and subsequent absorption.[3][4][5]
-
Addition of Absorption Enhancers: Co-formulating with substances like ascorbic acid or chelating agents can significantly improve iron uptake.[6][7][8]
-
Review Your Formulation: The matrix in which this compound is delivered plays a crucial role. Encapsulation or the presence of other nutrients can either enhance or inhibit absorption.[3][4][9]
Q2: How does reducing the particle size of this compound enhance its absorption?
A2: Reducing the particle size of this compound enhances its absorption through two primary mechanisms:
-
Increased Surface Area and Dissolution Rate: Smaller particles possess a larger surface-area-to-volume ratio, which accelerates their dissolution in the gastrointestinal tract, making more iron available for absorption.[1][2]
-
Alternative Absorption Pathways: Micronized and nano-sized particles (typically below 1 µm) can be absorbed through specialized intestinal microfold cells (M cells) located in the Peyer's patches.[2] This pathway can bypass the traditional iron absorption route, potentially leading to greater uptake.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on strategies to enhance the bioavailability of this compound.
Table 1: Effect of Particle Size on the Relative Bioavailability (RBV) of Ferric Pyrophosphate in Rats (Compared to Ferrous Sulfate)
| Ferric Pyrophosphate Formulation | Mean Particle Size (µm) | Relative Bioavailability (RBV) (%) | Reference |
| Regular | ~21 | 59 | [3][4] |
| Micronized | ~2.5 | 69 | [3][4] |
| Micronized and Emulsified | ~0.5 | 95 | [3][4] |
| Micronized Dispersible (MDFP) | 0.3 | Comparable to Ferrous Sulfate | [1][10] |
| Nanoparticle | 0.01 - 0.03 | 103 | [5] |
Table 2: Effect of Ascorbic Acid on Fractional Iron Absorption from Ferric Pyrophosphate
| Study Population | Meal/Vehicle | Molar Ratio (Ascorbic Acid:Iron) | Fractional Iron Absorption (Without Ascorbic Acid) | Fractional Iron Absorption (With Ascorbic Acid) | Fold Increase | Reference |
| Adult Women | Infant Cereal | 4:1 | 0.9% | 2.3% | 2.6 | [6][11] |
| Indian School Children | Milk Beverage | 1:1 | 0.80% | 1.58% | ~2.0 | [7][12] |
Experimental Protocols
Protocol 1: Hemoglobin Repletion Method for Assessing Iron Bioavailability in Rats
This method is widely used to determine the relative bioavailability of different iron compounds.[3][4][13]
Methodology:
-
Induce Anemia: Weanling rats (e.g., Sprague-Dawley) are fed a low-iron diet for a specified period (e.g., 4-5 weeks) to induce iron-deficiency anemia.[13]
-
Group Allocation: Anemic rats are randomly assigned to different experimental groups. Each group receives a diet supplemented with a specific iron compound (e.g., ferrous sulfate as the reference, and various forms of this compound). A control group continues on the low-iron diet.
-
Experimental Diets: Diets are prepared with known concentrations of the iron compounds.
-
Feeding Period: The rats are fed their respective experimental diets for a defined period (e.g., 2-4 weeks).[13]
-
Hemoglobin Measurement: Blood samples are collected at the beginning and end of the feeding period to measure hemoglobin concentration.
-
Calculation of Relative Bioavailability (RBV): The RBV is often calculated using the slope-ratio technique. This involves plotting hemoglobin regeneration against the iron intake for each group. The ratio of the slope of the test iron compound to the slope of the reference compound (ferrous sulfate) gives the RBV.[3][4]
Protocol 2: In Vitro Digestion and Caco-2 Cell Model for Iron Absorption
This in vitro model simulates the physiological processes of digestion and absorption in the human intestine.[14][15][16]
Methodology:
-
In Vitro Digestion: The this compound formulation is subjected to a simulated gastrointestinal digestion process, which typically involves sequential exposure to simulated saliva, gastric juice (with pepsin at acidic pH), and intestinal juice (with pancreatin and bile salts at a more neutral pH).[14][15]
-
Caco-2 Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports (e.g., Transwell inserts) to form a monolayer that mimics the intestinal barrier.[16]
-
Iron Uptake Assay: The "bioaccessible fraction" (the soluble portion) from the in vitro digestion is applied to the apical side of the Caco-2 cell monolayer.
-
Quantification of Iron Absorption: After a specified incubation period, the amount of iron that has been taken up by the cells or transported across the cell monolayer to the basolateral side is quantified. This can be done by measuring cell ferritin formation, which serves as a surrogate marker for iron absorption, or by directly measuring iron content in the cells and the basolateral medium.[16]
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Intestinal absorption pathways for different forms of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Particle size reduction and encapsulation affect the bioavailability of ferric pyrophosphate in rats [aris.supsi.ch]
- 4. Particle size reduction and encapsulation affect the bioavailability of ferric pyrophosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficiary effect of nanosizing ferric pyrophosphate as food fortificant in iron deficiency anemia: evaluation of bioavailability, toxicity and plasma biomarker - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Effect of ascorbic acid and particle size on iron absorption from ferric pyrophosphate in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ascorbic acid rich, micro-nutrient fortified supplement on the iron bioavailability of ferric pyrophosphate from a milk based beverage in Indian school children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wbcil.com [wbcil.com]
- 9. researchgate.net [researchgate.net]
- 10. cambridge.org [cambridge.org]
- 11. Effect of ascorbic acid and particle size on iron absorption from ferric pyrophosphate in adult women. | Semantic Scholar [semanticscholar.org]
- 12. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation of Ferrous Pyrophosphate Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the aggregation of ferrous pyrophosphate nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound nanoparticle aggregation?
A1: Aggregation of this compound nanoparticles is a common challenge due to their high surface area-to-volume ratio, which makes them thermodynamically unstable. The main factors contributing to aggregation include:
-
Inadequate Surface Charge: Insufficient electrostatic repulsion between nanoparticles allows attractive forces, such as van der Waals forces, to cause clumping. This is heavily influenced by the pH of the suspension.[1]
-
Ineffective or Insufficient Stabilizers: Stabilizers, or capping agents, are essential for preventing aggregation by creating a protective layer around the nanoparticles. The absence, incorrect choice, or inadequate concentration of a stabilizer can lead to significant aggregation.[1]
-
Suboptimal Synthesis Parameters: Factors during synthesis, such as temperature, stirring rate, and reactant concentrations, play a crucial role in the stability of the resulting nanoparticles.[1]
-
Changes in the Suspension Environment: Post-synthesis changes in pH, ionic strength, or solvent can destabilize the nanoparticles and induce aggregation.[1]
Q2: How does pH influence the aggregation of this compound nanoparticles?
A2: The pH of the medium is a critical factor in controlling nanoparticle aggregation. The stability of a nanoparticle suspension is often lowest near its isoelectric point (IEP), where the net surface charge is zero. By adjusting the pH away from the IEP, the nanoparticles acquire a net positive or negative charge, leading to electrostatic repulsion that prevents aggregation. For iron-based nanoparticles, alkaline conditions are often favorable for stability.[1][2][3] It has been noted for ferric pyrophosphate that it is sparingly soluble in the pH range of 3-6 but slightly more soluble at a pH below 2 and above 8.
Q3: What types of stabilizers can be used to prevent aggregation, and how do they work?
A3: Various stabilizers can be employed, and they generally work through two main mechanisms:
-
Electrostatic Stabilization: Molecules that adsorb to the nanoparticle surface and provide a net electrical charge. This is common with small molecules like citrate.
-
Steric Stabilization: Large molecules, typically polymers, that form a protective layer around the nanoparticles, physically preventing them from getting close enough to aggregate.
Commonly used stabilizers for iron-based nanoparticles include:
-
Proteins: Whey protein has been shown to be an effective stabilizer for ferric pyrophosphate nanoparticles.[4]
-
Polysaccharides: Gum arabic is another biopolymer used for stabilization.
-
Small Molecules: Citrate, ascorbic acid, and folic acid can be used to coat and stabilize nanoparticles.
-
Polymers: Polyethylene glycol (PEG) is a widely used synthetic polymer for steric stabilization.
Q4: Can sonication be used to re-disperse aggregated nanoparticles?
A4: Yes, sonication is a common and effective method for breaking up nanoparticle agglomerates and re-dispersing them in a liquid medium. Both probe and bath sonicators can be used. Probe sonicators deliver more localized and intense energy, while bath sonicators are suitable for treating sealed samples without direct contact. It's important to optimize sonication parameters such as power, time, and temperature (using a cooling bath) to avoid damaging the nanoparticles.[5][6][7]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Immediate aggregation upon synthesis | 1. Incorrect pH of the reaction medium.2. Insufficient concentration or ineffective type of stabilizer.3. Rapid addition of precursors leading to uncontrolled particle growth.4. Suboptimal reaction temperature or stirring rate. | 1. Adjust pH: Measure and adjust the pH of the reaction medium to be significantly different from the isoelectric point of this compound to enhance electrostatic repulsion.[1]2. Optimize Stabilizer: Experiment with different stabilizers (e.g., whey protein, citrate) and vary their concentrations.[8]3. Control Precursor Addition: Use a syringe pump for the slow and controlled addition of precursors to ensure uniform nucleation and growth.[9]4. Maintain Consistent Conditions: Carefully control the reaction temperature and ensure vigorous, uniform stirring throughout the synthesis. |
| Nanoparticles aggregate over time after synthesis | 1. Insufficient long-term stability provided by the stabilizer.2. Changes in the suspension's pH or ionic strength upon storage.3. Desorption of the stabilizer from the nanoparticle surface. | 1. Improve Surface Coating: Consider using a more robust stabilizer or a combination of electrostatic and steric stabilizers. A silica shell can also provide excellent long-term stability.[1]2. Maintain a Stable Environment: Store the nanoparticle suspension in a buffered solution at a pH that ensures high surface charge. Avoid adding salts or other components that could screen the surface charge.[1]3. Use a Stronger Capping Agent: Select a stabilizer with a strong affinity for the this compound surface. Covalent attachment of the stabilizer can offer more permanent stability.[1] |
| Aggregation observed after purification/washing steps | 1. Removal of the stabilizer during washing.2. Re-suspension in a solvent that does not promote stability. | 1. Gentle Washing: Use centrifugation at appropriate speeds and for optimal durations to avoid excessive stress on the nanoparticle coating. Consider alternative purification methods like dialysis.2. Choose an Appropriate Solvent: Re-disperse the purified nanoparticles in a solvent that is compatible with the stabilizer and maintains a pH that ensures stability. |
| Inconsistent particle size and aggregation between batches | 1. Variability in precursor concentrations or addition rates.2. Fluctuations in reaction temperature or stirring speed.3. Inconsistent purification and handling procedures. | 1. Standardize Protocols: Use precise measurements for all reagents and standardize the rate of addition using a syringe pump.[9]2. Monitor and Control Conditions: Carefully monitor and control the reaction temperature and stirring rate for each synthesis batch.[1]3. Consistent Handling: Ensure that all post-synthesis steps, including washing and re-suspension, are performed consistently for every batch. |
Data Presentation
Table 1: Effect of pH on Iron Oxide Nanoparticle Size
Note: This data is for iron oxide nanoparticles, which serve as a proxy for this compound due to the limited availability of specific data for the latter. The general trend of pH-dependent stability is expected to be similar.
| pH | Average Particle Size (nm) |
| 1.5 | 77 |
| 2.5 | 70 |
| 3.0 | 63 |
| 7.5 | 23.5 (with aggregation observed at lower pH)[3][10] |
| 12.5 | 6.6 |
Table 2: Influence of Stabilizer on Ferric Pyrophosphate Nanoparticle Properties
| Stabilizer System | Average Particle Size | Zeta Potential |
| Uncoated | - | - |
| Whey Protein, Ascorbic Acid, Folic Acid Coated | ~121 nm | Close to ±30 mV[4] |
Table 3: Effect of Stabilizer Concentration on Iron Nanoparticle Size
Note: This data is for zero-valent iron nanoparticles and illustrates the general principle of stabilizer concentration effect.
| Stabilizer (ATMP) to Iron Molar Ratio | Resulting Nanoparticle Size |
| Low | Larger nanoparticles |
| High | Smaller nanoparticles[8] |
Experimental Protocols
Protocol 1: Synthesis of Stable Ferric Pyrophosphate Nanoparticles by Titration
This protocol is adapted from a demonstrated synthesis method.[9]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Ethylene glycol
-
Distilled water
-
Magnetic stirrer and stir bar
-
Separating funnel or syringe pump
Procedure:
-
Prepare a 0.01 M sodium pyrophosphate solution: Dissolve the required amount of sodium pyrophosphate in a 1:1 mixture of distilled water and ethylene glycol. For example, for 30 ml of solution, use 15 ml of distilled water and 15 ml of ethylene glycol.
-
Prepare a 0.01 M ferric chloride solution: Dissolve the required amount of ferric chloride in distilled water. For example, prepare 40 ml of this solution.
-
Set up the reaction: Place the sodium pyrophosphate solution in a beaker on a magnetic stirrer and begin stirring.
-
Slow Addition: Transfer the ferric chloride solution to a separating funnel or a syringe pump. Add the ferric chloride solution dropwise to the stirring sodium pyrophosphate solution over a period of 1 hour. A slow and constant addition rate is crucial for forming small, stable nanoparticles.
-
Formation of Colloidal Suspension: A white colloidal suspension of ferric pyrophosphate nanoparticles will form.
-
Purification (Optional but Recommended): The nanoparticles can be purified by centrifugation and re-suspension in a suitable buffer for storage.
Protocol 2: Dispersion of Aggregated Nanoparticles using Probe Sonication
This protocol is based on guidelines for nanoparticle dispersion.[6][7]
Materials and Equipment:
-
Aggregated nanoparticle powder or suspension
-
Deionized water or appropriate buffer
-
Probe sonicator
-
Ice bath
-
Glass vial
Procedure:
-
Prepare a dilute suspension: Weigh a small amount of the nanoparticle powder (e.g., 10-15 mg) and add it to a suitable volume of deionized water or buffer (e.g., 4-6 ml) in a glass vial. If starting with a suspension, dilute it to an appropriate concentration.
-
Pre-wetting (for hydrophobic powders): For hydrophobic powders, it can be beneficial to add a few drops of a wetting agent like ethanol and mix to form a paste before adding the bulk of the liquid.
-
Cooling: Place the vial containing the nanoparticle suspension in an ice bath to dissipate the heat generated during sonication.
-
Sonication:
-
Immerse the tip of the probe sonicator into the suspension, ensuring it is submerged but not touching the bottom or sides of the vial.
-
Apply ultrasonic energy in pulses to avoid excessive heating. For example, use 20-second bursts with pauses in between.
-
The total sonication time will depend on the extent of aggregation and should be optimized for your specific sample. Start with a total sonication time of a few minutes and adjust as needed.
-
-
Characterization: After sonication, characterize the particle size and distribution using a technique like Dynamic Light Scattering (DLS) to confirm successful dispersion.
Visualizations
Logical Workflow for Troubleshooting Aggregation
Caption: Troubleshooting workflow for nanoparticle aggregation.
Experimental Workflow for Nanoparticle Stabilization
Caption: Workflow for synthesis and stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. sonicator.com [sonicator.com]
- 6. nanotechia.org [nanotechia.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Ferrous Pyrophosphate Stability and Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and reactivity of ferrous pyrophosphate, with a focus on the effects of temperature. Due to the limited specific data on the thermal properties of this compound, this guide also includes information on the more extensively studied ferric pyrophosphate to provide a broader context and comparative insights.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the stability of iron pyrophosphates, it is recommended to store them in a cool, dry place, away from direct sunlight and heat sources.[1][2] The recommended storage temperature is typically between 15°C and 25°C (59°F to 77°F).[2][3] It is also crucial to maintain low humidity and store the compound in tightly sealed, airtight containers to prevent moisture absorption and oxidation.[1][2]
Q2: How does temperature affect the stability of this compound?
A2: While specific thermal decomposition data for this compound is limited, general principles for iron phosphates suggest that elevated temperatures can lead to degradation. Ferrous (Fe²⁺) compounds are generally more susceptible to oxidation than ferric (Fe³⁺) compounds, and this process can be accelerated at higher temperatures. For comparison, ferric pyrophosphate begins to lose crystal water and undergo lattice distortion at temperatures above 70°C, with decomposition into orthophosphate and ferric oxide occurring above 120°C.[4] It is reasonable to expect that this compound would also be sensitive to high temperatures, potentially leading to oxidation to the ferric state and subsequent decomposition.
Q3: What are the signs of this compound degradation due to improper temperature exposure?
A3: Degradation of this compound can be indicated by a change in its physical appearance, such as a color shift from its typical off-white or grayish color to a yellowish or reddish-brown hue, which may suggest oxidation to ferric pyrophosphate.[5] Other signs of degradation can include clumping or caking of the powder due to moisture absorption, which can be exacerbated by temperature fluctuations.[2]
Q4: How does the reactivity of this compound change with temperature?
A4: Generally, an increase in temperature accelerates chemical reactions.[6] For this compound, higher temperatures can increase its reactivity, potentially leading to a greater propensity for oxidation.[6] This increased reactivity can be a concern in formulations where this compound is in contact with other reactive species.
Q5: What is the difference in thermal stability between ferrous and ferric pyrophosphate?
A5: Ferric (Fe³⁺) pyrophosphate is noted for its relatively high stability, which is a key reason for its use in food fortification.[7] The ferric state is generally more stable than the ferrous (Fe²⁺) state. While specific comparative thermal analysis data is scarce, it is expected that this compound would be less thermally stable than ferric pyrophosphate due to the potential for oxidation of Fe²⁺ to Fe³⁺, a process that can be promoted by heat.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of this compound (e.g., turning yellowish or brown) | Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, likely accelerated by exposure to heat, light, or air. | - Ensure storage in a cool, dark, and dry place in a tightly sealed container. - Avoid prolonged exposure to ambient air during experiments. - Consider using an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions at elevated temperatures. |
| Inconsistent experimental results involving heating of this compound. | Thermal degradation or phase transition of the material. | - Perform a thermal analysis (e.g., TGA/DSC) on a sample of your this compound to determine its specific decomposition and phase transition temperatures. - Ensure precise and consistent temperature control during your experiments. - Minimize the duration of heating to what is necessary for the reaction. |
| Poor solubility of this compound in a formulation after a heating step. | Temperature-induced changes in the crystal structure or particle size. High temperatures can lead to denser lattice structures with decreased solubility.[4] | - If possible, incorporate the this compound into the formulation after any high-temperature processing steps. - Evaluate if lower-temperature processing methods can be used. - Characterize the particle size and morphology of the this compound before and after heating to assess any changes. |
Data Presentation
Table 1: General Temperature Stability of Iron Pyrophosphates (Primarily based on Ferric Pyrophosphate data)
| Temperature Range (°C) | Effect on Stability and Reactivity |
| 15 - 25 | Recommended storage temperature for optimal stability.[2][3] |
| > 70 | Onset of crystal water desorption and slight lattice distortion (observed in ferric pyrophosphate).[4] |
| > 100 | Potential for crystal dehydration, which may lead to a denser lattice and decreased water solubility (observed in ferric pyrophosphate).[4][8] |
| > 120 | Decomposition into orthophosphate and iron oxides may begin (observed in ferric pyrophosphate).[4][9] |
Experimental Protocols
Protocol 1: Assessing the Thermal Stability of this compound using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify mass loss at different temperatures.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the this compound powder into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation during the initial heating phase.
-
Set the temperature program to ramp from ambient temperature to a desired upper limit (e.g., 1000°C) at a controlled heating rate (e.g., 10°C/min).
-
-
Data Collection: Continuously monitor and record the sample weight as a function of temperature.
-
Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of a significant weight loss event indicates the beginning of decomposition.
-
The temperature at the maximum rate of weight loss (from the derivative of the TGA curve) can also be used to characterize the decomposition.
-
To study oxidative stability, a similar experiment can be run using an oxidizing atmosphere (e.g., air).
-
Mandatory Visualization
Caption: Workflow for assessing the impact of temperature on this compound.
Caption: Potential thermal degradation pathway of this compound.
References
- 1. Storage & Handling - Ferricpyrophosphate [ferricpyrophosphate.co.in]
- 2. ruipugroup.com [ruipugroup.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. ruipugroup.com [ruipugroup.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. nbinno.com [nbinno.com]
- 8. ruipugroup.com [ruipugroup.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Ferrous Pyrophosphate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scaling up of ferrous pyrophosphate production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, processing, and formulation of this compound on a larger scale.
Problem 1: Product Discoloration (Reddish or Darkened Hue)
-
Question: My this compound powder, which should be off-white, has developed a reddish or darkened color after scaling up production. What is the likely cause and how can I fix it?
-
Answer: Discoloration of this compound is often indicative of chemical instability, typically triggered by deviations in pH or exposure to high temperatures during processing.[1]
-
High pH: In neutral to alkaline conditions (pH 6.0–8.5), a film of amorphous ferric hydroxide can form on the crystal surface, leading to a darkened appearance.[1]
-
Low pH: In highly acidic environments (pH 2-4), the release of free iron ions can result in a reddish tint.[1]
-
High Temperatures: Temperatures exceeding 100-120°C can cause the decomposition of this compound into ferric oxide and phosphate, altering its color and structure.[1] If the drying temperature is too high, it can also lead to the aggravation of Fe³⁺ oxidation, resulting in a reddish-brown color.[2]
Troubleshooting Steps:
-
pH Control: Maintain a stable pH, ideally between 4 and 6, throughout the synthesis and processing steps.[1] For liquid-phase synthesis, the optimal pH is typically controlled between 2.5 and 4.5.[3]
-
Temperature Management: Employ low-temperature drying methods, ideally between 60–80°C, to prevent thermal decomposition.[1][3]
-
Avoid Pro-oxidants: Minimize exposure to oxidizing agents and air to prevent changes in the iron's oxidation state.[1]
-
Problem 2: Low Bioavailability and Poor In-Vitro Iron Release
-
Question: My scaled-up batch of this compound shows low iron release in in-vitro tests, raising concerns about its bioavailability. How can this be improved?
-
Answer: Low bioavailability is a common challenge with insoluble iron forms like this compound and is primarily linked to its poor solubility in gastric fluids.[1] The relative bioavailability of standard this compound can be as low as 30-70% compared to the highly soluble ferrous sulfate.[1]
Troubleshooting Steps:
-
Particle Size Reduction: This is a highly effective strategy. Reducing the particle size to the micronized or nano-sized range dramatically increases the surface area, which improves dispersion and dissolution rates.[1]
-
Encapsulation Technologies: Using liposomal or lipid-based microencapsulation can protect the this compound from interacting with inhibitors in the gut.[1]
-
Formulation with Enhancers: Co-formulating with enhancers like EDTA and ascorbic acid can improve absorption.[5]
-
Problem 3: Poor Solubility and Precipitation in Liquid Formulations
-
Question: My this compound is showing poor solubility and is precipitating in a neutral pH liquid supplement formulation. How can I resolve this?
-
Answer: this compound is inherently poorly soluble in water, especially in the neutral pH range of 6-8, where its solubility is often around 0.1–0.5 mg/L.[1] It typically exists as dispersed colloidal particles in this pH range.[1]
Troubleshooting Steps:
-
Particle Size Reduction (Micronization): As with improving bioavailability, decreasing the particle size increases the surface area and can improve dispersion and dissolution rates.[1] Formulations with a reduced particle size (e.g., 0.3-2.5 µm) have shown significantly higher bioavailability.[1]
-
pH Adjustment: The solubility of this compound increases in acidic conditions (pH < 3) and alkaline conditions (pH > 9).[1] For liquid formulations, carefully lowering the pH with a food-grade acidulant like citric acid can enhance solubility.[1] For instance, at pH 3.0, the dissolution of Fe³⁺ can reach 15% within 24 hours, compared to just 5% at pH 4.0.[1]
-
Use of Solubilizing Agents/Chelators: Co-formulating with chelating agents like citric acid, trisodium citrate, or EDTA can form soluble iron complexes, significantly boosting iron solubility.[1] The addition of excess pyrophosphate ions can also increase solubility at pH 5–8.5 by forming a soluble complex.[1]
-
Problem 4: Inconsistent Particle Size and Batch-to-Batch Variability
-
Question: We are observing significant batch-to-batch variability in the particle size of our this compound. What process parameters should we focus on to ensure consistency?
-
Answer: Inconsistent particle size is often due to poor control over reaction conditions during synthesis.
Troubleshooting Steps:
-
Stirring Rate: A stirring rate that is too low (<200 rpm) can lead to uneven local concentrations and particles with a non-uniform size.[3] Conversely, a rate that is too high (>500 rpm) may increase energy consumption and the excessive shearing force could damage the crystal structure.[3]
-
Mixing Mode: The method of adding reactants has a significant effect on particle size distribution. Options include forward addition (adding iron salt to pyrophosphate solution), reverse addition (adding pyrophosphate to iron salt solution), or concurrent flow feeding.[3]
-
Temperature Control: Precipitates formed at lower temperatures (20–40°C) tend to have finer particles but require a longer aging time.[3] A medium temperature range (50–60°C) is often conducive to forming crystals with a uniform particle size and better solubility after drying.[3]
-
Molar Ratio of Reactants: The molar ratio of iron to pyrophosphate is critical. In practice, the ratio is often controlled at (2.0–2.2):3 to ensure the reaction goes to completion.[3]
-
Frequently Asked Questions (FAQs)
Synthesis and Process Control
-
Q1: What are the main methods for scaling up this compound production?
-
A1: The two primary methods are the Double Decomposition Reaction Method (Liquid-Phase Synthesis) and the Solid-Phase Synthesis Method.[3] The liquid-phase synthesis is the most common and involves the reaction between a soluble iron salt (like ferric sulfate or ferric chloride) and a soluble pyrophosphate (like sodium pyrophosphate) in an aqueous solution to form a precipitate.[3] The solid-phase method involves the high-temperature calcination of a mixture of iron oxides and pyrophosphates and is suitable for large-scale industrial production.[3]
-
-
Q2: What is the optimal pH range for the liquid-phase synthesis of this compound?
-
A2: The optimal pH for liquid-phase synthesis is typically controlled between 2.5 and 4.5.[3] In acidic conditions (pH 1–3), the hydrolysis of Fe³⁺ is inhibited, which promotes the formation of the this compound precipitate.[3] At neutral or alkaline conditions (pH > 7), Fe³⁺ is prone to hydrolyze and form Fe(OH)₃ precipitate, leading to impurities in the final product.[3]
-
-
Q3: How does the reaction temperature affect the properties of the final product?
-
A3: Increasing the temperature can accelerate the reaction rate.[3] However, temperatures that are too high (e.g., >80°C) can cause the pyrophosphate to decompose into orthophosphate, affecting the product's composition.[3] Precipitates formed at medium temperatures (50–60°C) often result in crystals with a uniform particle size and better solubility after drying.[3]
-
Quality Control and Stability
-
Q4: What are the critical quality control parameters for food-grade this compound?
-
A4: Key quality control parameters include:
-
-
Q5: How can the stability of this compound be ensured during storage?
Bioavailability and Formulation
-
Q6: Why is particle size so critical for the bioavailability of this compound?
-
A6: The bioavailability of this compound is inversely related to its particle size.[4] Smaller particles have a larger surface area-to-volume ratio, which increases their dissolution rate in the gastrointestinal tract, making more iron available for absorption.[4] Additionally, micronized and nano-sized particles (typically below 1 µm) can be absorbed through alternative pathways in the intestine, such as via microfold cells (M cells) in the Peyer's patches.[4]
-
-
Q7: Does encapsulation affect the bioavailability of this compound?
Data Presentation
Table 1: Key Process Parameters for Liquid-Phase Synthesis of this compound
| Parameter | Optimal Range | Rationale and Potential Issues if Deviated |
| pH | 2.5 – 4.5[3] | <2.5: May lead to incomplete precipitation.[3] >4.5: Prone to Fe(OH)₃ impurity formation.[3] |
| Temperature | 50 – 60°C[3] | <50°C: Slower reaction, finer particles requiring longer aging.[3] >80°C: Risk of pyrophosphate decomposition.[3] |
| Molar Ratio (Fe:P₂O₇) | (2.0-2.2) : 3[3] | Ensures complete reaction and minimizes impurities.[3] |
| Stirring Rate | 200 - 500 rpm[3] | <200 rpm: Uneven particle size.[3] >500 rpm: Potential crystal damage, increased energy cost.[3] |
| Drying Temperature | 60 – 80°C[1][3] | >100°C: Can cause crystal dehydration, decomposition, and discoloration.[1][3] |
Table 2: Impact of Particle Size on this compound Bioavailability
| Mean Particle Size | Relative Bioavailability (RBV) vs. Ferrous Sulfate | Reference |
| 21 µm | ~59% (in rats) | [1][7] |
| 2.5 µm | ~69% (in rats) | [7] |
| ~0.5 µm (with emulsifiers) | 95% (in rats) | [7] |
| 0.3 µm | Comparable to Ferrous Sulfate (in humans) | [1][4] |
Experimental Protocols
Protocol 1: Determination of Particle Size Distribution by Laser Diffraction
-
Objective: To measure the particle size distribution of a this compound powder sample.
-
Apparatus: Laser diffraction particle size analyzer.
-
Procedure:
-
Prepare a dispersion of the this compound powder in a suitable dispersant (e.g., deionized water with a surfactant).
-
Ensure the sample is adequately dispersed using sonication to break up any agglomerates.
-
Introduce the dispersion into the particle size analyzer.
-
The instrument will pass a laser beam through the dispersed sample, and the scattered light pattern will be detected.
-
The software will analyze the scattering pattern to calculate the particle size distribution, providing values for D10, D50 (median), and D90.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Protocol 2: In-Vitro Iron Solubility Assay
-
Objective: To assess the solubility of this compound under simulated gastric conditions.
-
Materials: this compound sample, simulated gastric fluid (SGF, pH 1.2-3.0), magnetic stirrer, pH meter, centrifuge, spectrophotometer or atomic absorption spectrometer.
-
Procedure:
-
Prepare SGF at the desired pH (e.g., pH 3.0).
-
Disperse a known amount of the this compound sample in a specific volume of the SGF.
-
Stir the suspension at 37°C for a defined period (e.g., 2 hours) to simulate gastric residence time.
-
After incubation, centrifuge the sample to separate the undissolved solids.
-
Carefully collect the supernatant.
-
Measure the iron concentration in the supernatant using a validated analytical method (e.g., spectrophotometry after reaction with a chromogen, or atomic absorption spectrometry).
-
Calculate the percentage of dissolved iron relative to the total amount of iron added.
-
Visualizations
Caption: this compound production workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. ruipugroup.com [ruipugroup.com]
- 4. benchchem.com [benchchem.com]
- 5. wbcil.com [wbcil.com]
- 6. benchchem.com [benchchem.com]
- 7. Particle size reduction and encapsulation affect the bioavailability of ferric pyrophosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
removing unreacted precursors from ferrous pyrophosphate product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of ferrous pyrophosphate (Fe₂P₂O₇). Due to the air-sensitive nature of ferrous (Fe²⁺) compounds, meticulous care is required to prevent oxidation to the more common ferric (Fe³⁺) state.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for the synthesis of this compound?
A1: this compound is typically synthesized through a precipitation reaction in an aqueous solution. The common precursors are a soluble ferrous salt, such as ferrous sulfate (FeSO₄) or ferrous chloride (FeCl₂), and a soluble pyrophosphate salt, like sodium pyrophosphate (Na₄P₂O₇) or potassium pyrophosphate (K₄P₂O₇).
Q2: Why is it crucial to work under an inert atmosphere during this compound synthesis?
A2: Ferrous iron (Fe²⁺) is readily oxidized to ferric iron (Fe³⁺) in the presence of oxygen. This oxidation will lead to the formation of ferric pyrophosphate or other ferric impurities, compromising the purity and desired properties of your final product. Therefore, all steps, including solution preparation, reaction, filtration, and drying, should ideally be performed under an inert atmosphere, such as nitrogen or argon.
Q3: What are the typical impurities found in a this compound product?
A3: Common impurities can include:
-
Unreacted precursors: Residual ferrous salts (e.g., FeSO₄) and pyrophosphate salts (e.g., Na₄P₂O₇).
-
Oxidation products: Ferric pyrophosphate (Fe₄(P₂O₇)₃) is the most common oxidation product.
-
Byproducts of the reaction: Depending on the precursors used, salts like sodium sulfate (Na₂SO₄) or sodium chloride (NaCl) will be present.
-
Hydrolysis products: Formation of iron hydroxides can occur if the pH is not carefully controlled.
Q4: How can I remove unreacted precursors and byproducts from my this compound precipitate?
A4: A thorough washing step is the primary method for removing soluble unreacted precursors and byproducts. This is typically done by repeatedly washing the filtered precipitate with deoxygenated deionized water. The key is to perform the washing and filtration under an inert atmosphere to prevent oxidation of the this compound.
Q5: What is the recommended solvent for washing the this compound precipitate?
A5: Deoxygenated deionized water is the most common and effective solvent for washing. The water should be purged with an inert gas (nitrogen or argon) for a sufficient time to remove dissolved oxygen before use. In some cases, a deoxygenated ethanol-water mixture can be used to facilitate drying.
Q6: How many washing cycles are necessary for a pure product?
A6: The number of washing cycles depends on the initial concentration of impurities and the efficiency of each wash. Typically, 3-5 washing cycles are recommended. To confirm the removal of ionic impurities like sulfates or chlorides, you can monitor the conductivity of the filtrate. Washing should continue until the conductivity of the filtrate is close to that of the deoxygenated deionized water used for washing (e.g., <10 µS/cm).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product has a yellow or reddish-brown tint instead of the expected off-white/pale green color. | Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) has occurred. | - Ensure all solutions are thoroughly deoxygenated before use.- Maintain a constant inert gas blanket over the reaction and filtration setup.- Use freshly prepared ferrous salt solutions.- Consider adding a small amount of a reducing agent, like ascorbic acid, during the synthesis, but be mindful of potential downstream purification challenges. |
| Low product yield. | - Incomplete precipitation due to incorrect stoichiometry or pH.- Loss of product during washing due to its slight solubility. | - Optimize the molar ratio of the ferrous salt to the pyrophosphate salt.- Carefully control the pH of the reaction mixture. This compound solubility is pH-dependent.[2]- Minimize the volume of washing solvent used, while still ensuring adequate purification.- Perform a solubility test of your product in the wash solvent at the washing temperature. |
| Presence of significant amounts of unreacted precursors in the final product (confirmed by analysis). | Insufficient washing of the precipitate. | - Increase the number of washing cycles.- Ensure the precipitate is well-dispersed in the washing solvent during each cycle to maximize contact and removal of impurities.- Increase the volume of washing solvent per cycle. |
| Final product is difficult to filter. | Formation of very fine particles or a colloidal suspension. | - Adjust the rate of addition of the precursor solutions. A slower addition rate can promote the growth of larger, more easily filterable crystals.- Control the reaction temperature. Higher temperatures can sometimes lead to larger particle sizes.- Allow for a longer aging time after precipitation to encourage crystal growth. |
| Product shows poor stability and changes color over time. | Incomplete removal of impurities that can catalyze oxidation, or exposure to air and moisture during storage. | - Ensure thorough washing to remove all soluble impurities.- Dry the product completely under vacuum at a low temperature (e.g., 60-80°C) to remove residual water.[1]- Store the final product in a tightly sealed container under an inert atmosphere and in a desiccator. |
Experimental Protocols
Protocol 1: Washing of this compound Precipitate
Objective: To remove unreacted water-soluble precursors and byproducts from the synthesized this compound precipitate while minimizing oxidation.
Materials:
-
This compound precipitate (filter cake)
-
Deoxygenated deionized water (purged with N₂ or Ar for at least 30 minutes)
-
Inert gas source (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel and flask, or a sealed filter holder)
-
Spatula
-
Beakers or flasks for resuspension
Procedure:
-
Prepare the Inert Environment: Set up the filtration apparatus within a glove box or ensure a continuous flow of inert gas over the funnel.
-
Initial Filtration: After the precipitation reaction, filter the this compound slurry to obtain a wet filter cake. Do not allow the cake to dry and crack on the filter, as this can expose more surface area to potential oxidation.
-
Resuspend the Precipitate: Carefully transfer the wet filter cake into a beaker containing deoxygenated deionized water. The volume of water should be sufficient to create a slurry that can be stirred effectively (e.g., 5-10 times the volume of the cake).
-
Wash: Stir the slurry gently for 10-15 minutes under a continuous inert gas stream. This allows the soluble impurities to dissolve in the wash water.
-
Filter: Filter the washed slurry through the filtration apparatus.
-
Repeat: Repeat the resuspension and filtration steps (Steps 3-5) for a total of 3-5 cycles.
-
Monitor Purity (Optional): After the third wash, collect a sample of the filtrate and measure its conductivity. Continue washing until the conductivity is acceptably low.
-
Final Wash: For the final wash, you may consider using a deoxygenated ethanol/water mixture to aid in the subsequent drying process.
-
Proceed to Drying: Immediately transfer the washed filter cake to a vacuum oven for drying under an inert atmosphere.
Protocol 2: Quality Control - Testing for Ferric Impurities
Objective: To qualitatively assess the presence of ferric iron impurities in the this compound product.
Materials:
-
This compound sample
-
Deoxygenated dilute acid (e.g., 0.1 M HCl, purged with N₂ or Ar)
-
Potassium thiocyanate (KSCN) solution (approx. 1 M)
-
Test tubes
-
Inert gas source
Procedure:
-
Sample Dissolution: In a test tube under a stream of inert gas, dissolve a small amount of the this compound sample in the deoxygenated dilute acid. This compound has a higher solubility at acidic pH.[2]
-
Addition of Thiocyanate: To the resulting solution, add a few drops of the potassium thiocyanate solution.
-
Observation:
-
No color change or a very faint pinkish hue: Indicates a low concentration of ferric ions, suggesting minimal oxidation.
-
A distinct red or blood-red color: Indicates the presence of ferric ions (formation of the [Fe(SCN)(H₂O)₅]²⁺ complex), signifying that the sample has been oxidized. The intensity of the color is proportional to the concentration of ferric ions.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
addressing inconsistencies in ferrous pyrophosphate experimental results
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ferrous pyrophosphate (FPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during experimentation. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and actionable troubleshooting steps.
Issue 1: Low Solubility or Precipitation of this compound in Aqueous Solutions.
-
Question: My this compound is not dissolving, or is precipitating out of my buffer/media. Why is this happening and how can I fix it?
-
Answer: this compound has inherently low solubility in water, especially within a neutral pH range.[1] This can lead to inconsistencies in the concentration of bioavailable iron in your experiments.
-
Potential Cause 1: Incorrect pH. The solubility of FPP is highly pH-dependent. It is sparingly soluble in the pH range of 3-6 but shows increased solubility at a pH below 2 and above 8.[2]
-
Potential Cause 2: Insufficient Chelation. The molar ratio of your chelating agent to this compound may be inadequate to maintain solubility.
-
Troubleshooting: Increase the concentration of the chelating agent. Commonly used and effective agents include citric acid or sodium citrate, ethylenediaminetetraacetic acid (EDTA), and sodium pyrophosphate.[3]
-
-
Potential Cause 3: Large Particle Size. The particle size of FPP significantly impacts its dissolution rate.
-
Troubleshooting: Utilize micronized or nano-sized FPP. Reducing the particle size dramatically increases the surface area, which can improve dispersion and dissolution rates.[1]
-
-
Issue 2: Inconsistent Bioavailability and Low Iron Uptake in In Vitro Models.
-
Question: I am observing low and variable iron uptake in my Caco-2 cell experiments. What could be causing this?
-
Answer: Low bioavailability is a common challenge with less soluble iron forms like FPP. This is often linked to its poor solubility in simulated gastric fluids.[1]
-
Potential Cause 1: Poor Iron Release in Digestion Model. FPP may not be adequately solubilized during the simulated gastric phase of your in vitro digestion protocol.
-
Troubleshooting: Ensure your simulated gastric fluid is at an appropriately low pH (e.g., pH 2) to facilitate the dissolution of FPP before neutralizing for the intestinal phase.[4]
-
-
Potential Cause 2: Presence of Inhibitors. Components in your cell culture media or test matrix can inhibit iron uptake.
-
Troubleshooting: Be aware of potential inhibitors such as phytic acid, tannic acid, and high concentrations of calcium, which can decrease iron bioavailability.[1]
-
-
Potential Cause 3: Inadequate Cellular Uptake Mechanisms. The cellular machinery for iron uptake may not be optimally engaged.
-
Issue 3: Color Change and Degradation of this compound Over Time.
-
Question: The color of my FPP-fortified product is changing to a brownish or reddish hue. What is causing this instability?
-
Answer: Discoloration of FPP can be indicative of chemical changes, often triggered by environmental factors.[1]
-
Potential Cause 1: pH Instability. In neutral to alkaline environments (pH 6.0–8.5), FPP can form an amorphous ferric hydroxide film, leading to a darkened color. In highly acidic environments (pH 2-4), the release of iron ions can cause a reddish hue.[1]
-
Potential Cause 2: High Temperature and Moisture. High temperatures (>100-120°C) can cause FPP to decompose into ferric oxide and phosphate.[1][6]
-
Potential Cause 3: Oxidation-Reduction Reactions. The presence of strong oxidizing or reducing agents can alter the oxidation state of the iron in FPP.[6]
-
Troubleshooting: Avoid co-formulation with strong oxidizing agents. If using reducing agents like ascorbic acid to enhance bioavailability, be aware that this can lead to the conversion of ferric (Fe³⁺) to ferrous (Fe²⁺) iron.[4]
-
-
Data Presentation: Factors Affecting this compound Experiments
The following tables summarize quantitative data on factors influencing the experimental outcomes with this compound.
Table 1: Influence of pH on this compound Dissolution
| pH | Dissolution of Fe³⁺ (%) after 24 hours |
| 3.0 | 15% |
| 4.0 | 5% |
Data sourced from Benchchem[1]
Table 2: Relative Bioavailability of Different this compound Formulations
| This compound Formulation | Relative Bioavailability (compared to Ferrous Sulfate) |
| Standard FPP | 30-70%[1] |
| Micronized Dispersible FPP (MDFP, 0.3 µm) | Comparable to Ferrous Sulfate[1] |
| FPP (particle size reduced from 21 µm to 2.5 µm) | Significantly improved[1] |
Table 3: Impact of Enhancers and Inhibitors on Iron Uptake in Caco-2 Cells
| Compound | Molar Ratio (Compound:Fe) | Effect on Ferritin Formation |
| Ascorbic Acid | 20:1 | Increased 3-fold[1] |
| Cysteine | 20:1 | Increased 2-fold[1] |
| Phytic Acid | 10:1 | Decreased by 91%[1] |
| Tannic Acid | 1:1 | Decreased by 99%[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Iron Release from this compound
Objective: To determine the amount of soluble iron released from this compound under simulated gastrointestinal conditions.
Materials:
-
This compound sample
-
Simulated Gastric Fluid (SGF): Pepsin in pH 2.0 solution
-
Simulated Intestinal Fluid (SIF): Pancreatin and bile salts in pH 7.0 solution
-
37°C shaking water bath or incubator
-
Centrifuge
-
Method for iron quantification (e.g., ICP-AES or Ferrozine assay)
Procedure:
-
Gastric Digestion: Incubate a known amount of the this compound sample in SGF at 37°C with continuous agitation for 1-2 hours.
-
Intestinal Digestion: Adjust the pH of the gastric digest to 7.0 and add SIF. Continue incubation at 37°C with agitation for a specified period (e.g., 2 hours).
-
Sample Collection: At designated time points during both digestion phases, withdraw an aliquot of the digest.
-
Separation of Soluble Fraction: Centrifuge the aliquot to pellet any insoluble material.
-
Iron Quantification: Analyze the supernatant for soluble iron content using a validated analytical method.
Protocol 2: Caco-2 Cell Iron Uptake Assay
Objective: To assess the bioavailability of iron from this compound using an in vitro intestinal cell model.
Materials:
-
Differentiated Caco-2 cell monolayers on permeable supports
-
This compound test solution (prepared in serum-free medium)
-
Positive control (e.g., ferrous sulfate) and negative control (no iron) solutions
-
Wash buffer (e.g., ice-cold PBS)
-
Cell lysis buffer
-
Human ferritin ELISA kit or instrument for direct iron measurement (e.g., ICP-MS)
Procedure:
-
Cell Preparation: Culture and differentiate Caco-2 cells on permeable supports for 12-21 days. 24 hours prior to the experiment, switch to a serum-free medium.[1]
-
Iron Exposure: Wash the cell monolayers with pre-warmed PBS. Add the this compound test solution, positive control, and negative control to the apical side of the respective wells.
-
Incubation: Incubate the cells for a defined period (e.g., 1 to 24 hours) at 37°C.[1]
-
Washing: Remove the iron-containing medium and wash the cells multiple times with ice-cold PBS to remove any non-internalized iron.
-
Cell Lysis: Add cell lysis buffer to each well to release the intracellular contents.
-
Quantification of Iron Uptake:
-
Indirect Method (Ferritin Assay): Measure the ferritin concentration in the cell lysates using a human ferritin ELISA kit. Normalize ferritin levels to total protein concentration.[1]
-
Direct Method: Quantify the total iron content in the cell lysates using methods like ICP-MS.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Caco-2 Cell Iron Uptake Assay
Caption: Workflow for assessing this compound iron uptake in Caco-2 cells.
Diagram 2: Proposed Signaling Pathway for this compound Iron Uptake
Caption: Proposed mechanisms of this compound iron uptake by intestinal cells.
References
Validation & Comparative
ferrous pyrophosphate vs ferrous sulfate bioavailability in humans.
A Comparative Guide to the Bioavailability of Ferrous Pyrophosphate vs. Ferrous Sulfate in Humans
Introduction
Iron deficiency remains a significant global health issue, making the selection of an appropriate iron compound for supplementation and food fortification a critical decision for researchers, clinicians, and food scientists. The efficacy of any iron intervention is fundamentally dependent on the bioavailability of the iron compound used. Ferrous sulfate (FeSO₄), a water-soluble, low-cost iron salt, has long been considered the "gold standard" due to its high bioavailability. However, its use is often limited by adverse organoleptic changes in food vehicles and gastrointestinal side effects. Ferric pyrophosphate (FePP), a water-insoluble iron compound, is frequently used for food fortification because it is sensory-neutral. Its bioavailability, however, has been a subject of extensive research, with newer formulations aiming to match the efficacy of ferrous sulfate.
This guide provides an objective, data-driven comparison of the bioavailability of this compound and ferrous sulfate in humans, tailored for researchers, scientists, and drug development professionals.
Comparative Bioavailability: Quantitative Data
The bioavailability of iron compounds is typically measured by quantifying the amount of iron absorbed and incorporated into the body. The gold standard method involves the use of stable isotopes to trace the absorption of iron into erythrocytes (red blood cells). Relative Bioavailability (RBV) is often calculated, with ferrous sulfate serving as the reference compound (RBV = 100%).
Several human clinical trials have compared the absorption of this compound and ferrous sulfate across different food matrices and subject populations. Generally, standard ferric pyrophosphate demonstrates lower bioavailability than ferrous sulfate. However, advancements in food technology, such as micronization and the use of emulsifiers, have led to ferric pyrophosphate formulations with significantly improved absorption.
Table 1: Iron Absorption from this compound vs. Ferrous Sulfate in Adult Women
| Food Vehicle | Iron Compound | Iron Dose (mg) | Subject Iron Status | Geometric Mean Iron Absorption (%) | Relative Bioavailability (RBV) (%) | Study |
| Infant Cereal | Micronized Dispersible FePP | 5 | - | 3.4 | 83 | Fidler et al. (2004)[1][2] |
| Ferrous Sulfate | 5 | - | 4.1 | 100 | Fidler et al. (2004)[1][2] | |
| Yoghurt Drink | Micronized Dispersible FePP | 5 | - | 3.9 | 93 | Fidler et al. (2004)[1][2] |
| Ferrous Sulfate | 5 | - | 4.2 | 100 | Fidler et al. (2004)[1][2] | |
| Apple Juice | Micronized Dispersible FePP (SunActive Fe) | - | Low Iron Stores | 5.5 | 60 | Tuntipopipat et al. (2006)[3] |
| Ferrous Sulfate | - | Low Iron Stores | 9.1 | 100 | Tuntipopipat et al. (2006)[3] | |
| Full-Cream Milk | Ferric Pyrophosphate | - | - | 3.3 | 32 | Wegmüller et al. (2016)[4] |
| Ferrous Sulfate | - | - | 10.4 | 100 | Wegmüller et al. (2016)[4] | |
| Extruded Rice | Ferric Pyrophosphate (+ZnSO₄) | 4 | Iron-Depleted | 4.5 | 62 | Cercamondi et al. (2017)[5] |
| Ferrous Sulfate | 4 | Iron-Depleted | (Reference) | 100 | Cercamondi et al. (2017)[5] |
Table 2: Iron Absorption from this compound vs. Ferrous Sulfate in Children
| Food Vehicle | Iron Compound | Age Group | Geometric Mean Iron Absorption (%) | Relative Bioavailability (RBV) (%) | Study |
| Reconstituted Milk | Ferric Pyrophosphate | 3-6 years | 2.1 | 33 | Garcés-Rojas et al. (2022)[6][7][8] |
| Ferrous Sulfate | 3-6 years | 7.6 (in FAP arm), 6.24 (in FePP arm) | 100 | Garcés-Rojas et al. (2022)[6][7][8] |
The Influence of Iron Status on Bioavailability
A crucial factor influencing iron absorption is an individual's iron status. Iron-deficient individuals typically up-regulate iron absorption from soluble forms like ferrous sulfate. However, this regulatory mechanism appears to be less effective for poorly soluble compounds like ferric pyrophosphate.
One study directly compared the effect of iron status on the bioavailability of both compounds.[9][10] The results showed that plasma ferritin (an indicator of iron stores) was a strong negative predictor of iron bioavailability from ferrous sulfate but not from ferric pyrophosphate.[9][10] This suggests that food fortification with ferrous sulfate may have a greater relative impact in iron-deficient populations compared to fortification with standard ferric pyrophosphate.[9][10]
Experimental Protocols
The most rigorous and commonly cited method for determining iron bioavailability in humans is the double stable isotope technique.[11][12][13] This method directly measures the incorporation of absorbed iron into the body's functional iron pool.
Double Stable Isotope Method (Erythrocyte Incorporation)
-
Subject Recruitment: Participants are selected based on specific criteria, including age, sex, and iron status (often determined by serum ferritin levels).[5][9]
-
Isotope Preparation: Two different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe) are used. One isotope is bound to the test compound (e.g., ⁵⁷Fe-ferric pyrophosphate), and the other is bound to the reference compound (e.g., ⁵⁸Fe-ferrous sulfate).[1]
-
Administration: On separate days (typically with a washout period in between), participants consume a standardized meal or beverage containing one of the isotopically labeled iron compounds.[1][2] In some designs, a reference dose of intravenous iron isotope is also administered to account for individual variations in erythrocyte iron utilization.[11]
-
Blood Sampling: A baseline blood sample is taken before the study begins. A second blood sample is collected approximately 14 days after the administration of the last isotope.[1][2][3] This timeframe allows for the absorbed iron to be incorporated into newly formed red blood cells.
-
Analysis: The isotopic enrichment of the blood samples is measured using high-precision mass spectrometry.
-
Calculation of Absorption: The amount of each iron isotope incorporated into erythrocytes is calculated based on the total circulating iron and the isotopic enrichment. This value represents the total amount of iron absorbed from the test meal.[13]
The workflow for this methodology is illustrated below.
Caption: Workflow of the double stable isotope method.
Factors Influencing Bioavailability
The disparity in bioavailability between ferrous sulfate and ferric pyrophosphate stems from fundamental physicochemical differences and their interaction with the human digestive system.
-
Solubility: Ferrous sulfate is readily soluble in the acidic environment of the stomach, releasing ferrous (Fe²⁺) ions that are available for absorption in the duodenum. In contrast, standard ferric pyrophosphate is poorly soluble, limiting the amount of iron that can be absorbed.[8]
-
Formulation: Micronizing ferric pyrophosphate to a very small particle size (e.g., 0.3 µm) and combining it with emulsifiers can significantly enhance its dispersibility and absorption, making it comparable to ferrous sulfate in some food matrices.[1][2]
-
Iron Status: As noted earlier, iron absorption from soluble ferrous sulfate is tightly regulated by the body's iron stores, whereas absorption from insoluble ferric pyrophosphate is less affected by this mechanism.[9]
-
Food Matrix: The composition of the food or beverage carrying the iron can influence absorption. For example, enhancers like citric acid can improve absorption from ferric pyrophosphate.[5]
The logical relationship between these factors is visualized below.
Caption: Factors affecting bioavailability of iron salts.
Conclusion and Implications
For researchers and drug development professionals, the choice between ferrous sulfate and ferric pyrophosphate is not straightforward and depends heavily on the application.
-
Ferrous Sulfate remains the benchmark for high bioavailability, particularly in iron-deficient individuals where absorption is significantly up-regulated.[9] Its primary drawbacks are sensory issues and gastrointestinal intolerance, which can affect compliance in clinical settings and limit its use in food fortification.
-
Standard Ferric Pyrophosphate exhibits significantly lower bioavailability than ferrous sulfate, with an RBV often around 30-40%.[4][5][8] Its use is justified when sensory neutrality is paramount and a higher fortification level can compensate for lower absorption.
-
Micronized, Dispersible Ferric Pyrophosphate represents a significant technological advancement. These formulations show markedly improved bioavailability, with RBVs ranging from 60% to over 90% of ferrous sulfate, depending on the food vehicle.[1][2][3] This makes them a viable alternative to ferrous sulfate, offering comparable efficacy without the associated sensory and tolerability issues.
References
- 1. A micronised, dispersible ferric pyrophosphate with high relative bioavailability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. Relative bioavailability of micronized, dispersible ferric pyrophosphate added to an apple juice drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferrous ammonium phosphate (FeNH₄PO₄) as a new food fortificant: iron bioavailability compared to ferrous sulfate and ferric pyrophosphate from an instant milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron Bioavailability from Ferric Pyrophosphate in Extruded Rice Cofortified with Zinc Sulfate Is Greater than When Cofortified with Zinc Oxide in a Human Stable Isotope Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children | Scilit [scilit.com]
- 7. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink-A Stable Isotope Study in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron deficiency up-regulates iron absorption from ferrous sulphate but not ferric pyrophosphate and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron deficiency up-regulates iron absorption from ferrous sulphate but not ferric pyrophosphate and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The concept of iron bioavailability and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Stability of Ferrous Pyrophosphate and Ferric Pyrophosphate: A Guide for Researchers
For Immediate Release
A Comprehensive Analysis of Ferrous and Ferric Pyrophosphate Stability for Pharmaceutical and Nutraceutical Applications
This guide offers a detailed comparative study of the stability of ferrous pyrophosphate and ferric pyrophosphate, two key iron compounds used in pharmaceuticals and food fortification. For researchers, scientists, and drug development professionals, understanding the distinct stability profiles of the ferrous (Fe²⁺) and ferric (Fe³⁺) forms of pyrophosphate is critical for formulation development, ensuring product efficacy, and optimizing bioavailability. This document provides a synthesis of experimental data on their stability under various conditions, detailed experimental protocols, and visual representations of analytical workflows.
Introduction to Ferrous and Ferric Pyrophosphate
This compound and ferric pyrophosphate are iron sources utilized to address iron deficiency anemia. The fundamental difference lies in the oxidation state of the iron atom: this compound contains iron in the +2 oxidation state, while ferric pyrophosphate contains iron in the +3 state. This difference in valence significantly influences their chemical properties, solubility, and, most importantly, their stability. Ferric pyrophosphate is noted for its increased stability and reduced reactivity compared to ferrous iron compounds.[1]
Quantitative Data Summary
The stability of ferrous and ferric pyrophosphate is influenced by several factors, primarily pH, temperature, and the presence of oxidizing or reducing agents. The following tables summarize the available quantitative and qualitative data on the stability of these two compounds.
Table 1: Effect of pH on the Stability and Solubility of Ferrous and Ferric Pyrophosphate
| Parameter | This compound (Fe₂P₂O₇) | Ferric Pyrophosphate (Fe₄(P₂O₇)₃) |
| General Stability | Less stable, prone to oxidation to ferric form, especially at neutral to alkaline pH. | Generally stable, particularly within a pH range of 4-6.[2] |
| Solubility in Acidic pH | Enhanced dissolution below pH 3. | Sparingly soluble but shows increased solubility at pH < 2.[3] |
| Solubility in Neutral pH | Very limited dissolution in the moderate pH (4–7). | Practically insoluble in the pH range of 3–6.[4] |
| Solubility in Alkaline pH | Solubility increases at pH > 8 due to the formation of ferric hydroxide.[4] | |
| Oxidation Rate | Oxidation to Fe³⁺ is pH-dependent; the rate is independent of pH below ~4 and increases significantly between pH 5 and 8.[5] | Stable against further oxidation in air due to the strong bonding between Fe³⁺ and pyrophosphate ions.[6] |
Table 2: Effect of Temperature on the Stability of Ferrous and Ferric Pyrophosphate
| Parameter | This compound (Fe₂P₂O₇) | Ferric Pyrophosphate (Fe₄(P₂O₇)₃) |
| General Thermal Stability | Data on specific decomposition temperatures are limited, but as a ferrous salt, it is expected to be susceptible to oxidation at elevated temperatures. | In its dry, crystalline form, it is relatively stable at room temperature.[4] |
| Decomposition Profile | - > 70°C: Begins to lose crystal water, leading to slight lattice distortion.[4] - > 120°C: The pyrophosphate ion can start to decompose into orthophosphate.[4] - > 100°C (in food processing): May undergo gradual decomposition.[2] |
Table 3: Influence of Other Chemical Species on Stability
| Condition | This compound (Fe₂P₂O₇) | Ferric Pyrophosphate (Fe₄(P₂O₇)₃) |
| Reducing Agents (e.g., Ascorbic Acid) | Stabilized against oxidation. | Can be reduced to ferrous iron (Fe²⁺), leading to structural changes.[2][4] |
| Oxidizing Agents | Readily oxidized to ferric pyrophosphate. | Can be further oxidized to higher oxidation states in the presence of strong oxidizing agents.[2] |
| Chelating Agents (e.g., EDTA, Citric Acid) | Can form more stable complexes, promoting dissolution.[4] | |
| Divalent Metal Ions (e.g., Ca²⁺, Mg²⁺) | Can compete with ferric ions for pyrophosphate binding, potentially reducing stability.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the stability of iron pyrophosphate compounds. Below are protocols for key experiments.
Protocol 1: Determination of pH-Dependent Solubility and Stability
Objective: To determine the solubility and stability of ferrous and ferric pyrophosphate across a range of pH values relevant to physiological and formulation conditions.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., HCl for pH 2, citrate buffers for pH 3-6, and phosphate buffers for pH 7-8).
-
Sample Preparation: Accurately weigh a known amount of ferrous or ferric pyrophosphate powder and suspend it in each buffer to create a saturated solution.
-
Equilibration: Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification of Soluble Iron:
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
For this compound, immediately analyze the ferrous iron content using a colorimetric method with a reagent like 1,10-phenanthroline or ferrozine to prevent oxidation.
-
For ferric pyrophosphate, the total iron concentration in the supernatant can be determined by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
-
Stability Assessment (for this compound):
-
At each pH, monitor the concentration of ferrous iron over time to determine the rate of oxidation to ferric iron. This can be done by taking aliquots at different time points and measuring both ferrous and total iron concentrations.
-
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of ferrous and ferric pyrophosphate.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the dry pyrophosphate powder into a TGA crucible.
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 1000°C).
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to the loss of water and decomposition of the pyrophosphate.
-
The onset temperature of each weight loss step indicates the temperature at which the compound begins to degrade.
-
Protocol 3: Accelerated Stability Testing
Objective: To predict the long-term stability and shelf-life of a formulation containing ferrous or ferric pyrophosphate under defined storage conditions.
Methodology:
-
Sample Preparation: Prepare the final product formulation (e.g., tablets, capsules, or fortified food matrix) containing a known concentration of ferrous or ferric pyrophosphate.
-
Storage Conditions: Store the samples in a stability chamber under accelerated conditions as per ICH guidelines (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[7]
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Assay of Active Ingredient: Quantify the amount of ferrous or ferric pyrophosphate remaining. For this compound, it is crucial to also measure the amount of ferric iron to assess oxidation.
-
Degradation Products: Use techniques like HPLC to identify and quantify any degradation products.
-
Physical Properties: Observe any changes in appearance, color, and dissolution characteristics.
-
-
Data Evaluation: Plot the concentration of the active ingredient versus time to determine the degradation kinetics and extrapolate the data to estimate the shelf-life under normal storage conditions.
Visualizations
The following diagrams illustrate the experimental workflows for assessing the stability of ferrous and ferric pyrophosphate.
Conclusion
The stability of iron pyrophosphates is a critical parameter influencing their application in both pharmaceutical and nutraceutical products. Ferric pyrophosphate demonstrates superior stability, particularly in its resistance to oxidation and its defined behavior under varying pH and temperature conditions. This compound, while potentially offering different bioavailability characteristics, is inherently less stable and susceptible to oxidation. The choice between these two forms of iron pyrophosphate will depend on the specific application, the formulation matrix, and the desired product shelf-life. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct robust comparative stability studies tailored to their specific product development needs.
References
- 1. Thermal Stability and Decomposition Products of P-Doped Ferrihydrite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruipugroup.com [ruipugroup.com]
- 3. studylib.net [studylib.net]
- 4. benchchem.com [benchchem.com]
- 5. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jocpr.com [jocpr.com]
Validating the Purity of Synthesized Ferrous Pyrophosphate: A Comparative Guide to HPLC and Titrimetric Methods
For researchers, scientists, and drug development professionals, ensuring the purity and quality of synthesized active pharmaceutical ingredients (APIs) and chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), specifically Ion Chromatography (IC), and traditional titration methods for validating the purity of synthesized ferrous pyrophosphate. The experimental data presented herein is illustrative, designed to guide researchers in setting up their own validation studies.
Executive Summary
The purity of synthesized this compound, a water-insoluble iron supplement, is critically dependent on the stoichiometric ratio of ferrous iron to pyrophosphate and the absence of process-related impurities. This guide details a dual-pronged approach for comprehensive purity analysis. An Ion Chromatography (IC) method is employed for the accurate determination of the pyrophosphate content and the identification of anionic impurities. Concurrently, a redox titration method is utilized for the precise quantification of the total iron content. This combined methodology provides a complete purity profile of the synthesized compound.
Data Presentation
The following table summarizes the hypothetical results obtained from the analysis of a batch of synthesized this compound compared against a certified reference standard.
| Parameter | Method | Reference Standard | Synthesized Batch 1 | Synthesized Batch 2 | Acceptance Criteria |
| Iron Content (% w/w) | Redox Titration | 24.5% | 24.2% | 23.8% | 24.0% - 26.0% |
| Pyrophosphate (P₂O₇⁴⁻) Content (% w/w) | Ion Chromatography | 45.2% | 44.8% | 43.5% | 44.0% - 46.0% |
| Phosphate (PO₄³⁻) Impurity (% w/w) | Ion Chromatography | < 0.1% | 0.5% | 1.2% | ≤ 0.5% |
| Sulfate (SO₄²⁻) Impurity (% w/w) | Ion Chromatography | < 0.05% | 0.2% | 0.8% | ≤ 0.2% |
| Chloride (Cl⁻) Impurity (% w/w) | Ion Chromatography | < 0.05% | 0.1% | 0.3% | ≤ 0.1% |
| Calculated Purity (%) | Combined | > 99.5% | 99.1% | 97.4% | ≥ 98.5% |
Experimental Protocols
Determination of Iron Content by Redox Titration
This method is based on the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) using a standardized solution of potassium permanganate (KMnO₄). The endpoint is indicated by a persistent pink color.
Materials:
-
Synthesized this compound
-
Certified this compound Reference Standard
-
Potassium Permanganate (KMnO₄), 0.1 N standardized solution
-
Sulfuric Acid (H₂SO₄), 1 M
-
Phosphoric Acid (H₃PO₄), 85%
-
Deionized Water
Procedure:
-
Accurately weigh approximately 0.35 g of the synthesized this compound and transfer it to a 250 mL Erlenmeyer flask.
-
Add 50 mL of 1 M sulfuric acid and warm gently to dissolve the sample completely.
-
Add 5 mL of 85% phosphoric acid to the solution.
-
Titrate the solution with standardized 0.1 N potassium permanganate until a faint, persistent pink color is observed.[1]
-
Record the volume of KMnO₄ solution used.
-
Perform the same procedure with the certified reference standard.
-
Calculate the percentage of iron in the sample.
Determination of Pyrophosphate and Anionic Impurities by Ion Chromatography
This method separates and quantifies pyrophosphate and other anions based on their interaction with an ion-exchange column.[2][3]
Materials:
-
Synthesized this compound
-
Certified Sodium Pyrophosphate Reference Standard
-
Certified Sodium Phosphate, Sodium Sulfate, and Sodium Chloride Reference Standards
-
Sodium Hydroxide solution for eluent preparation
-
Deionized Water
Instrumentation:
-
Ion Chromatograph equipped with a conductivity detector
-
Anion-exchange column (e.g., Dionex IonPac AS11-HC or similar)
-
Guard column
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized this compound and dissolve it in 100 mL of deionized water with the aid of sonication. Filter the solution through a 0.45 µm filter.
-
Standard Preparation: Prepare a series of calibration standards for pyrophosphate, phosphate, sulfate, and chloride using the certified reference standards.
-
Chromatographic Conditions:
-
Eluent: A gradient of sodium hydroxide.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: Suppressed conductivity
-
-
Inject the prepared sample and standards into the ion chromatograph.
-
Identify and quantify the pyrophosphate and other anionic impurities by comparing the retention times and peak areas with those of the standards.
Mandatory Visualization
Caption: Experimental workflow for the purity validation of synthesized this compound.
References
A Comparative Guide to Analytical Methods for Ferrous Pyrophosphate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three common analytical methods for the quantification of ferrous pyrophosphate: UV-Visible (UV-Vis) Spectrophotometry, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical products and food supplements containing this compound. This document presents a comparative summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Method Performance Comparison
The selection of an analytical technique for quantifying this compound depends on various factors, including the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of UV-Vis Spectrophotometry, AAS, and ICP-MS for iron determination, based on available literature for iron compounds. These values can be considered indicative for the analysis of this compound.
| Validation Parameter | UV-Visible Spectrophotometry | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Linearity (R²) | > 0.999[1] | > 0.999[2] | > 0.999 |
| Accuracy (% Recovery) | 98-102%[1] | 99-101%[2] | 95-105% |
| Precision (%RSD) | < 2%[1] | < 2%[2] | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.001 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~0.005 µg/mL[3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible results. The following sections outline the methodologies for the quantification of this compound using UV-Vis Spectrophotometry, AAS, and ICP-MS.
UV-Visible Spectrophotometric Method
This method is based on the reaction of ferrous iron with a chromogenic agent, such as 1,10-phenanthroline, to form a colored complex that can be quantified spectrophotometrically.
1. Reagents and Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M
-
Hydroxylamine hydrochloride solution, 10% (w/v)
-
1,10-phenanthroline solution, 0.1% (w/v) in ethanol
-
Sodium acetate buffer, 1 M
-
Deionized water
2. Sample Preparation:
-
Accurately weigh a quantity of the this compound sample and dissolve it in 0.1 M HCl.
-
Further dilute the solution with deionized water to obtain a concentration within the linear range of the assay.
3. Analytical Procedure:
-
To an aliquot of the sample solution, add hydroxylamine hydrochloride solution to reduce any ferric iron to ferrous iron.
-
Add the 1,10-phenanthroline solution and sodium acetate buffer to form the colored complex and adjust the pH.
-
Dilute the solution to a final volume with deionized water and allow it to stand for 15 minutes for color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), typically around 510 nm, against a reagent blank.
-
Quantify the this compound concentration using a calibration curve prepared from standard solutions.
Atomic Absorption Spectroscopy (AAS) Method
AAS is a highly sensitive technique for the determination of iron concentration by measuring the absorption of optical radiation by free atoms in the gaseous state.
1. Reagents and Materials:
-
This compound standard
-
Nitric acid (HNO₃), concentrated
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Iron hollow cathode lamp
2. Sample Preparation:
-
Accurately weigh the this compound sample and transfer it to a digestion vessel.
-
Add a mixture of concentrated nitric acid and hydrochloric acid.
-
Digest the sample using a hot plate or a microwave digestion system until a clear solution is obtained.
-
Cool the digest and dilute it with deionized water to a known volume to bring the iron concentration into the optimal working range of the instrument.
3. Instrumental Analysis:
-
Set up the atomic absorption spectrophotometer with an iron hollow cathode lamp.
-
Aspirate the prepared sample solution into the flame (flame AAS) or inject it into the graphite furnace (graphite furnace AAS).
-
Measure the absorbance at the iron resonance line (typically 248.3 nm).
-
Determine the concentration of iron from a calibration curve prepared with iron standard solutions.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Method
ICP-MS is a powerful technique for trace and ultra-trace element analysis, offering high sensitivity and the ability to perform multi-element analysis.
1. Reagents and Materials:
-
This compound standard
-
Nitric acid (HNO₃), ultra-pure grade
-
Internal standard solution (e.g., Yttrium, Indium)
-
Deionized water (18.2 MΩ·cm)
2. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Perform an acid digestion using ultra-pure nitric acid in a closed-vessel microwave digestion system to ensure complete dissolution and minimize contamination.
-
After digestion, dilute the sample with deionized water to a suitable concentration for ICP-MS analysis.
-
Add an internal standard to all samples, standards, and blanks to correct for instrumental drift and matrix effects.
3. Instrumental Analysis:
-
Optimize the ICP-MS instrument parameters, including plasma power, gas flow rates, and lens voltages, for iron analysis.
-
Introduce the prepared sample solution into the ICP-MS system.
-
Measure the intensity of the iron isotopes (e.g., ⁵⁶Fe, ⁵⁷Fe).
-
Quantify the iron concentration using a calibration curve constructed from multi-element standards.
Visualizing the Workflow
To better understand the experimental procedures, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for UV-Visible Spectrophotometric Analysis.
Caption: Workflow for Atomic Absorption Spectroscopy Analysis.
Caption: Workflow for ICP-MS Analysis.
References
comparing the efficacy of different ferrous pyrophosphate synthesis methods.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ferrous pyrophosphate (Fe₂(P₂O₇)) is a critical process in the development of iron supplements and fortified food products. The chosen synthesis method significantly influences the physicochemical properties of the final product, including its purity, yield, particle size, and, consequently, its bioavailability. This guide provides an objective comparison of the most common methods for this compound synthesis: co-precipitation, hydrothermal/solvothermal, and sol-gel methods. This comparison is supported by available experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.
While extensive research has been conducted on ferric pyrophosphate, direct comparative studies on this compound are less common. Therefore, where direct data for this compound is unavailable, data from ferric pyrophosphate synthesis is used as a proxy, given the similarity in the underlying chemical principles. This is noted where applicable.
Comparison of this compound Synthesis Methods
The selection of a synthesis method for this compound involves a trade-off between desired particle characteristics, cost, scalability, and the complexity of the process.
Data Presentation
The following table summarizes the key quantitative parameters of the primary synthesis routes for pyrophosphates.
| Parameter | Co-Precipitation | Hydrothermal/Solvothermal | Sol-Gel | Solid-State Reaction |
| Typical Yield | ~88% for this compound[1] | High (often >90%, method dependent) | Moderate to High | High (generally >95%) |
| Purity | Good to High (>97% achievable with optimization for ferric pyrophosphate)[2] | High to Very High (<0.5% impurity for solvothermal ferric pyrophosphate)[2] | Very High | Good to High |
| Particle Size | Wide range (1-10+ µm for ferric pyrophosphate, controllable to nano-scale)[2][3] | Highly controllable (50-200 nm for solvothermal ferric pyrophosphate)[2] | Highly controllable (nano-scale)[4] | Large (>10 µm for ferric pyrophosphate), requires grinding[2] |
| Bioavailability | Dependent on particle size; micronization can improve it. | Potentially high due to small, uniform particle size. | Potentially high due to nano-scale particles and high surface area.[4] | Generally lower due to large particle size. |
| Process Complexity | Low | Moderate to High | High | Low |
| Cost | Low | High (due to equipment) | Moderate to High | Low |
| Scalability | High | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples and can be adapted based on specific research needs.
Co-Precipitation Method (Liquid-Phase Synthesis)
This is the most common and straightforward method for synthesizing this compound.[5] It involves the reaction of a soluble ferrous salt with a soluble pyrophosphate salt in an aqueous solution, leading to the precipitation of this compound.
Principle: Fe²⁺ (aq) + P₂O₇⁴⁻ (aq) → Fe₂(P₂O₇) (s)
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a ferrous salt, such as ferrous sulfate (FeSO₄·7H₂O) or ferrous chloride (FeCl₂). The concentration typically ranges from 0.1 to 0.5 M.[5] To prevent oxidation of Fe²⁺ to Fe³⁺, the water should be deoxygenated, and the solution can be slightly acidified.
-
Prepare an aqueous solution of a pyrophosphate salt, such as sodium pyrophosphate (Na₄P₂O₇). The concentration typically ranges from 0.1 to 0.3 M.[5]
-
-
Precipitation:
-
Slowly add the sodium pyrophosphate solution to the ferrous salt solution under constant stirring (e.g., 200-500 rpm).[5] The reverse addition (adding the iron salt solution to the pyrophosphate solution) can sometimes yield a more uniform particle size distribution for the ferric form.[2]
-
Control the reaction temperature, typically between 20-80°C.[5]
-
Maintain the pH of the solution within a specific range, which for ferric pyrophosphate is optimally 2.0-3.5 to ensure high purity.[2] This can be adjusted using a dilute acid or base.
-
-
Aging and Washing:
-
Continue stirring the mixture for a period of 0.5 to 2 hours to allow the precipitate to age and for the reaction to complete.[5]
-
Separate the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products. Washing with ethanol can also be performed.[5]
-
-
Drying:
-
Dry the washed precipitate in an oven at 60-120°C. Vacuum drying is preferred to prevent oxidation of the ferrous iron.[5]
-
Workflow Diagram:
Hydrothermal/Solvothermal Synthesis Method
These methods involve a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures. Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs a non-aqueous solvent. These techniques offer excellent control over particle size and morphology.[6]
Principle: Under high temperature and pressure, ferrous salts and pyrophosphates react in a solvent to form crystalline this compound.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Hydrothermal/Solvothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a defined period (e.g., several hours to a day). The pressure will increase due to the heating of the solvent. For solvothermal synthesis of ferric pyrophosphate, pressures can be in the range of 1-3 MPa.[2]
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and collect the resulting precipitate.
-
-
Washing and Drying:
-
Wash the product with deionized water and/or ethanol to remove any residual reactants.
-
Dry the final product in an oven or under vacuum.
-
Workflow Diagram:
References
A Comparative Guide to In Vivo and In Vitro Models for Ferrous Pyrophosphate Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
The study of iron absorption is critical for addressing global iron deficiency and developing effective iron supplementation strategies. Ferrous pyrophosphate, a water-insoluble iron compound, is a common fortificant in foods due to its minimal sensory impact. Evaluating its bioavailability is paramount, and researchers have two primary avenues: in vivo and in vitro models. This guide provides an objective comparison of these models, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: In Vivo vs. In Vitro Models
| Feature | In Vivo Models (e.g., Rat Models) | In Vitro Models (e.g., Caco-2 Cells) |
| Biological Complexity | High: Represents the entire physiological system, including systemic regulation. | Low to Moderate: Simulates intestinal absorption but lacks systemic feedback. |
| Cost | High | Low |
| Throughput | Low | High |
| Ethical Considerations | Involves animal use, requiring ethical approval. | Cell-based, avoiding animal use. |
| Predictive Power for Humans | Generally considered more predictive of human outcomes. | Good for initial screening and mechanistic studies, but results need human confirmation.[1] |
| Primary Endpoints | Hemoglobin regeneration, serum iron levels, relative bioavailability value (RBV). | Ferritin formation, iron uptake (radiolabeled), transepithelial iron transport.[1][2] |
Quantitative Data Comparison
The following tables summarize quantitative data from studies evaluating this compound absorption using both in vivo and in vitro models.
Table 1: In Vivo Bioavailability of this compound in Rats
| Iron Compound | Model | Key Finding | Relative Bioavailability Value (RBV) vs. Ferrous Sulfate | Reference |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Sprague-Dawley Rats (Hemoglobin Repletion) | MDFP showed significantly higher hemoglobin regeneration efficiency. | 1.04 | [3] |
| Ferric Pyrophosphate | Sprague-Dawley Rats (Hemoglobin Repletion) | 0.56 | [3] | |
| Ferric Pyrophosphate Nanoparticles (10.7 nm) | Rats (Hemoglobin Repletion) | Nanoparticles showed bioavailability not significantly different from ferrous sulfate. | 96% | [4] |
| Commercial Ferric Pyrophosphate | Rats (Hemoglobin Repletion) | 61% | [4] | |
| Encapsulated Ferric Pyrophosphate | Growing Rats | Bioavailability was similar to ferrous gluconate. | Not directly compared to FeSO4 | [5][6] |
Table 2: In Vitro Absorption of Iron Compounds Using Caco-2 Cells
| Iron Compound/Condition | Key Finding | Ferritin Formation (ng/mg protein) | Reference |
| Ferric Pyrophosphate (Innovative granular formulation) | Showed higher intestinal absorption than the control ferric pyrophosphate salt. | Significantly increased compared to control. | [7][8][9] |
| Mesoporous Iron Particles (MIPs) | Iron uptake was significantly higher than commercial iron particles. | 3.08 | [10] |
| Commercial Iron Particles | 1.63 | [10] | |
| Ferrous Sulfate (Standard) | 4.83 | [10] | |
| Ferric Ammonium Citrate (FAC) + Ascorbic Acid | Ascorbic acid increased iron uptake 2-fold. | Data not specified in ng/mg protein | [11][12] |
| Nanoparticulate Ferric Phosphate + Ascorbic Acid | Ascorbic acid increased iron uptake 3-4 fold. | Data not specified in ng/mg protein | [11][12] |
Experimental Protocols
In Vivo: The Rat Hemoglobin Repletion Bioassay
This method is a widely accepted in vivo model for determining iron bioavailability.
-
Induction of Anemia: Weanling male Sprague-Dawley rats are fed an iron-deficient diet for a specified period (e.g., 2 weeks) to induce anemia.[3]
-
Dietary Intervention: The anemic rats are then divided into groups and fed diets supplemented with different iron compounds (e.g., ferrous sulfate as a control, and various forms of this compound) for a repletion period (e.g., 2-4 weeks).[3]
-
Blood Analysis: Blood samples are collected at baseline and at the end of the repletion period to measure hemoglobin concentration.[3]
-
Calculation of Hemoglobin Regeneration Efficiency (HRE): HRE is calculated to determine the amount of iron utilized for hemoglobin synthesis.
-
Relative Bioavailability Value (RBV): The RBV of the test iron compound is calculated by comparing its HRE to that of the highly bioavailable ferrous sulfate.[3]
In Vitro: The Caco-2 Cell Model with Simulated Digestion
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into enterocyte-like cells and is a standard in vitro model for studying nutrient absorption.[1][2]
-
Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation into a monolayer with characteristics of the small intestinal epithelium.[12]
-
Simulated In Vitro Digestion: The iron compound (e.g., this compound) is subjected to a two-step enzymatic digestion process that mimics the conditions of the stomach (pepsin at acidic pH) and small intestine (pancreatin and bile salts at neutral pH).[1]
-
Cellular Uptake: The resulting digest is applied to the apical side of the Caco-2 cell monolayer. The cells are incubated for a specific period (e.g., 2-24 hours) to allow for iron uptake.[12][13]
-
Endpoint Measurement (Ferritin Assay): After incubation, the cells are lysed, and the intracellular ferritin concentration is measured using an enzyme-linked immunosorbent assay (ELISA). Ferritin levels are proportional to the amount of iron taken up by the cells.[2][14]
Visualizing the Processes
Experimental Workflow: In Vivo vs. In Vitro
Caption: Workflow comparison of in vivo and in vitro models.
Simplified Signaling Pathway of Non-Heme Iron Absorption
Caption: Non-heme iron absorption pathway in enterocytes.
Discussion and Conclusion
In vivo models , particularly the rat hemoglobin repletion assay, provide a holistic view of iron bioavailability, encompassing digestion, absorption, and systemic utilization. The data derived from these models, such as RBV, are often considered the gold standard for predicting efficacy in humans. However, these studies are resource-intensive, time-consuming, and raise ethical considerations.
In vitro models , with the Caco-2 cell line being the most prominent, offer a high-throughput, cost-effective, and ethical alternative for screening iron compounds and studying absorption mechanisms.[2] The correlation between Caco-2 cell iron uptake and human bioavailability has been established for many dietary factors.[1] However, this model has limitations. It does not account for the systemic regulation of iron absorption, such as the role of hepcidin produced by the liver, although co-culture models with liver cells (HepG2) are being developed to address this.[15][16] Furthermore, some studies have shown discrepancies between in vitro predictions and in vivo outcomes, underscoring the need for eventual human validation.[1][17]
For the study of this compound, both models have proven valuable. In vivo studies have demonstrated that particle size significantly impacts bioavailability, with micronized and nanoparticle formulations showing improved absorption compared to standard ferric pyrophosphate.[3][4][18] In vitro studies corroborate the importance of formulation, showing that innovative delivery systems can enhance the intestinal absorption of ferric pyrophosphate.[7][8][9]
References
- 1. The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Synthesis, characterization, and bioavailability in rats of ferric phosphate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron Bioavailability from Pate Enriched with Encapsulated Ferric Pyrophosphate or Ferrous Gluconate in Rats | Publicación [silice.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Micronized vs. Standard Ferrous Pyrophosphate: A Comparative Guide to Relative Bioavailability
For Researchers, Scientists, and Drug Development Professionals
The selection of an iron source for fortification and supplementation is a critical decision, balancing bioavailability with organoleptic properties. Ferrous pyrophosphate, a water-insoluble iron compound, is favored for its minimal impact on the taste and color of food products. However, its traditionally low bioavailability has been a significant drawback. Recent advancements in particle size reduction have led to the development of micronized this compound, aiming to enhance its absorption. This guide provides a detailed comparison of the relative bioavailability of micronized versus standard this compound, supported by experimental data.
Quantitative Bioavailability Data
The following table summarizes key findings from various studies comparing the bioavailability of different forms of this compound, often benchmarked against the highly soluble ferrous sulfate.
| Study Type | Subjects | Food Vehicle | Iron Compounds Compared | Key Findings | Relative Bioavailability (RBV) of Micronized this compound vs. Ferrous Sulfate | Reference |
| Human Stable Isotope Study | Adult Women | Infant Cereal | Micronized Dispersible Ferric Pyrophosphate vs. Ferrous Sulfate | No significant difference in iron absorption (3.4% vs. 4.1%) | ~83% | [1][2][3][4] |
| Human Stable Isotope Study | Adult Women | Yoghurt Drink | Micronized Dispersible Ferric Pyrophosphate vs. Ferrous Sulfate | No significant difference in iron absorption (3.9% vs. 4.2%) | ~93% | [1][2][3][4] |
| Human Stable Isotope Study | Women with low iron stores | Apple Juice | Micronized Dispersible Ferric Pyrophosphate (SunActive Fe) vs. Ferrous Sulfate | Mean iron absorption was 5.5% from SunActive Fe and 9.1% from ferrous sulphate. | 60% | [5] |
| Human Study | Pregnant Women | Standard Meal | Micronized Dispersible Ferric Pyrophosphate (powdered supplement) vs. Ferrous Fumarate (tablet) | AUC-iron was significantly smaller for the powdered supplement. | 22% (compared to Ferrous Fumarate) | [6] |
| Rat Study | Anemic Rats | - | Micronized Dispersible Ferric Pyrophosphate (MDFP) vs. Ferric Pyrophosphate, Sodium Ferrous Citrate, and Ferrous Sulfate | MDFP showed the highest hemoglobin regeneration efficiency. | 105% | [7] |
| Rat Study | Anemic Rats | - | Micronized Dispersible Ferric Pyrophosphate (MDFP) vs. Ferric Pyrophosphate, Sodium Ferrous Citrate, and Ferrous Sulfate | MDFP had a high area under the curve (AUC) for serum iron concentration. | High | [8][9] |
| In Vitro Study | Caco-2 Cells | - | Granular Ferric Pyrophosphate formulation (Ferro Fosfosoma®) vs. Ferric Pyrophosphate salt | Ferro Fosfosoma® showed higher intestinal absorption. | Not Applicable | [10] |
Experimental Protocols
The majority of human studies evaluating the bioavailability of iron compounds utilize a stable isotope methodology. Below is a detailed description of a typical experimental protocol.
Human Stable Isotope Absorption Study
-
Study Design: A common design is a randomized, crossover study. This allows each participant to serve as their own control, minimizing inter-individual variability.
-
Subjects: Typically, subjects are selected based on their iron status (e.g., women with low iron stores) as this can influence iron absorption.
-
Test Meals: The iron compounds (e.g., micronized this compound and ferrous sulfate) are isotopically labeled with different stable isotopes of iron, such as 57Fe and 58Fe.[1][2][3][4] These labeled compounds are then incorporated into a food vehicle (e.g., infant cereal, yoghurt, or apple juice) to be consumed by the subjects.[1][2][3][4][5]
-
Dosage: A standardized dose of iron (e.g., 5 mg) is administered in each test meal.[1][2][3][4]
-
Blood Sampling: Blood samples are collected from the subjects before the administration of the test meals and at a specified time point after, typically 14 days.[1][2][3][4][5]
-
Analysis: The enrichment of the stable isotopes in the erythrocytes (red blood cells) is measured using mass spectrometry. The amount of isotope incorporated into the erythrocytes is used to calculate the percentage of iron absorbed from the meal.[1][2][3][4][5]
-
Relative Bioavailability Calculation: The relative bioavailability (RBV) of the test iron compound is calculated as the ratio of its absorption to the absorption of the reference compound (usually ferrous sulfate), expressed as a percentage.
Mechanism of Enhanced Absorption
Standard ferric pyrophosphate is poorly soluble in water and dilute acids, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[11] The enhanced bioavailability of micronized this compound is primarily attributed to its significantly smaller particle size.[3] This reduction in particle size to the sub-micron level (e.g., 0.3 µm for SunActive Fe™) dramatically increases the surface area available for dissolution in gastric acid, leading to a greater amount of soluble iron available for absorption.[1][2][3][4] Some formulations also include emulsifiers to improve dispersibility in liquid matrices.[1][2][3]
The absorption of iron from ferric pyrophosphate, once dissolved, is thought to follow the conventional pathway for non-heme iron. In the acidic environment of the stomach, ferric iron (Fe³⁺) is released. To be absorbed by the intestinal cells, it must be reduced to ferrous iron (Fe²⁺) by enzymes such as duodenal cytochrome B (Dcytb). Ferrous iron is then transported into the enterocytes via the divalent metal transporter 1 (DMT1).[12]
Visualizing the Experimental Workflow and Absorption Pathway
To better illustrate the processes described, the following diagrams have been generated.
Caption: Workflow for a human stable isotope bioavailability study.
Caption: Simplified pathway of micronized iron absorption.
Conclusion
The evidence strongly suggests that micronization significantly improves the bioavailability of this compound, bringing its absorption in some cases to levels comparable with the highly bioavailable ferrous sulfate.[1][2][3][4] The relative bioavailability can, however, be influenced by the food matrix.[6] For researchers and professionals in drug development and food fortification, micronized this compound presents a promising option that combines the organoleptic advantages of an insoluble iron source with enhanced absorption, making it a valuable tool in combating iron deficiency.
References
- 1. A micronised, dispersible ferric pyrophosphate with high relative bioavailability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cambridge.org [cambridge.org]
- 4. A micronised, dispersible ferric pyrophosphate with high relative bioavailability in man | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Relative bioavailability of micronized, dispersible ferric pyrophosphate added to an apple juice drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative bioavailability of iron and folic acid from a new powdered supplement compared to a traditional tablet in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. imrpress.com [imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron deficiency up-regulates iron absorption from ferrous sulphate but not ferric pyrophosphate and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Caco-2 Cell Model: A Validated System for Assessing Iron Uptake from Ferrous Pyrophosphate
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to exhibit enterocyte-like properties, is a well-established in vitro model for studying intestinal iron absorption.[1][2] This guide provides a comprehensive overview of the validation of the Caco-2 cell model for assessing iron uptake from ferrous pyrophosphate, comparing its performance with other iron sources, and detailing the experimental protocols involved.
Comparative Iron Uptake in Caco-2 Cells
The bioavailability of iron from different sources can be effectively compared using the Caco-2 cell model. Ferritin formation within the cells serves as a reliable marker of iron uptake.[2][3] Below is a summary of quantitative data from various studies.
Table 1: Comparison of Iron Uptake from Different Iron Sources in Caco-2 Cells
| Iron Source | Concentration | Incubation Time | Iron Uptake (Ferritin Formation) | Key Findings | Reference |
| Soluble Ferric Pyrophosphate (SFP) | 20 µM | Not Specified | Highest among tested compounds | SFP showed the highest bioavailability compared to other iron compounds and chelates. | [4] |
| Ferrous Sulfate (FeSO₄) | 20 µM | Not Specified | Lower than SFP | The effect of pH changes on FeSO₄ bioavailability was more pronounced compared to SFP. | [4] |
| Ferric Chloride (FeCl₃) | 20 µM | Not Specified | Lower than SFP | Similar to FeSO₄, its bioavailability was significantly affected by pH. | [4] |
| Nano-sized Ferric Phosphate (NP-FePO₄) | 30 µM | 24 hours | Similar to Ferric Ammonium Citrate (FAC) | Bioavailability is dependent on particle size and digestion conditions. | [5] |
| Reduced Iron Powder (40-60 nm) | Not Specified | Not Specified | Significantly higher than FeSO₄ | Ultramicroscopic granularity enhances bioavailability. | [3] |
| Reduced Iron Powder (>43 µm) | Not Specified | Not Specified | Much lower than FeSO₄ | Larger particle size reduces bioavailability. | [3] |
Table 2: Influence of Enhancers and Inhibitors on Iron Uptake from Soluble Ferric Pyrophosphate (SFP) in Caco-2 Cells
| Factor | Molar Ratio (Factor:Fe) | Effect on Ferritin Formation | Reference |
| Enhancers | |||
| Ascorbic Acid | 20:1 | 3-fold increase | [1] |
| Cysteine | Not Specified | Increase | [6] |
| Citrate | Not Specified | Increase | [6] |
| Inhibitors | |||
| Phytic Acid | Not Specified | Decrease | [6] |
| Tannic Acid | Not Specified | Decrease | [6] |
| Calcium | 2.5 mM | Reduction | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of iron uptake studies using the Caco-2 cell model.
Caco-2 Cell Culture and Differentiation
-
Cell Line: Human colon adenocarcinoma Caco-2 cells.
-
Culture Medium: Standard culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seeding: Cells are seeded onto permeable supports (e.g., Transwell inserts) to allow for apical and basolateral access.
-
Differentiation: Cells are cultured for 12 to 21 days post-confluency to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics, including the formation of a brush border. The culture medium is changed every 2-3 days.[1]
-
Pre-experiment Conditioning: 24 hours before the iron uptake experiment, the standard culture medium is replaced with a serum-free medium (e.g., Minimum Essential Medium - MEM) to minimize the influence of external iron sources.[1]
In Vitro Gastrointestinal Digestion
To mimic the physiological conditions of the stomach and small intestine, a two-step in vitro digestion is typically performed before exposing the Caco-2 cells to the iron compounds.[2]
-
Gastric Phase: The iron compound is incubated in a simulated gastric fluid containing pepsin at an acidic pH (e.g., pH 2.0) for a specified period (e.g., 1 hour).[7]
-
Intestinal Phase: The gastric digest is then neutralized (e.g., to pH 7.0), and a simulated intestinal fluid containing pancreatin and bile salts is added for a further incubation period (e.g., 2 hours).[7]
Iron Uptake Assay
-
Preparation of Iron Solutions: this compound, being poorly soluble in water, is prepared as a suspension in sterile, deionized water. Soluble iron salts like ferrous sulfate are dissolved in an appropriate solvent.[1]
-
Exposure: The digested iron solutions are added to the apical side of the differentiated Caco-2 cell monolayers.
-
Incubation: The cells are incubated for a defined period, typically ranging from 1 to 24 hours, at 37°C in a humidified atmosphere with 5% CO₂.[1][5]
-
Washing: After incubation, the cell monolayers are washed multiple times with an ice-cold wash buffer (e.g., PBS) to remove any non-absorbed iron.[1]
Quantification of Cellular Iron Uptake
The most common indirect method to quantify iron uptake is by measuring the intracellular concentration of ferritin, an iron-storage protein, which increases in response to cellular iron levels.[2]
-
Cell Lysis: The washed cells are lysed using a suitable lysis buffer (e.g., CelLytic M).[1]
-
Protein Quantification: The total protein concentration in the cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) for normalization purposes.[1]
-
Ferritin Assay: The ferritin concentration in the cell lysate is measured using a human ferritin-specific enzyme-linked immunosorbent assay (ELISA) kit.[1]
-
Data Expression: Iron uptake is typically expressed as ng of ferritin per mg of total cell protein.
Mechanisms of Iron Uptake and Signaling Pathways
The uptake of iron from insoluble sources like this compound in Caco-2 cells is believed to involve multiple pathways.
-
Divalent Metal Transporter 1 (DMT1): Studies on nano-sized ferric phosphate, a compound with similar insolubility to this compound, have shown that the primary mechanism of absorption is via the Divalent Metal Transporter 1 (DMT1).[5][8] This transporter is responsible for the uptake of ferrous iron (Fe²⁺) at the apical membrane of enterocytes.
-
Endocytosis: For particulate iron forms, endocytosis, specifically clathrin-mediated endocytosis and micropinocytosis, has been identified as an additional uptake mechanism.[5][8]
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for iron uptake from this compound.
Caption: Workflow of the Caco-2 cell model for iron uptake assessment.
Caption: Cellular pathways for this compound uptake in Caco-2 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of iron uptake from reduced iron powder and FeSO4 using the Caco-2 cell model: effects of ascorbic acid, phytic acid, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing soluble ferric pyrophosphate to common iron salts and chelates as sources of bioavailable iron in a Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ferrous Pyrophosphate from Different Commercial Suppliers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ferrous pyrophosphate from various commercial suppliers. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource to evaluate and select the most suitable product for their specific applications, based on key physicochemical properties and performance indicators. All data presented is derived from publicly available information and is intended for informational purposes.
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physicochemical specifications of this compound from several prominent commercial suppliers. These parameters are critical in determining the performance, stability, and bioavailability of the final product.
| Parameter | Advance Inorganics [1][2] | Dr. Paul Lohmann [3][4] | Muby Chemicals [5] | Tomita Pharmaceutical (Ferrsorb®) [6] |
| Appearance | Yellowish-white powder | Yellowish powder | Tan or yellow-white powder | - |
| Iron (Fe) Content | 24-26% | ~25% | 24.0 - 26.0% | - |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble at gastric pH, soluble at duodenal pH |
| Particle Size | Micronized grades available | Micronized grades available (e.g., d50 ~5.0 µm) | - | Unique manufacturing process for controlled dissolution |
| Loss on Ignition | < 20.0% | - | < 20.0% | - |
| Lead (Pb) | < 2 ppm | - | < 4 mg/kg | - |
| Arsenic (As) | < 1 ppm | - | < 3 mg/kg | - |
Performance Characteristics
Dissolution Profile
The dissolution of this compound is a critical factor influencing its bioavailability. Due to its insolubility in water, dissolution is typically assessed in simulated gastric and intestinal fluids.
Tomita Pharmaceutical's Ferrsorb® is specifically engineered to have a low dissolution rate in acidic gastric fluid (pH 1.2) and an enhanced dissolution rate in the less acidic environment of the duodenum (pH 3.0), which is the primary site for iron absorption.[6] This controlled-release profile is designed to minimize gastric side effects while maximizing the potential for absorption.
Bioavailability
The bioavailability of this compound is generally lower than that of more soluble iron salts like ferrous sulfate. However, it can be significantly improved by reducing the particle size (micronization). Encapsulation and the addition of emulsifiers can also enhance its dispersibility and subsequent absorption.
Experimental Protocols
Determination of Iron Content (Assay)
A detailed protocol for the assay of iron content in this compound can be adapted from the United States Pharmacopeia (USP) monograph for ferrous sulfate, with appropriate modifications for the sample preparation of an insoluble salt. The principle involves the titration of iron (II) with a standardized solution of a strong oxidizing agent.
Dissolution Test
The following is a general protocol for the dissolution testing of iron supplements, based on USP guidelines.[11][12][13][14][15]
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (simulated gastric fluid).
-
Apparatus Speed: 50 rpm.
-
Time: 45 minutes.
-
Procedure:
-
Place the specified amount of this compound in the dissolution vessel.
-
Withdraw a sample of the dissolution medium at the specified time point.
-
Filter the sample.
-
Determine the concentration of dissolved iron in the filtrate using a validated analytical method, such as atomic absorption spectrophotometry or inductively coupled plasma-mass spectrometry (ICP-MS).
-
-
Acceptance Criteria: Typically, for immediate-release dosage forms, not less than 75% (Q) of the labeled amount of the iron salt should be dissolved in 45 minutes. For a sparingly soluble compound like this compound, the acceptance criteria may need to be adjusted based on the specific product formulation and intended use.
Particle Size Analysis by Laser Diffraction
The particle size distribution of this compound powders can be determined using laser diffraction, following the principles outlined in USP General Chapter <429>.[16][17][18][19]
-
Principle: This technique measures the angular distribution of scattered light produced by a laser beam passing through a dispersed particulate sample. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles.
-
Sample Preparation: A representative sample of the powder is dispersed in a suitable liquid medium in which it is insoluble. Proper dispersion is crucial to ensure that the measurement reflects the primary particle size and not agglomerates.
-
Analysis: The dispersed sample is circulated through the measurement cell of the laser diffraction instrument. The instrument's software uses an appropriate optical model (e.g., Mie theory) to calculate the particle size distribution from the measured scattering pattern.
-
Data Reporting: The results are typically reported as a volume-based distribution, with key parameters including the D10, D50 (median), and D90 values.
In-Vitro Iron Bioavailability Assay using Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in-vitro model to predict iron bioavailability.[20][21][22][23][24]
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a bicameral chamber system and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with a brush border, mimicking the intestinal epithelium.
-
In-Vitro Digestion: The this compound sample is subjected to a simulated gastric and intestinal digestion to mimic the conditions in the human gastrointestinal tract. This involves incubation with pepsin at an acidic pH, followed by neutralization and incubation with pancreatin and bile salts.
-
Cellular Uptake: The digested sample is applied to the apical side of the differentiated Caco-2 cell monolayer.
-
Quantification of Iron Uptake: After a defined incubation period, the amount of iron that has been taken up by the cells is quantified. This can be done by measuring the ferritin content of the cell lysate (as ferritin is an iron-storage protein and its synthesis is upregulated in response to iron uptake) or by directly measuring the iron content of the cells using atomic absorption spectroscopy or ICP-MS.
Visualization of Key Pathways and Workflows
Intestinal Iron Absorption Pathway
The following diagram illustrates the key steps involved in the absorption of non-heme iron in the small intestine. Ferric iron (Fe³⁺) from sources like this compound must first be reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb) on the apical surface of the enterocyte. The ferrous iron is then transported into the cell by the divalent metal transporter 1 (DMT1). Once inside the cell, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream by ferroportin. In the blood, iron is oxidized back to its ferric state and binds to transferrin for transport to various parts of the body.
Experimental Workflow for In-Vitro Bioavailability Assay
The following diagram outlines the major steps in the experimental workflow for assessing the in-vitro bioavailability of this compound using the Caco-2 cell model.
Logical Relationship of Key Performance Parameters
The performance of this compound in a pharmaceutical or nutraceutical formulation is dependent on a cascade of interconnected parameters. This diagram illustrates the logical flow from the fundamental physicochemical properties of the raw material to the ultimate biological outcome.
References
- 1. advanceinorganic.com [advanceinorganic.com]
- 2. advanceinorganics.com [advanceinorganics.com]
- 3. lohmann-minerals.com [lohmann-minerals.com]
- 4. lohmann-minerals.com [lohmann-minerals.com]
- 5. Iron Pyrophosphate or Ferric Pyrophosphate FCC Manufacturers, SDS [mubychem.com]
- 6. Ferrsorb Ferric Pyrophosphate - Tomita Pharmaceutical Co.,Ltd. [tomitaph.co.jp]
- 7. pallavchemicals.com [pallavchemicals.com]
- 8. Certificate of Analysis [alphachemika.co]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Ferric pyrophosphate, COA, Certificate of Analysis, 10058-44-3, F 1345 [ottokemi.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. uspnf.com [uspnf.com]
- 13. uspnf.com [uspnf.com]
- 14. usp.org [usp.org]
- 15. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 16. SOP for Operation of Malvern Particle Size Analyzer [m-pharmainfo.com]
- 17. tricliniclabs.com [tricliniclabs.com]
- 18. oewri.missouristate.edu [oewri.missouristate.edu]
- 19. particletechlabs.com [particletechlabs.com]
- 20. Caco-2 Cell Bioassay: An In Vitro Method for Measuring Iron Bioavailability in Complex Food Sources [jove.com]
- 21. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 22. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 24. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Food Matrix on Ferrous Pyrophosphate Bioavailability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferrous pyrophosphate (FePP) is a widely used iron fortificant in food products due to its minimal impact on sensory properties. However, its bioavailability is highly variable and significantly influenced by the food matrix in which it is incorporated. This guide provides a comparative analysis of this compound bioavailability across different food matrices, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The bioavailability of this compound is often expressed as its Relative Bioavailability (RBV) compared to the highly soluble and bioavailable ferrous sulfate (FeSO₄), which is considered the reference standard. The following table summarizes key findings from various studies on the RBV of different forms of this compound in diverse food matrices.
| Iron Source | Food Matrix | Enhancers/Inhibitors Present | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) | Reference |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Wheat-milk infant cereal | - | 62 | [1][2] |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Wheat-milk infant cereal | Ascorbic acid (4:1 molar ratio to iron) | 39 | [1][2] |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Rice meal (added at time of feeding) | - | 15 | [1][2] |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Extruded artificial rice grains | - | 24-25 | [1][2] |
| Ferric Pyrophosphate (FePP) | Skim milk (dehydrated with milk) | - | 100 | [3] |
| Ferric Pyrophosphate (FePP) | Directly dehydrated | - | 66-82 | [3] |
| Ferric Pyrophosphate (FePP) | Full-cream milk | - | 32 | [4] |
| Soluble Ferric Pyrophosphate (SFP) | Rice | Ascorbic Acid | Partially reversed inhibition | [5] |
| Soluble Ferric Pyrophosphate (SFP) | Non-fat dry milk | - | Similar to FeSO₄ | [5] |
Experimental Protocols
The assessment of iron bioavailability from this compound in various food matrices involves a range of experimental models. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Method: Hemoglobin Repletion Assay in Rats
This method assesses the ability of a test iron source to restore hemoglobin levels in anemic animals.
-
Animal Model: Weanling rats are typically used.
-
Induction of Anemia: The rats are fed an iron-deficient diet for a specified period (e.g., 4 weeks) to induce anemia, confirmed by low hemoglobin levels.
-
Experimental Diets: The anemic rats are then divided into groups and fed diets containing different iron sources: a control group with no added iron, a reference group with ferrous sulfate, and test groups with this compound incorporated into the specific food matrix being studied.
-
Feeding Period: The experimental diets are provided for a defined period (e.g., 2-4 weeks).
-
Data Collection: Blood samples are collected at the beginning and end of the feeding period to measure hemoglobin concentration.
-
Calculation of Relative Bioavailability (RBV): The hemoglobin repletion efficiency (HRE) is calculated for each group. The RBV of the test iron source is then determined by comparing its HRE to that of the ferrous sulfate group (HRE of test group / HRE of FeSO₄ group) x 100.[6]
In Vitro Digestion Model
This model simulates the physiological conditions of the human gastrointestinal tract to assess the solubility and dialyzability of iron, which are prerequisites for absorption.
-
Sample Preparation: The food product containing this compound is homogenized.
-
Gastric Digestion: The homogenized sample is acidified to pH 2.0 with HCl, and pepsin is added. The mixture is incubated at 37°C for 1-2 hours in a shaking water bath to simulate stomach digestion.[7][8]
-
Intestinal Digestion: The pH of the gastric digest is raised to a neutral pH (around 7.0) using a buffer or dialysis. A mixture of pancreatin and bile salts is added, and the incubation continues for another 2-4 hours at 37°C to simulate small intestine digestion.[7][8]
-
Assessment of Bioavailability:
-
Soluble Iron: The amount of soluble iron in the digest is measured after centrifugation and filtration.
-
Dialyzable Iron: A dialysis membrane with a specific molecular weight cutoff is used during the intestinal digestion phase. The amount of iron that passes through the membrane is measured as an indicator of potentially absorbable iron.[7]
-
Caco-2 Cell Culture Model
This model uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into enterocyte-like cells to assess the uptake of iron at the cellular level.[9][10]
-
Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.[11]
-
In Vitro Digestion: The food sample containing this compound undergoes in vitro digestion as described above.
-
Application to Cells: The resulting digest is applied to the apical side of the Caco-2 cell monolayer.
-
Incubation: The cells are incubated with the digest for a specific period (e.g., 2-24 hours) to allow for iron uptake.
-
Measurement of Iron Uptake:
-
Cellular Ferritin Formation: After incubation, the cells are harvested, and the amount of ferritin (an iron storage protein) is measured using an ELISA. The ferritin concentration is proportional to the amount of iron taken up by the cells and is a widely used marker of iron bioavailability in this model.[10][12]
-
Cellular Iron Content: Alternatively, the total iron content of the cells can be measured using techniques like atomic absorption spectrometry.
-
Mandatory Visualizations
Experimental Workflow for Assessing this compound Bioavailability
Caption: Experimental workflows for assessing this compound bioavailability.
Signaling Pathway of Intestinal Iron Absorption
Caption: Key proteins in intestinal non-heme and heme iron absorption.
Conclusion
The bioavailability of this compound is not an intrinsic property of the compound itself but is heavily dependent on its interaction with the surrounding food matrix. Factors such as particle size (micronization), the presence of enhancers like ascorbic acid, and the absence of inhibitors like phytates and polyphenols play a crucial role in determining its absorption. While in vivo studies in humans and animals provide the most definitive data, in vitro digestion and Caco-2 cell culture models are valuable tools for screening and mechanistic studies. For researchers and professionals in drug development and food fortification, a thorough understanding of these interactions is essential for designing effective iron supplementation strategies.
References
- 1. Iron status and food matrix strongly affect the relative bioavailability of ferric pyrophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. An in vitro method for estimation of iron availability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 11. nutriweb.org.my [nutriweb.org.my]
- 12. Comparison of Intestinal Iron Uptake From Different Plant and Animal Proteins and Food Matrices: Studies Using an In Vitro Digestion/Caco-2 Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Method for Iron Determination in Ferrous Pyrophosphate: A Validation and Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of iron in active pharmaceutical ingredients such as ferrous pyrophosphate is critical. This guide provides a comprehensive validation of a spectrophotometric method for this purpose and compares its performance against alternative analytical techniques. The data presented is supported by detailed experimental protocols to ensure reproducibility.
Comparative Performance of Analytical Methods
The spectrophotometric method for iron determination in this compound demonstrates robust performance, comparable to more sophisticated techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). A summary of the validation parameters for the spectrophotometric method and its comparison with these alternatives is presented below.
| Parameter | Spectrophotometric Method (Thioglycolic Acid) | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Principle | Colorimetric reaction forming a colored complex | Absorption of light by free iron atoms in a flame | Emission of light by excited iron atoms in a plasma |
| Linearity Range | 0.1 - 30 mg/L | 0.1 - 4 mg/L | Wide linear range, typically several orders of magnitude |
| Limit of Detection (LOD) | 0.0108 mg/L[1] | 0.03 mg/L | ~0.001 - 0.01 mg/L |
| Limit of Quantification (LOQ) | 0.0345 mg/L[1] | 0.09 mg/L | ~0.005 - 0.03 mg/L |
| Accuracy (% Recovery) | 97 - 99% | 99.2 - 102% | Typically >95% |
| Precision (RSD) | < 2% | < 5% | < 3% |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
| Interferences | Potential from other metal ions, manageable with masking agents | Chemical and ionization interferences | Spectral and matrix interferences |
Experimental Protocols
Detailed methodologies for the sample preparation of this compound and its subsequent analysis by the validated spectrophotometric method are provided below.
Sample Preparation: Acid Digestion of this compound
Due to the poor water solubility of this compound, a crucial first step is the complete digestion of the sample to bring the iron into solution.
Reagents:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample into a digestion vessel.
-
Add 10 mL of a 1:1 mixture of concentrated nitric acid and concentrated hydrochloric acid.
-
Heat the mixture on a hot plate in a fume hood at 70-80°C for 1-2 hours, or until the sample is completely dissolved and the solution is clear. Some sources also suggest boiling for 15 minutes can be effective for similar iron compounds[2].
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the digested sample solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This will be the stock sample solution.
-
Further dilutions can be made from this stock solution as required to fall within the linear range of the spectrophotometric method.
Spectrophotometric Determination of Iron (Thioglycolic Acid Method)
This method is based on the formation of a colored complex between iron and thioglycolic acid in an alkaline medium.
Reagents:
-
Thioglycolic Acid (TGA) solution (10% v/v)
-
Ammonia solution (concentrated)
-
Citric Acid solution (20% w/v)
-
Iron Standard Solution (1000 mg/L)
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions with concentrations ranging from 0.5 to 20 mg/L of iron by diluting the iron standard solution.
-
Sample and Standard Treatment:
-
Pipette 10 mL of each standard solution and an appropriately diluted aliquot of the digested sample solution into separate 50 mL volumetric flasks.
-
To each flask, add 5 mL of 20% citric acid solution.
-
Add 5 mL of 10% thioglycolic acid solution.
-
Add concentrated ammonia solution dropwise until the solution is alkaline (a pinkish-purple color will develop).
-
Dilute to the mark with deionized water and mix well.
-
-
Spectrophotometric Measurement:
-
Allow the color to develop for at least 5 minutes.
-
Measure the absorbance of each solution at 535-540 nm against a reagent blank prepared in the same manner without the iron standard or sample[1].
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of iron in the sample solution from the calibration curve and calculate the iron content in the original this compound sample.
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of the spectrophotometric method for iron determination.
Workflow for the validation of the spectrophotometric method.
Alternative Methods: A Brief Comparison
While the spectrophotometric method is cost-effective and provides reliable results, other techniques offer different advantages.
-
Atomic Absorption Spectrometry (AAS): This technique offers good sensitivity and is less prone to certain types of interferences compared to spectrophotometry. However, it has a narrower linear range and can be affected by chemical and ionization interferences.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly sensitive and robust technique with a wide linear dynamic range, making it suitable for analyzing a broad range of concentrations. It is, however, the most expensive of the three methods in terms of instrumentation and operational costs. Studies have shown good agreement between spectrophotometric and ICP-OES results for iron determination in various matrices.
References
A Comparative Guide to Ferrous Pyrophosphate and Ferrous Fumarate as Iron Fortificants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common iron fortificants: ferrous pyrophosphate and ferrous fumarate. It is designed to assist researchers, scientists, and professionals in drug development in making informed decisions by presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and study designs.
Executive Summary
Iron deficiency remains a global health challenge, and food fortification is a key strategy for its prevention. The choice of iron fortificant is critical, balancing bioavailability, cost, and sensory impact. Ferrous fumarate, a ferrous (Fe²⁺) salt, is known for its high bioavailability.[1][2] In contrast, ferric pyrophosphate, a ferric (Fe³⁺) compound, is often favored for its minimal impact on the taste and color of food products, despite traditionally being considered less bioavailable.[3][4] This guide delves into the comparative data to provide a comprehensive overview of these two iron sources.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies on this compound and ferrous fumarate.
Table 1: Bioavailability
| Iron Fortificant | Relative Bioavailability (RBV) vs. Ferrous Sulfate | Study Population | Food Vehicle | Key Findings | Reference |
| Ferrous Fumarate | ~100% | Adults | Cereal | No significant difference in absorption compared to ferrous sulfate. | [2] |
| Ferric Pyrophosphate | 39% | Adults | Cereal | Absorption was significantly lower than ferrous sulfate. | [2] |
| Ferrous Fumarate | 4.1% (absolute bioavailability) | Infants | Infant Cereal | Significantly higher bioavailability than ferric pyrophosphate. | [5] |
| Ferric Pyrophosphate | 1.3% (absolute bioavailability) | Infants | Infant Cereal | Bioavailability was significantly lower than ferrous fumarate. | [5] |
| Ferric Pyrophosphate (micronized) | 60% | Women | Apple Juice | Micronized form showed good absorption, though still lower than ferrous sulfate. | [6] |
| Ferric Pyrophosphate | 33% | Children | Milk Drink | Significantly lower absorption than ferrous sulfate. | [7] |
| Ferrous Fumarate | Significantly higher than Ferric Pyrophosphate | Pregnant Women | Powdered Supplement vs. Tablet | Iron absorption from the ferrous fumarate tablet was significantly higher than from the micronized ferric pyrophosphate powder. | [8] |
Table 2: Efficacy in Improving Iron Status
| Iron Fortificant | Study Duration | Study Population | Key Efficacy Outcome | Results | Reference |
| Ferrous Fumarate | 9 months | Infants and Young Children | Prevention of anemia/iron deficiency | Part of a study comparing its efficacy to ferrous sulfate and ferric pyrophosphate. | [4] |
| Ferric Pyrophosphate | 9 months | Infants and Young Children | Prevention of anemia/iron deficiency | Part of a study comparing its efficacy to ferrous sulfate and ferrous fumarate. | [4] |
| Ferrous Fumarate | 90 days | Adults with Iron Deficiency Anemia | Increase in Hemoglobin | Significant increase in hemoglobin levels. | [9] |
| Ferric Pyrophosphate | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison | Data from direct comparative efficacy trials with ferrous fumarate is limited in the search results. |
Table 3: Reported Side Effects
| Iron Fortificant | Common Side Effects | Incidence in Comparative Studies | Reference |
| Ferrous Fumarate | Gastrointestinal issues (constipation, diarrhea, nausea, stomach cramps) | 44.8% incidence of GI events in one systematic review. | [10][11] |
| Ferric Pyrophosphate | Generally well-tolerated with fewer gastrointestinal side effects. | 6.7% of pregnant women reported side effects compared to 36.7% in the ferrous ascorbate group (another ferrous salt). | [12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative experimental protocols for assessing iron bioavailability and efficacy.
Bioavailability Study: Stable Isotope Incorporation in Infants
This protocol is based on a study comparing iron bioavailability from ferrous fumarate and ferric pyrophosphate in infants.[5]
1. Study Design: A crossover design was employed where each infant received two different test meals, administered two weeks apart.
2. Participants: Infants were selected based on specific inclusion and exclusion criteria, including age and iron status.
3. Test Meals:
-
Composition: 25 g dry wheat and soy infant cereal, 100 g water.
-
Fortification: 2.5 mg of iron as either [⁵⁷Fe]ferric pyrophosphate or [⁵⁷Fe]ferrous fumarate.
-
Enhancer: Ascorbic acid (25 mg) was added to all test meals.
-
Administration: Infants were fed the labeled test meal on four consecutive days under standardized conditions.
4. Isotope Analysis:
-
Baseline Blood Sample: A blood sample was taken before the first test meal to determine the natural isotopic abundance of iron.
-
Post-intervention Blood Sample: A second blood sample was taken 14 days after the administration of the last labeled test meal.
-
Measurement: The incorporation of the stable iron isotopes (⁵⁷Fe) into erythrocytes was measured using mass spectrometry.
5. Calculation of Bioavailability: The percentage of the administered iron isotope incorporated into red blood cells was calculated to determine the iron bioavailability from each fortificant.
Efficacy Study: Prevention of Iron Deficiency Anemia in Children
This protocol is based on a study designed to evaluate the efficacy of ferrous fumarate and ferric pyrophosphate in preventing anemia in young children.[4]
1. Study Design: A randomized, controlled trial.
2. Participants: Non-anemic infants and young children (6-24 months) were recruited. Participants were stratified based on Helicobacter pylori infection status.
3. Intervention Groups:
-
Group 1: Received food fortified with ferrous fumarate.
-
Group 2: Received food fortified with ferric pyrophosphate.
-
Group 3: Received food fortified with ferrous sulfate (as a reference).
4. Intervention Period: The fortified food was provided for 9 months.
5. Data Collection:
-
Baseline: Hemoglobin, serum ferritin, and transferrin receptor levels were measured at the beginning of the study.
-
Follow-up: These iron status indicators were measured again at 4.5 and 9 months of intervention.
6. Outcome Measures: The primary outcomes were the prevalence of anemia and iron deficiency in each group at the end of the intervention period.
Mandatory Visualization
Iron Absorption Pathway
The following diagram illustrates the generally accepted pathway for the absorption of ferrous iron, such as that from ferrous fumarate. The absorption of ferric iron from ferric pyrophosphate is thought to be less efficient and may involve different mechanisms, including solubilization at low gastric pH and potential uptake of nanoparticles.
Diagram of intestinal iron absorption.
Experimental Workflow for a Bioavailability Study
The diagram below outlines a typical workflow for a clinical trial designed to compare the bioavailability of two iron fortificants using stable isotopes.
Workflow of a crossover bioavailability study.
Conclusion
The choice between this compound and ferrous fumarate as an iron fortificant is a trade-off between bioavailability and sensory characteristics. Ferrous fumarate generally demonstrates superior bioavailability, making it a highly effective option for combating iron deficiency.[2][5] However, its potential to cause gastrointestinal side effects and alter the sensory properties of food can be a limitation.[10][11]
Ferric pyrophosphate, particularly in its micronized form, presents a viable alternative with significantly better sensory properties and fewer gastrointestinal complaints.[3][12] While its bioavailability is generally lower than that of ferrous fumarate, technological advancements such as micronization have improved its absorption.[6][13]
For researchers and drug development professionals, the optimal choice will depend on the specific application, the target population, and the food vehicle. In populations with a high prevalence of iron deficiency, the higher bioavailability of ferrous fumarate may be prioritized. In contrast, for fortifying foods where sensory changes are a major concern, micronized ferric pyrophosphate may be the more suitable option. Further research into enhancing the bioavailability of ferric pyrophosphate and mitigating the side effects of ferrous fumarate will continue to be important areas of investigation.
References
- 1. droracle.ai [droracle.ai]
- 2. Iron fortification of infant cereals: a proposal for the use of ferrous fumarate or ferrous succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruipugroup.com [ruipugroup.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Iron bioavailability in infants from an infant cereal fortified with ferric pyrophosphate or ferrous fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative bioavailability of micronized, dispersible ferric pyrophosphate added to an apple juice drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferrous Sulfate vs Fumarate | Power [withpower.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. storage.imrpress.com [storage.imrpress.com]
peer-reviewed studies comparing ferrous and ferric pyrophosphate efficacy
For researchers, scientists, and professionals in drug development, the choice of an iron salt for supplementation or fortification is critical. This guide provides an objective comparison of the efficacy of two commonly used iron salts: ferrous pyrophosphate and ferric pyrophosphate. The information presented is based on peer-reviewed studies and includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from clinical trials comparing the efficacy of ferrous and ferric pyrophosphate in various populations.
| Study Population | Iron Compound | Dosage | Primary Outcome Measure | Result | Reference |
| Pregnant Women with Iron Deficiency Anemia | Emulsified Microsomal Ferric Pyrophosphate (EMFP) | 27 mg elemental iron | Change in Hemoglobin (Hb) | Δ2.63 g/dL | [1] |
| Ferrous Ascorbate | 100 mg elemental iron | Change in Hemoglobin (Hb) | Δ2.62 g/dL | [1] | |
| Emulsified Microsomal Ferric Pyrophosphate (EMFP) | 27 mg elemental iron | Change in Serum Ferritin | 61.09% increase | [1] | |
| Ferrous Ascorbate | 100 mg elemental iron | Change in Serum Ferritin | 61.92% increase | [1] | |
| Infants (6-12 months) for Anemia Prophylaxis | Ferrous Sulphate | Not specified | Mean Serum Ferritin | 30.1 µg/L | [2] |
| Iron Hydroxide-Polymaltose Complex (Ferric) | Not specified | Mean Serum Ferritin | 17.6 µg/L | [2] | |
| Liposomal Ferric Pyrophosphate | Not specified | Mean Serum Ferritin | 15.4 µg/L | [2] | |
| Ferrous Sulphate | Not specified | Mean Hemoglobin | 12.4 g/dL | [2] | |
| Iron Hydroxide-Polymaltose Complex (Ferric) | Not specified | Mean Hemoglobin | 11.9 g/dL | [2] | |
| Liposomal Ferric Pyrophosphate | Not specified | Mean Hemoglobin | 12.0 g/dL | [2] | |
| Pediatric Patients with Iron Deficiency Anemia | Ferric Pyrophosphate (FPP) | Not specified | Change in Hemoglobin (Hb) | No significant difference compared to Ferrous Sulfate | [3] |
| Ferrous Sulfate (FS) | Not specified | Change in Hemoglobin (Hb) | No significant difference compared to Ferric Pyrophosphate | [3] | |
| Ferric Pyrophosphate (FPP) | Not specified | Side Effects | Significantly lower than Ferrous Sulfate | [3] | |
| Ferrous Sulfate (FS) | Not specified | Side Effects | Significantly higher than Ferric Pyrophosphate | [3] | |
| Young Women | Ferrous Ammonium Phosphate (FAP) | Not specified | Geometric Mean Iron Absorption | 7.4% | [4] |
| Ferrous Sulfate | Not specified | Geometric Mean Iron Absorption | 10.4% | [4] | |
| Ferric Pyrophosphate (FPP) | Not specified | Geometric Mean Iron Absorption | 3.3% | [4] | |
| Children (3-6 years) | Ferrous Ammonium Phosphate (FAP) | Not specified | Geometric Mean Iron Absorption | 8.3% | [5] |
| Ferrous Sulfate (FeSO4) | Not specified | Geometric Mean Iron Absorption | 7.6% | [5] | |
| Ferric Pyrophosphate (FePP) | Not specified | Geometric Mean Iron Absorption | 2.1% | [5] |
Iron Absorption Pathways
The absorption of ferrous (Fe2+) and ferric (Fe3+) iron follows distinct pathways in the human intestine.
Ferrous Iron (Fe2+) Absorption
Ferrous iron is primarily absorbed in the duodenum. The process is initiated by the reduction of any dietary ferric iron to ferrous iron by duodenal cytochrome B (Dcytb), a reductase on the apical membrane of enterocytes. The divalent metal transporter 1 (DMT1) then transports the ferrous iron across the apical membrane into the enterocyte.[6] Inside the cell, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream by the iron exporter ferroportin.[7] The ferroxidase hephaestin, located at the basolateral membrane, re-oxidizes the ferrous iron to ferric iron, which can then bind to transferrin for transport throughout the body.[6]
Ferric Iron (Fe3+) Absorption
The absorption of non-heme ferric iron is generally less efficient than that of ferrous iron.[8] Ferric iron is absorbed via a pathway involving β3 integrin and mobilferrin.[9][10] In this pathway, ferric iron binds to mobilferrin in the intestinal lumen, and this complex is then transported into the enterocyte. Inside the cell, the iron is released and can enter the same intracellular pool as iron from the ferrous pathway.
Experimental Protocols
Stable Isotope Bioavailability Study
A common method to compare the bioavailability of different iron compounds is through the use of stable isotopes. This allows for the precise tracking of iron from a specific source as it is absorbed and incorporated into the body.
Objective: To determine and compare the bioavailability of this compound and ferric pyrophosphate.
Methodology:
-
Subject Recruitment: Healthy volunteers are recruited for the study. Key inclusion criteria often include specific age ranges and iron status (e.g., non-anemic).
-
Isotope Labeling: this compound is labeled with one stable isotope of iron (e.g., ⁵⁷Fe), and ferric pyrophosphate is labeled with another (e.g., ⁵⁸Fe).
-
Test Meal Administration: The labeled iron compounds are incorporated into a standardized test meal (e.g., infant cereal, milk drink). The subjects consume the test meal after an overnight fast.
-
Blood Sampling: Blood samples are collected from the subjects at baseline (before the test meal) and at a specified time point after the meal (typically 14 days later).
-
Erythrocyte Incorporation Analysis: The amount of the stable isotopes incorporated into the subjects' red blood cells (erythrocytes) is measured using techniques like thermal ionization mass spectrometry (TIMS) or multicollector-inductively coupled plasma mass spectrometry (MC-ICP-MS).
-
Bioavailability Calculation: The percentage of iron absorbed from each compound is calculated based on the amount of the respective isotope incorporated into erythrocytes and the total circulating iron mass.
In Vitro Caco-2 Cell Iron Uptake Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to study intestinal absorption.
Objective: To assess the cellular uptake of iron from ferrous and ferric pyrophosphate.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable membranes until they differentiate to form a monolayer that mimics the intestinal epithelium.
-
Simulated Gastrointestinal Digestion: The iron compounds are subjected to a simulated in vitro digestion process that mimics the conditions of the stomach and small intestine.
-
Cellular Treatment: The digested iron solutions are applied to the apical side of the Caco-2 cell monolayer.
-
Incubation: The cells are incubated with the iron solutions for a specific period.
-
Cell Lysis and Ferritin Measurement: After incubation, the cells are washed to remove any unabsorbed iron and then lysed. The intracellular ferritin concentration is measured as an indicator of iron uptake. Ferritin levels can be quantified using methods such as enzyme-linked immunosorbent assay (ELISA).
Conclusion
The choice between ferrous and ferric pyrophosphate for iron supplementation and fortification depends on a variety of factors, including the target population, the food vehicle, and the desired balance between efficacy and tolerability. While ferrous salts, such as ferrous sulfate, have traditionally been considered more bioavailable, formulations of ferric pyrophosphate, particularly micronized and emulsified forms, have shown comparable efficacy with improved tolerability.[1][3] The distinct absorption pathways of ferrous and ferric iron underscore the importance of understanding the molecular mechanisms of iron uptake to develop more effective and better-tolerated iron interventions. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel iron formulations.
References
- 1. Efficacy and safety of emulsified microsomal ferric pyrophosphate vs. Ferrous Ascorbate in pregnancy with iron-deficiency anemia- a randomized, comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of Ferrous, Ferric and Liposomal Iron Preparations for Prophylaxis in Infants [pubmed.ncbi.nlm.nih.gov]
- 3. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 4. Ferrous ammonium phosphate (FeNH₄PO₄) as a new food fortificant: iron bioavailability compared to ferrous sulfate and ferric pyrophosphate from an instant milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children | Scilit [scilit.com]
- 6. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathways of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ferrous Pyrophosphate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of ferrous pyrophosphate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, will mitigate risks and ensure responsible chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area to minimize inhalation of dust particles.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound[1][2]:
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile.[1] |
| Body Protection | A laboratory coat.[1] |
| Respiratory Protection | An approved/certified dust respirator should be used in situations with inadequate ventilation or when dust is generated.[1][3] |
Avoid direct contact with skin and eyes, and prevent the release of this compound into the environment.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Operational Disposal Plan
The appropriate disposal method for this compound depends on whether the material is contaminated with other hazardous substances. It is the responsibility of the waste generator to properly characterize their waste in compliance with applicable federal, state, and local regulations.[1][3]
-
Uncontaminated this compound : Pure, unused, or spilled this compound that has not been mixed with any other hazardous chemicals.[1]
-
Contaminated this compound : this compound that has been mixed with other hazardous chemicals or materials. The disposal protocol must then account for the hazards of all constituents.[1]
Collect all this compound waste in a dedicated, clearly labeled, and sealed container. The container must be made of a compatible material.[1] Label the container as "Hazardous Waste" (if applicable) and list the contents.[1] Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials, direct sunlight, and heat sources.[1]
For Small, Uncontaminated Spills:
-
Wear appropriate PPE.[1]
-
To prevent dust from becoming airborne, gently moisten the spilled solid with water.[1][3]
-
Use appropriate tools (e.g., a scoop or shovel) to carefully transfer the material into a designated waste container.[1]
-
Clean the spill area by spreading water on the contaminated surface.[1]
-
Dispose of the collected waste according to your institution's guidelines for non-hazardous solid waste, if applicable. Always confirm with your Environmental Health and Safety (EHS) department.[1]
For Contaminated or Large Quantities of Waste:
This waste must be managed as hazardous waste.[1]
-
Package the waste in a clearly labeled, sealed container as described in Step 2.
-
Arrange for disposal through your institution's hazardous waste management program or a licensed chemical disposal company.[1][3] Methods like controlled incineration with flue gas scrubbing may be used by approved facilities.[1][4]
-
Do not discharge this compound waste into sewer systems or waterways.[1][4]
For Liquid Waste (Aqueous Solutions):
Aqueous solutions of this compound should not be poured down the drain.[2]
-
Iron-containing solutions can be treated to precipitate the iron.[2]
-
This can be achieved by adjusting the pH with a base (e.g., sodium hydroxide) to precipitate ferric hydroxide.[2]
-
The resulting solid precipitate can then be filtered and disposed of as solid chemical waste.[2]
-
The remaining liquid should be neutralized before drain disposal, in accordance with local regulations.[2]
Disposal of Empty Containers:
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[1] The rinsate should be collected and treated as chemical waste.[1] Once cleaned, the container can be punctured to make it unusable for other purposes and then offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations.[1][4]
Caption: this compound disposal workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ferrous Pyrophosphate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Ferrous Pyrophosphate, a compound frequently utilized in various research and development applications. Adherence to these procedural, step-by-step guidelines will mitigate risks and ensure a secure laboratory environment.
Immediate Safety and Hazard Information
This compound may cause irritation to the skin, eyes, and respiratory tract. Ingestion can lead to gastrointestinal irritation. It is crucial to handle this chemical in a well-ventilated area to minimize the inhalation of dust particles.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. If irritation persists, seek medical attention.
-
Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately and thoroughly with soap and plenty of water. If irritation develops, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE) and Exposure Limits
The primary method for controlling exposure to this compound dust is through engineering controls such as fume hoods or other local exhaust ventilation. When these controls are not sufficient, appropriate PPE is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Must be inspected before use. |
| Lab Coat | Long-sleeved to prevent skin contact. | |
| Respiratory Protection | Dust Respirator | An approved/certified respirator (e.g., N95) should be used when ventilation is inadequate or if dust is generated. For higher exposures or in the event of a large spill, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary. |
Occupational Exposure Limits:
While specific occupational exposure limits (OELs) for this compound have not been established, the limits for soluble iron salts can be used as a guideline.
| Organization | Exposure Limit (as Fe) | Duration |
| NIOSH | 1 mg/m³ | 10-hour TWA |
| ACGIH | 1 mg/m³ | 8-hour TWA |
| OSHA | 1 mg/m³ | 8-hour TWA (Construction and Maritime only) |
| Cal/OSHA | 1 mg/m³ | 8-hour TWA |
TWA: Time-Weighted Average
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound powder in a laboratory setting.
1. Preparation:
-
Ensure the work area, preferably a fume hood or a ventilated balance enclosure, is clean and uncluttered.
-
Don the appropriate PPE as specified in the table above: a lab coat, safety goggles, and chemical-resistant gloves. If there is a risk of dust inhalation, a dust respirator is mandatory.
-
If possible, place the analytical balance inside the fume hood. If not, perform the powder transfer within the hood and then weigh it on a nearby benchtop balance.
2. Weighing the Powder:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing boat. Take care to avoid creating dust clouds.
-
Record the precise weight of the powder.
3. Dissolution:
-
Use a small amount of the appropriate solvent (e.g., deionized water) from a wash bottle to rinse any residual powder from the weighing boat and spatula into the receiving vessel (e.g., beaker or volumetric flask). This ensures a complete and accurate transfer.
-
Add approximately 50-70% of the final desired volume of the solvent to the vessel.
-
If required, use a magnetic stirrer to aid in dissolution. Gentle heating can be applied if it will not degrade the compound.
-
Once the powder is fully dissolved, add the remaining solvent to reach the final desired volume.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure workplace safety.
1. Waste Collection:
-
Collect all this compound waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed container. The container must be made of a compatible material.
-
Label the container as "Hazardous Waste" (if applicable according to your institution's guidelines) and clearly list the contents.
-
Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials, direct sunlight, and heat sources.
2. Disposal Procedures:
-
Small, Uncontaminated Spills:
-
Wearing appropriate PPE, gently moisten the spilled solid with water to prevent dust from becoming airborne.
-
Use appropriate tools, such as a scoop or shovel, to carefully transfer the material into a designated waste container.
-
Clean the spill area by spreading water on the contaminated surface.
-
Dispose of the collected waste according to your institution's guidelines for non-hazardous solid waste, if applicable. Always confirm with your Environmental Health and Safety (EHS) department.
-
-
Contaminated or Large Quantities of Waste:
-
This waste must be managed as hazardous waste.
-
Package the waste in a clearly labeled, sealed container as described above.
-
Arrange for disposal through your institution's hazardous waste management program or a licensed chemical disposal company.
-
Methods such as controlled incineration with flue gas scrubbing may be utilized by approved facilities.
-
Do not discharge this compound waste into sewer systems or waterways.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate should be collected and treated as chemical waste.
-
Once cleaned, the container can be punctured to render it unusable for other purposes and then offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations.
-
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
